molecular formula C28H55NO14 B1193750 Boc-NH-PEG10-CH2CH2COOH

Boc-NH-PEG10-CH2CH2COOH

Katalognummer: B1193750
Molekulargewicht: 629.7 g/mol
InChI-Schlüssel: POILRVKYUGIPHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

t-Boc-N-amido-PEG10-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Eigenschaften

Molekularformel

C28H55NO14

Molekulargewicht

629.7 g/mol

IUPAC-Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C28H55NO14/c1-28(2,3)43-27(32)29-5-7-34-9-11-36-13-15-38-17-19-40-21-23-42-25-24-41-22-20-39-18-16-37-14-12-35-10-8-33-6-4-26(30)31/h4-25H2,1-3H3,(H,29,32)(H,30,31)

InChI-Schlüssel

POILRVKYUGIPHY-UHFFFAOYSA-N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

t-Boc-N-amido-PEG10-acid

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG10-CH2CH2COOH: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG10-CH2CH2COOH is a discrete polyethylene (B3416737) glycol (dPEG®) linker, a specialized chemical tool integral to modern drug development and bioconjugation. This heterobifunctional molecule features a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid at the other, separated by a 10-unit polyethylene glycol chain. This defined structure provides a hydrophilic and flexible spacer arm, enabling the precise linkage of molecules and offering significant advantages in the design of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

The PEG component of the linker enhances the solubility and stability of the resulting conjugate, while potentially reducing its immunogenicity.[3][4] The terminal functional groups allow for orthogonal or sequential conjugation strategies. The carboxylic acid can be activated for coupling with amine-containing molecules, while the Boc-protected amine provides a stable handle that can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions.[5] This guide provides a comprehensive overview of the technical properties, applications, and experimental protocols associated with this compound.

Core Properties and Specifications

This compound is a well-defined molecule with consistent properties, crucial for reproducible synthesis and predictable in-vivo behavior. Below is a summary of its key quantitative data.

PropertyValueReferences
Chemical Formula C28H55NO14[6]
Molecular Weight ~629.74 g/mol [6]
CAS Number 2410598-01-3[6]
Purity ≥95%[2]
Appearance Solid, semi-solid, or liquid
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF).[7]

Spectroscopic Characterization

Key Applications and Experimental Protocols

The unique structure of this compound lends itself to a variety of applications in drug development, most notably in the synthesis of PROTACs and other bioconjugates.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][2] this compound serves as a flexible linker connecting the target protein ligand and the E3 ligase ligand.[3][4]

Experimental Workflow for PROTAC Synthesis:

PROTAC_Synthesis_Workflow PROTAC Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization & Validation start Start with E3 Ligase Ligand and Target Protein Ligand step1 Couple this compound to one ligand via EDC/NHS chemistry start->step1 step2 Purify the intermediate conjugate step1->step2 step3 Deprotect the Boc group (e.g., with TFA) step2->step3 step4 Couple the second ligand to the newly exposed amine step3->step4 step5 Purify the final PROTAC step4->step5 char1 Structural Confirmation (NMR, Mass Spectrometry) step5->char1 char2 Purity Analysis (HPLC) char1->char2 char3 In-vitro Protein Degradation Assay (e.g., Western Blot) char2->char3 char4 Cellular Potency (DC50/Dmax) char3->char4

Caption: A logical workflow for the synthesis and subsequent characterization of a PROTAC utilizing a PEG linker.

Detailed Protocols:

  • Amide Bond Formation (EDC/NHS Coupling): [9]

    • Activation of Carboxylic Acid: Dissolve this compound in an anhydrous solvent such as DMF or DMSO.

    • Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

    • Coupling to Amine: Add the amine-containing molecule (e.g., E3 ligase ligand or target protein ligand) to the activated linker solution.

    • The reaction is typically performed in a buffer with a pH between 7.2 and 8.5.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Purify the resulting conjugate using appropriate chromatographic techniques.

  • Boc Deprotection: [10]

    • Treat the Boc-protected conjugate with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), typically ranging from 20-50% TFA.

    • The reaction is usually complete within 1 hour at room temperature.

    • Remove the TFA and DCM under vacuum.

    • Neutralize the resulting amine salt with a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Final PROTAC Characterization:

    • Structural Verification: Confirm the identity and structure of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H and ¹³C NMR.[11]

    • Purity Assessment: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC).

    • In-vitro Protein Degradation:

      • Cell Culture and Treatment: Plate cells and treat with varying concentrations of the synthesized PROTAC.[11]

      • Cell Lysis: Lyse the cells to release their protein content.[11]

      • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., actin) to quantify the extent of protein degradation.[11]

Bioconjugation and Surface Modification

The heterobifunctional nature of this compound makes it a versatile tool for conjugating different types of molecules, such as peptides, antibodies, and nanoparticles. The general principles of amide bond formation and Boc deprotection described above are applicable in these contexts.

General Bioconjugation Workflow:

Bioconjugation_Workflow General Bioconjugation Workflow MoleculeA Molecule A (with amine group) ActivatedLinker EDC/NHS Activated Linker MoleculeA->ActivatedLinker Coupling Linker This compound Linker->ActivatedLinker Activation Intermediate Molecule A - Linker - Boc ActivatedLinker->Intermediate Reaction DeprotectedIntermediate Molecule A - Linker - NH2 Intermediate->DeprotectedIntermediate Boc Deprotection FinalConjugate Molecule A - Linker - Molecule B DeprotectedIntermediate->FinalConjugate Coupling MoleculeB Molecule B (with carboxylic acid) MoleculeB->FinalConjugate Coupling

Caption: A diagram illustrating the steps for conjugating two molecules using the heterobifunctional PEG linker.

Conclusion

This compound is a high-value reagent for researchers and professionals in drug development and biotechnology. Its well-defined, monodisperse structure and bifunctional nature provide precise control over the linkage of molecules, a critical aspect in the design of sophisticated therapeutics like PROTACs and ADCs. The protocols and data presented in this guide offer a solid foundation for the successful application of this versatile PEG linker in innovative research and development endeavors.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-NH-PEG10-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of Boc-NH-PEG10-CH2CH2COOH, a heterobifunctional PEG linker. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's core characteristics, provides established experimental protocols, and illustrates key workflows and mechanisms.

Core Chemical Properties

This compound is a valuable tool in bioconjugation and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a Boc-protected amine, a flexible 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This configuration allows for sequential and controlled conjugation to two different molecular entities. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][4]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C28H55NO14[5]
Molecular Weight 629.73 g/mol [6][7]
CAS Number 2410598-01-3[5]
Appearance Solid[8]
Purity ≥95%[2]
Solubility and Stability

The solubility and stability of this compound are critical for its effective use in experimental settings.

ParameterDetailsSource(s)
Solubility Soluble in Dimethyl Sulfoxide (DMSO). The PEG chain generally imparts good aqueous solubility to its conjugates.[9]
Storage (Solid) Recommended to be stored at -20°C for long-term stability.[1][10]
Storage (In Solvent) Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1]

Key Applications and Mechanism of Action

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][11] The linker plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (E3 Ligase Ligand - Linker - POI Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Mechanism of PROTAC-induced protein degradation.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid moiety of this compound and its subsequent coupling to a primary amine-containing molecule (e.g., an E3 ligase ligand).

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

  • Reaction vessel and magnetic stirrer

  • HPLC for purification

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add NHS (1.2 equivalents) to the solution and stir until dissolved.

  • Add EDC (1.2 equivalents) to the reaction mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-containing molecule (1-1.2 equivalents) in a minimal amount of anhydrous DMF or DCM.

  • Add the solution of the amine-containing molecule to the activated linker solution.

  • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • Purify the resulting Boc-protected conjugate by preparative HPLC.

Protocol 2: Boc Group Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine for the second conjugation step.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vessel

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected conjugate in DCM (a common ratio is 1:1 to 1:4 DCM to TFA).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the solution. The final concentration of TFA is typically 20-50% (v/v).

  • Allow the reaction to stir at 0°C and warm to room temperature over 1-2 hours. Monitor the deprotection by LC-MS until the starting material is consumed.[6]

  • Upon completion, concentrate the solution in vacuo to remove the TFA and DCM.[6]

  • The resulting amine salt can be used directly in the next step or neutralized with a base like DIPEA or saturated sodium bicarbonate solution and extracted if the free amine is required.[6]

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a sequential, two-step conjugation process.

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow start Boc-NH-PEG10-COOH + Amine-Ligand 1 step1 Step 1: Amide Coupling (EDC/NHS) start->step1 intermediate Boc-NH-PEG10-Ligand 1 step1->intermediate step2 Step 2: Boc Deprotection (TFA) intermediate->step2 amine_linker H2N-PEG10-Ligand 1 step2->amine_linker step3 Step 3: Amide Coupling (to COOH-Ligand 2) amine_linker->step3 final_protac Final PROTAC (Ligand 2-PEG10-Ligand 1) step3->final_protac

General workflow for PROTAC synthesis.

Evaluation of PROTAC Efficacy

Once synthesized, the PROTAC must be evaluated for its ability to induce the degradation of the target protein.

PROTAC_Evaluation_Workflow cluster_2 PROTAC Evaluation Workflow cell_culture Cell Culture (Expressing Target Protein) treatment PROTAC Treatment (Dose-Response and Time-Course) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot / Immunoblotting lysis->western_blot analysis Data Analysis (Quantify Protein Levels, Calculate DC50) western_blot->analysis result Confirmation of Target Degradation analysis->result

References

The Definitive Guide to Boc-NH-PEG10-CH2CH2COOH in PROTACs: A Technical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's native ubiquitin-proteasome system to selectively eradicate disease-implicated proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This technical guide delves into the mechanism of action of a specific and widely utilized linker component, Boc-NH-PEG10-CH2CH2COOH, within the intricate framework of PROTAC design and function. We will explore its structural and functional significance, present illustrative quantitative data, provide detailed experimental protocols for the characterization of PROTACs employing such a linker, and visualize the underlying biological and experimental workflows.

The Core Mechanism: Orchestrating Protein Degradation

PROTACs function as molecular matchmakers, bringing a target protein and an E3 ubiquitin ligase into close proximity.[1] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2] The process is catalytic, with a single PROTAC molecule capable of orchestrating the degradation of multiple target protein molecules.[3]

The linker, far from being a passive spacer, plays a pivotal role in this process. Its length, flexibility, and chemical composition are paramount for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4]

The Role of the PEG Moiety

The polyethylene (B3416737) glycol (PEG) component of the this compound linker imparts several advantageous properties to the PROTAC molecule. PEG linkers are hydrophilic, which can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[5] This improved solubility is crucial for administration and bioavailability.

Furthermore, the flexibility of the PEG chain allows the PROTAC to adopt a conformation that is optimal for the formation of the ternary complex.[6] This conformational adaptability can help to overcome potential steric hindrance between the target protein and the E3 ligase. Studies have shown that the length of the PEG linker is a critical parameter that must be empirically optimized for each specific target and E3 ligase pair to achieve maximal degradation efficiency.[]

The Boc Protecting Group and Carboxylic Acid Terminus

The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines in organic synthesis. In the context of this compound, it protects the terminal amine during the synthesis of the PROTAC molecule. This allows for the controlled and sequential attachment of the linker to the other components of the PROTAC (the target protein ligand and the E3 ligase ligand).[8] The carboxylic acid (COOH) terminus provides a reactive handle for conjugation to an amine group on either the target protein ligand or the E3 ligase ligand, typically through amide bond formation.[8]

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key parameters used to quantify this are:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation that can be achieved.

  • IC50: The concentration of the PROTAC that inhibits a biological process (e.g., cell viability) by 50%.

While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following tables provide illustrative data from studies on PROTACs with varying PEG linker lengths, targeting different proteins. This data highlights the critical importance of linker length in determining PROTAC efficacy.

Table 1: Illustrative Degradation Efficiency of a PI3K/mTOR-Targeting PROTAC with a PEG Linker

Parameterp110αp110γmTOR
DC50 (nM) 227.442.2345.4
Dmax (%) 71.388.674.9

This data is for the potent dual-degrader GP262 in MDA-MB-231 cells and is intended for illustrative purposes.[6]

Table 2: Illustrative Anti-proliferative Activity of a BRD4-Targeting PROTAC

Cell LineIC50 (nM)
MV4-11 7.55

This data is for a PROTAC FLT-3 Degrader and is intended for illustrative purposes.[9]

Experimental Protocols

The characterization of a PROTAC involves a series of in vitro and cell-based assays to determine its binding affinity, degradation efficiency, and cellular effects.

Synthesis of a PROTAC using this compound Linker

This protocol outlines a general solid-phase synthesis approach.

Materials:

  • Resin-bound E3 ligase ligand (e.g., pomalidomide (B1683931) on aminomethylated polystyrene resin)

  • This compound

  • Target protein ligand with a free amine

  • Coupling reagents (e.g., HATU, DIPEA)

  • Solvents (DMF, DCM)

  • Deprotection reagent (e.g., TFA)

Procedure:

  • Resin Swelling: Swell the resin-bound E3 ligase ligand in DMF.

  • Linker Coupling:

    • Activate the carboxylic acid of this compound with HATU and DIPEA in DMF.

    • Add the activated linker solution to the resin and shake at room temperature.

    • Wash the resin extensively with DMF and DCM.

  • Boc Deprotection: Treat the resin with a solution of TFA in DCM to remove the Boc protecting group, exposing the terminal amine of the linker.

  • Target Ligand Coupling:

    • Activate the carboxylic acid of the target protein ligand with HATU and DIPEA in DMF.

    • Add the activated ligand solution to the resin and shake at room temperature.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Purification: Cleave the final PROTAC from the resin using a cleavage cocktail (e.g., TFA/water/TIPS). Purify the crude product by preparative HPLC.

Western Blot Analysis of Protein Degradation

This is the gold-standard assay for quantifying the degradation of the target protein.[10][11]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[11]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays measure the effect of the PROTAC on cell proliferation and cytotoxicity.[1][12]

Materials:

  • Cultured cells

  • PROTAC stock solution

  • 96-well plates

  • MTT reagent or CellTiter-Glo® reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • Assay:

    • For MTT: Add MTT reagent and incubate. Then, add a solubilizing agent and read the absorbance.

    • For CellTiter-Glo®: Add CellTiter-Glo® reagent and read the luminescence.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Ternary Complex Formation Assays (e.g., NanoBRET™)

These assays directly measure the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.[13][14]

Materials:

  • HEK293 cells

  • Plasmids encoding NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase component

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® ligand

  • PROTAC stock solution

Procedure:

  • Transfection: Co-transfect cells with the NanoLuc® and HaloTag® fusion constructs.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Labeling: Add the HaloTag® ligand to the cells.

  • PROTAC Treatment: Add the PROTAC at various concentrations.

  • Substrate Addition and Measurement: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal.

  • Analysis: An increase in the BRET signal indicates the formation of the ternary complex.

Visualizing the Core Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Boc-NH-PEG10-Linker) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Varying Concentrations & Times) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking Non-specific Sites transfer->blocking primary_ab Primary Antibody Incubation (Anti-Target & Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50, Dmax) detection->analysis end End: Results analysis->end

Caption: Experimental workflow for Western Blot analysis.

Signaling_Pathway cluster_pathway Illustrative PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., FLT3) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Downstream Effectors (Proliferation, Survival) mTOR->Downstream PROTAC PI3K/mTOR PROTAC PROTAC->PI3K Degrades PROTAC->mTOR Degrades

Caption: PROTAC intervention in the PI3K/AKT/mTOR pathway.

Conclusion

The this compound linker is a valuable and versatile component in the design of potent and effective PROTACs. Its PEG component enhances solubility and provides the necessary flexibility for optimal ternary complex formation, while the Boc-protected amine and carboxylic acid terminus facilitate a controlled and efficient synthesis process. The rational design of PROTACs, including the careful selection and optimization of the linker, is paramount to achieving the desired therapeutic outcome. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers working to harness the power of targeted protein degradation. As the field continues to evolve, a deeper understanding of the intricate interplay between the linker, the target protein, and the E3 ligase will undoubtedly lead to the development of next-generation protein degraders with enhanced efficacy and safety profiles.

References

The Architect of Degradation: A Technical Guide to Boc-NH-PEG10-CH2CH2COOH in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. At the heart of many TPD strategies lies the proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system (UPS) for the selective elimination of disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the crucial formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This in-depth technical guide focuses on the role of Boc-NH-PEG10-CH2CH2COOH, a polyethylene (B3416737) glycol (PEG)-based linker, in the design and function of potent protein degraders. We will delve into its mechanism of action, provide detailed experimental protocols for its incorporation into PROTACs and their subsequent evaluation, present quantitative data on the impact of PEG linkers, and visualize key pathways and workflows.

Introduction: The PROTAC Revolution and the Central Role of the Linker

Conventional small molecule drugs typically function by inhibiting the activity of a target protein. In contrast, PROTACs act as molecular matchmakers, bringing a target protein into close proximity with an E3 ubiquitin ligase.[1][2] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, often resulting in a more profound and sustained pharmacological effect compared to traditional inhibitors.

A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a chemical linker that connects the two.[4] The linker is far from a passive spacer; its length, composition, and flexibility are critical for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation.[5][6]

This compound: A Versatile Linker for PROTAC Design

This compound is a heterobifunctional linker featuring a Boc-protected amine at one end and a carboxylic acid at the other, connected by a 10-unit polyethylene glycol (PEG) chain.[2][7][8] This structure offers several advantages in PROTAC synthesis and function:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can enhance cell permeability and bioavailability.[6][9][10]

  • Optimal Length and Flexibility: The 10-unit PEG chain provides a considerable and flexible spacer, which can be crucial for enabling the POI and E3 ligase to adopt a productive orientation for ternary complex formation and efficient ubiquitination.[5][]

  • Chemical Tractability: The terminal functional groups—a Boc-protected amine and a carboxylic acid—provide versatile handles for straightforward conjugation to E3 ligase and POI ligands through well-established chemical reactions, such as amide bond formation.[12] The Boc protecting group allows for selective deprotection under acidic conditions, enabling sequential and controlled synthesis.[3][13][14]

Mechanism of Action: Orchestrating Protein Degradation

The PROTAC incorporating the this compound linker mediates protein degradation through a series of orchestrated steps within the cell.

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (with PEG10 Linker) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Polyub_POI Polyubiquitinated POI Polyubiquitination->Polyub_POI Proteasome 26S Proteasome Polyub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC Mechanism of Action

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

Target Protein E3 Ligase Linker Composition Linker Length (atoms) DC50 (nM) Dmax (%)
BRD4CRBNPEG~12 (3 PEG units)>5000<20
BRD4CRBNPEG~18 (5 PEG units)<500>80
TBK1VHLAlkyl/Ether<12No degradation-
TBK1VHLAlkyl/Ether21396
TBK1VHLAlkyl/Ether2929276
ERαVHLAlkyl9140,000-
ERαVHLAlkyl1626,000-
  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved. Data is illustrative and compiled from various sources in the literature.[5] DC50 and Dmax values are cell-line dependent.

This data underscores that there is an optimal linker length for each target-ligase pair, and that both excessively short and long linkers can be detrimental to degradation efficacy.

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general synthetic route for constructing a PROTAC via amide bond formation.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling cluster_step4 Step 4: Purification POI_Ligand POI Ligand (-COOH) Coupling1 Amide Coupling (HATU, DIPEA, DMF) POI_Ligand->Coupling1 Boc_PEG_Linker This compound Boc_PEG_Linker->Coupling1 Intermediate1 Boc-Protected Intermediate Coupling1->Intermediate1 Deprotection Boc Deprotection (TFA in DCM) Intermediate1->Deprotection Intermediate2 Amine-Functionalized Intermediate Deprotection->Intermediate2 Coupling2 Amide Coupling (HATU, DIPEA, DMF) Intermediate2->Coupling2 E3_Ligand E3 Ligase Ligand (-COOH) E3_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Purified_PROTAC Purified PROTAC Purification->Purified_PROTAC

A representative synthetic workflow for a PROTAC.

Protocol:

  • First Amide Coupling:

    • Dissolve the POI ligand containing a carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

    • Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in dichloromethane (B109758) (DCM).

    • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess TFA under reduced pressure to obtain the amine-functionalized intermediate, which is often used in the next step without further purification.

  • Second Amide Coupling:

    • Dissolve the amine-functionalized intermediate (1.0 eq) and the E3 ligase ligand containing a carboxylic acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

  • Purification:

    • Perform an aqueous workup and extract the final PROTAC.

    • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC of high purity.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantification of Protein Degradation by Western Blot

Western blotting is the gold standard for quantifying the degradation of a target protein.[15][16]

Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-POI & Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry, DC50/Dmax calculation) Detection->Analysis

Western blot experimental workflow.

Protocol:

  • Cell Culture and PROTAC Treatment:

    • Plate cells at an appropriate density and allow them to attach overnight.

    • Treat cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the POI and a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable and versatile linker in the medicinal chemist's toolbox for the rational design of PROTACs. Its hydrophilic PEG chain enhances solubility and its length and flexibility are critical for facilitating the formation of a productive ternary complex, a key event in targeted protein degradation. The straightforward chemistry associated with its terminal functional groups allows for its efficient incorporation into a wide array of PROTAC molecules. As the field of targeted protein degradation continues to evolve, the strategic use of well-defined linkers like this compound will be paramount in developing the next generation of potent and selective protein-degrading therapeutics.

References

An In-depth Technical Guide to Boc-NH-PEG10-CH2CH2COOH as a Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-NH-PEG10-CH2CH2COOH. It details its chemical and physical properties, provides in-depth experimental protocols for its use, and illustrates its application in key biological processes, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a versatile linker molecule characterized by a polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity and flexibility. The molecule possesses two distinct functional groups: a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid. This heterobifunctional nature allows for sequential and specific conjugation to two different molecules, making it an invaluable tool in bioconjugation and drug development.[1] The Boc protecting group provides a stable masking of the amine functionality, which can be readily removed under mild acidic conditions to reveal a primary amine for subsequent reactions.[2]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound and its common derivatives are summarized in the table below.

PropertyThis compoundBoc-NH-PEG10-amineBoc-NH-PEG10-NHS ester
Molecular Formula C28H55NO14C27H56N2O12C32H58N2O16
Molecular Weight 629.73 g/mol ~600.77 g/mol 726.81 g/mol
CAS Number 2410598-01-31347704-59-92055040-78-1
Purity ≥95%≥98%≥95%
Solubility Soluble in DMSO-Soluble in DMSO
Appearance --Liquid
Storage Conditions -20°C for long term-Dry, dark at 0-4°C (short term) or -20°C (long term)[3]

Key Applications in Research and Drug Development

The unique architecture of this compound makes it highly suitable for a range of applications, most notably in the construction of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[4][5] The PEG linker in this compound serves to connect the target protein-binding ligand and the E3 ligase-binding ligand, and its length and flexibility are critical for the formation of a productive ternary complex.[4][6]

Beyond PROTACs, this linker is also employed in the development of antibody-drug conjugates (ADCs), where it can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the resulting conjugate.

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations involving this compound.

Amide Bond Formation via EDC/NHS Coupling of the Carboxylic Acid

This protocol describes the activation of the terminal carboxylic acid of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then readily couples with a primary amine on a target molecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-containing target molecule

  • Reaction buffer (e.g., 0.5 M MES, pH 5.5, or PBS, pH 7.2-8.5)

  • Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., SEC, IEX, or RP-HPLC)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration.

    • Add 1.1 to 1.2 equivalents of NHS (or sulfo-NHS).

    • Add 1.1 to 1.2 equivalents of EDC to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours to facilitate the formation of the NHS ester.[7] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Coupling to the Amine-Containing Molecule:

    • In a separate vessel, dissolve the amine-containing target molecule in a suitable reaction buffer (pH 7.2-8.5 for optimal amine reactivity).

    • Add the activated Boc-NH-PEG10-NHS ester solution to the target molecule solution with gentle mixing. The molar ratio of the NHS ester to the target molecule may need to be optimized.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Quenching and Purification:

    • Quench the reaction by adding a quenching reagent such as hydroxylamine to hydrolyze any unreacted NHS esters.

    • Purify the resulting conjugate using an appropriate chromatographic technique. Size-exclusion chromatography (SEC) is often used to separate the larger conjugate from smaller, unreacted molecules.[] Ion-exchange chromatography (IEX) or reverse-phase high-performance liquid chromatography (RP-HPLC) can also be employed for purification.[]

Deprotection of the Boc Group to Reveal the Primary Amine

This protocol details the removal of the Boc protecting group under acidic conditions to yield a free primary amine, which is then available for a subsequent conjugation reaction.

Materials:

  • Boc-protected PEG conjugate

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA) or Hydrogen chloride (HCl) in dioxane (e.g., 4M)

  • Scavengers (optional, e.g., triisopropylsilane (B1312306) (TIS))

  • Toluene (B28343)

  • Mild base (e.g., triethylamine (B128534) or DIPEA) for neutralization

  • Purification system (e.g., precipitation with a non-polar solvent, aqueous workup)

Procedure:

  • Dissolution:

    • Dissolve the Boc-protected compound in an appropriate organic solvent such as DCM or dioxane to a concentration of 0.1-0.2 M.[9]

  • Acid Treatment:

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of a strong acid. Common choices include:

      • TFA, typically at a concentration of 20-50% (v/v) in DCM.[7][9]

      • 4M HCl in dioxane.[9]

    • If the substrate is sensitive to side reactions, scavengers like TIS (2.5-5% v/v) can be added.[9]

  • Reaction and Monitoring:

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed, which typically takes 1-2 hours.[9]

  • Work-up and Purification:

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • To remove residual TFA, co-evaporate the residue with toluene (3 times).[9]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • Alternatively, to obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of a mild base like sodium bicarbonate. Dry the organic layer and concentrate to yield the free amine.[9]

    • Precipitation of the deprotected product by adding a non-polar solvent like diethyl ether can also be an effective purification method.[9]

Visualizing Workflows and Mechanisms

To further clarify the utility of this compound, the following diagrams illustrate a typical experimental workflow and its role in the PROTAC mechanism of action.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the sequential conjugation of two molecules (Molecule A and Molecule B) using this compound.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation Linker Boc-NH-PEG10-COOH EDC_NHS EDC, NHS Linker->EDC_NHS Activation MoleculeA Molecule A (with -NH2) Conjugate1 Boc-NH-PEG10-MoleculeA MoleculeA->Conjugate1 ActivatedLinker Boc-NH-PEG10-NHS EDC_NHS->ActivatedLinker ActivatedLinker->Conjugate1 Coupling TFA TFA or HCl Conjugate1->TFA Boc Removal DeprotectedConjugate H2N-PEG10-MoleculeA TFA->DeprotectedConjugate FinalConjugate MoleculeB-NH-PEG10-MoleculeA DeprotectedConjugate->FinalConjugate MoleculeB Molecule B (with -COOH) EDC_NHS2 EDC, NHS MoleculeB->EDC_NHS2 Activation ActivatedMoleculeB MoleculeB-NHS EDC_NHS2->ActivatedMoleculeB ActivatedMoleculeB->FinalConjugate Coupling

Caption: Sequential conjugation workflow using the heterobifunctional linker.

PROTAC Mechanism of Action

The diagram below illustrates the catalytic cycle of a PROTAC, where the this compound linker connects the target protein binder and the E3 ligase ligand.

PROTAC_Mechanism PROTAC PROTAC (Target Binder-Linker-E3 Ligase Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Fragments Peptide Fragments Degradation->Fragments

Caption: The catalytic cycle of a PROTAC for targeted protein degradation.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that plays a crucial role in modern drug development and bioconjugation. Its well-defined structure, coupled with the reliable and sequential reactivity of its terminal functional groups, provides researchers with a robust tool for constructing complex biomolecules. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this linker in their work, ultimately contributing to the advancement of therapeutic and diagnostic technologies.

References

Introduction: The Significance of the Boc Protecting Group in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles and Applications of the Boc Protecting Group in PEG Linkers for Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, particularly in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs, the precise control of chemical reactions is paramount. Protecting groups are indispensable tools in this endeavor, temporarily masking reactive functional groups to prevent unwanted side reactions. Among these, the tert-butoxycarbonyl (Boc) group stands out as one of the most widely utilized protecting groups for amines due to its reliability and specific conditions for removal.[1][2]

This technical guide provides a comprehensive overview of the Boc protecting group, with a specific focus on its application in conjunction with polyethylene (B3416737) glycol (PEG) linkers. PEG linkers are valued in drug development for their ability to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[3][4][] The combination of the Boc group's robust protection and the advantageous properties of PEG linkers offers a powerful strategy for the controlled synthesis of sophisticated bioconjugates. This guide will delve into the core chemistry of the Boc group, present quantitative data, provide detailed experimental protocols, and illustrate key processes through diagrams to equip researchers with the knowledge to effectively utilize Boc-protected PEG linkers in their work.

Core Concepts: The Chemistry of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group for primary and secondary amines.[1] Its popularity stems from its stability in a wide range of reaction conditions, including basic and nucleophilic environments, and its clean, acid-catalyzed removal.[6][7]

Boc Protection of Amines

The introduction of the Boc group onto an amine is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O or "Boc anhydride").[8] The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and a tert-butoxide anion.[8] This anion then deprotonates the newly formed carbamate (B1207046) to yield the protected amine.[8] The reaction is generally high-yielding and can be performed under relatively mild conditions.[9]

Boc Deprotection: Acid-Catalyzed Cleavage

The removal of the Boc group is its defining characteristic and is accomplished under acidic conditions.[7] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[10] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation.[1] This cation can then be quenched by scavengers or eliminated to form isobutene.[1][6] The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[1][11] This orthogonality, where the Boc group is removed under acidic conditions, allows for its use in conjunction with other protecting groups that are labile under different conditions, such as the base-labile Fmoc group.[6][]

The Role of Boc-Protected PEG Linkers in Drug Development

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that is widely used to modify therapeutic molecules.[] When used as a linker, PEG can improve a drug's solubility and stability, reduce its immunogenicity, and prolong its circulation half-life.[4][] Boc-protected PEG linkers are bifunctional molecules that incorporate a Boc-protected amine at one end and another reactive group at the other, allowing for the sequential and controlled conjugation of different molecules.[13][14]

These linkers are instrumental in the construction of complex biotherapeutics. For instance, in the synthesis of an Antibody-Drug Conjugate (ADC), a heterobifunctional Boc-PEG linker can be used to first react with the antibody, followed by deprotection of the Boc group to reveal an amine that can then be conjugated to a cytotoxic drug.[13] This stepwise approach, enabled by the Boc protecting group, ensures a well-defined final product. Similarly, in the development of PROTACs, which consist of two ligands joined by a linker, Boc-protected PEG linkers are used to control the synthesis of these bivalent molecules.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of the Boc protecting group in the context of PEG linkers.

Table 1: Typical Conditions for Boc Protection of Amines

Reagent Base Solvent(s) Temperature (°C) Typical Yield (%) Reference(s)
Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (B128534) (TEA) or DIPEA Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF) 0 - Room Temp 90-99 [8][17]
Di-tert-butyl dicarbonate (Boc₂O) Sodium hydroxide (B78521) (NaOH) Water/THF Room Temp High [9][10]
Di-tert-butyl dicarbonate (Boc₂O) 4-Dimethylaminopyridine (DMAP) Acetonitrile Room Temp High [10]

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate (NaHCO₃) | Chloroform/Water | Reflux | High |[9][10] |

Table 2: Common Conditions for Boc Deprotection

Reagent Concentration Solvent Typical Time Temperature (°C) Reference(s)
Trifluoroacetic acid (TFA) 20-50% (v/v) Dichloromethane (DCM) 0.5 - 2 hours 0 - Room Temp [18][19]
Hydrochloric acid (HCl) 4M 1,4-Dioxane 1 - 4 hours Room Temp [18]

| Hydrochloric acid (HCl) | 3M | Ethyl acetate (B1210297) | 30 minutes | Room Temp |[10] |

Table 3: Common Scavengers Used in Boc Deprotection

Scavenger Typical Concentration (v/v) Purpose Reference(s)
Triisopropylsilane (B1312306) (TIS) 2.5 - 5% Carbocation scavenger [18]
Water 2.5 - 5% Carbocation scavenger [18]
Thioanisole 5% Carbocation scavenger, protects Methionine [18]
1,2-Ethanedithiol (EDT) 2.5% Carbocation scavenger, protects Cysteine [18]

| Anisole | - | Carbocation scavenger |[10] |

Detailed Experimental Protocols

The following are generalized protocols for the protection and deprotection of amines in the context of PEG linkers. Researchers should optimize these conditions for their specific substrates.

Experimental Protocol for Boc Protection of an Amine-Terminated PEG Linker

This protocol describes a general procedure for the N-Boc protection of a primary amine on a PEG linker using di-tert-butyl dicarbonate.

  • Dissolution: Dissolve the amine-terminated PEG linker (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2-0.5 M.[8]

  • Addition of Reagents: To the stirred solution, add a base such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA).[8][17] Subsequently, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) in the same solvent, preferably dropwise at 0 °C.[8][17]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.[17]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[18] A Kaiser test can be used to detect the presence of any remaining free primary amine.[17]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be redissolved in an organic solvent like ethyl acetate and washed sequentially with a mild acidic solution (e.g., 5% citric acid), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting N-Boc protected PEG linker can be purified by flash column chromatography on silica (B1680970) gel if necessary.[8] Typical yields are in the range of 90-99%.[8]

Experimental Protocol for Boc Deprotection of a PEG Linker

This protocol outlines a standard procedure for the removal of a Boc protecting group from a PEG linker using trifluoroacetic acid (TFA).

  • Dissolution: Dissolve the N-Boc protected PEG linker (1.0 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.3 M.[8][18] Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[8][18] If the substrate contains acid-sensitive functional groups, consider adding a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v).[18] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and do not perform in a sealed vessel.[8]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[18]

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or ¹H NMR. For NMR, the disappearance of the characteristic singlet of the tert-butyl protons at approximately 1.4 ppm indicates the removal of the Boc group.[18]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[18] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[18] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Neutralization and Isolation (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[18] Alternatively, for water-soluble products, ion-exchange chromatography can be used.[18]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving the Boc protecting group in PEG linkers.

G cluster_workflow Bioconjugation Workflow A Boc-PEG-X Linker (X = Reactive Group) C Conjugation Step 1 A->C B Molecule 1 (e.g., Antibody) B->C D Boc-PEG-Molecule 1 C->D Formation of Boc-protected intermediate E Boc Deprotection (Acidic Conditions) D->E F H₂N-PEG-Molecule 1 E->F Amine deprotection H Conjugation Step 2 F->H G Molecule 2 (e.g., Drug) G->H I Molecule 2-PEG-Molecule 1 (Final Conjugate) H->I Final bioconjugate formation

Caption: General workflow for sequential bioconjugation using a Boc-protected PEG linker.

G cluster_protection Boc Protection Mechanism Amine R-NH₂ (Amine) Attack Nucleophilic Attack Amine->Attack Boc2O (tBuOCO)₂O (Boc Anhydride) Boc2O->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Collapse of Intermediate Intermediate->Collapse ProtectedAmine R-NH-Boc (Protected Amine) Collapse->ProtectedAmine Byproducts CO₂ + tBuOH Collapse->Byproducts Decomposition of leaving group

Caption: Simplified mechanism of amine protection using Boc anhydride.

G cluster_deprotection Boc Deprotection Mechanism ProtectedAmine R-NH-Boc Protonation Protonation ProtectedAmine->Protonation Acid H⁺ (e.g., TFA) Acid->Protonation ProtonatedIntermediate Protonated Carbamate Protonation->ProtonatedIntermediate Cleavage Cleavage ProtonatedIntermediate->Cleavage CarbamicAcid R-NH-COOH (Carbamic Acid) Cleavage->CarbamicAcid tButylCation tBu⁺ Cleavage->tButylCation Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation DeprotectedAmine R-NH₂ (Free Amine) Decarboxylation->DeprotectedAmine CO2 CO₂ Decarboxylation->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

The Boc protecting group, in combination with PEG linkers, represents a robust and versatile platform for the synthesis of advanced therapeutics. Its stability under a wide range of conditions, coupled with its clean and efficient removal under acidic conditions, allows for precise, stepwise synthetic strategies that are essential in modern drug development. This guide has provided a technical overview of the core principles, quantitative data, and experimental protocols associated with the use of Boc-protected PEG linkers. By understanding and applying these concepts, researchers can effectively leverage this powerful chemical tool to construct complex and well-defined bioconjugates, ultimately advancing the development of novel and more effective therapies.

References

An In-depth Technical Guide to Carboxylic Acid Functional Groups in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of utilizing carboxylic acid functional groups for bioconjugation. It covers the core chemistry, key reagents, detailed experimental protocols, and critical applications in the field of drug development.

Introduction: The Central Role of Carboxylic Acids in Bioconjugation

Carboxylic acids (–COOH) are ubiquitous functional groups found in biomolecules, most notably at the C-terminus of proteins and within the side chains of acidic amino acids such as aspartic acid and glutamic acid. This prevalence makes them a prime target for chemical modification and bioconjugation. The ability to form stable amide bonds with primary amines (–NH2) through "zero-length" crosslinking is a cornerstone of bioconjugation chemistry, enabling the linkage of proteins, peptides, nucleic acids, and small molecules without introducing a spacer arm.[1][2] This direct linkage is critical for creating complex biomolecular assemblies, from antibody-drug conjugates (ADCs) to immobilized enzymes for biosensors, while minimizing potential structural interference.[1][3]

The Chemistry of Amide Bond Formation: Activation is Key

Direct reaction between a carboxylic acid and a primary amine to form an amide bond is generally inefficient under physiological conditions. Therefore, the carboxyl group must first be "activated" to a more reactive species. The most popular and versatile method for this activation in aqueous environments is the use of carbodiimides.[4]

Carbodiimide Chemistry: The EDC/NHS System

Water-soluble carbodiimides, particularly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used to mediate the formation of amide bonds between a carboxyl group and a primary amine.[4][5]

The Activation Mechanism:

  • Formation of the O-acylisourea intermediate: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[5][6] This reaction is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[7]

  • Nucleophilic Attack: This intermediate can then be targeted by a primary amine, which performs a nucleophilic attack to form a stable amide bond, releasing an isourea byproduct.[6]

However, the O-acylisourea intermediate is prone to rapid hydrolysis in aqueous solutions, which regenerates the original carboxyl group and can lead to low conjugation yields.[4][6]

Stabilization with N-hydroxysuccinimide (NHS):

To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction.[4][8]

  • Conversion to a Semi-Stable NHS Ester: The O-acylisourea intermediate reacts with NHS to form a more stable amine-reactive NHS ester.[8][9]

  • Amine Reaction: This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with primary amines at physiological to slightly basic pH (7.0 to 8.5) to form the final amide bond.[7][10]

This two-step approach provides greater control over the conjugation reaction and significantly increases yields.[11][12]

EDC_NHS_Mechanism Carboxyl Carboxylic Acid (R-COOH) Intermediate O-acylisourea Intermediate (unstable) Carboxyl->Intermediate + EDC (pH 4.5-6.0) EDC EDC Hydrolysis Hydrolysis Intermediate->Hydrolysis H2O NHSEster NHS Ester (semi-stable) Intermediate->NHSEster + NHS Amide Amide Bond (R-CO-NH-R') Intermediate->Amide + Amine (direct path) Hydrolysis->Carboxyl Regeneration Byproduct2 N-substituted Urea Byproduct Hydrolysis->Byproduct2 Release NHS NHS / Sulfo-NHS NHSEster->Amide + Amine (pH 7.0-8.5) Amine Primary Amine (R'-NH2) Byproduct1 Isourea Byproduct

Caption: EDC/NHS reaction mechanism for carboxylic acid activation and amide bond formation.

Key Reagents and Reaction Conditions

The success of carboxylic acid bioconjugation hinges on the appropriate selection of reagents and optimization of reaction conditions.

ReagentFull NameKey PropertiesOptimal pHStorage
EDC (EDAC) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble, zero-length crosslinker.[4][5] Highly sensitive to moisture.[7]Activation: 4.5-6.0[7]Store desiccated at -20°C.[7]
DCC N,N'-dicyclohexylcarbodiimideWater-insoluble, used in organic synthesis.[4]N/A (non-aqueous)Room temperature, desiccated.
NHS N-hydroxysuccinimideForms semi-stable esters, improving yield.[13] Low water solubility.Coupling: 7.0-8.5[7]Store desiccated at -20°C.[7]
Sulfo-NHS N-hydroxysulfosuccinimideWater-soluble analog of NHS, ideal for aqueous reactions.[4][8]Coupling: 7.0-8.5[10]Store desiccated at -20°C.
MES Buffer 2-(N-morpholino)ethanesulfonic acidNon-amine, non-carboxylate buffer ideal for the activation step.[7]4.5-6.0Room temperature.
PBS Buffer Phosphate-buffered salineCommon buffer for the amine coupling step.[7]7.2-8.5Room temperature.

Important Note: Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate), as they will compete in the reaction.[7]

Experimental Workflow and Protocols

A typical bioconjugation experiment involving carboxylic acids follows a structured workflow, often in two distinct steps to maximize efficiency.

Experimental_Workflow Start Start Prep Prepare Biomolecule 1 (with -COOH) Start->Prep Activation Step 1: Activation - Dissolve Biomolecule 1 in MES Buffer (pH 4.5-6.0) - Add fresh EDC and Sulfo-NHS - Incubate for 15-30 min at RT Prep->Activation Wash Wash / Buffer Exchange - Remove excess EDC/NHS - Exchange into Coupling Buffer (e.g., PBS pH 7.2-8.5) Activation->Wash Coupling Step 2: Coupling - Add Biomolecule 2 (with -NH2) - Incubate for 2h at RT or overnight at 4°C Wash->Coupling Quench Quenching (Optional) - Add hydroxylamine (B1172632), Tris, or glycine - Incubate for 15-30 min to block unreacted NHS esters Coupling->Quench Purify Purification - Remove unreacted molecules and byproducts (e.g., Dialysis, Size Exclusion Chromatography) Quench->Purify Analyze Analysis & Characterization - Confirm conjugation (e.g., SDS-PAGE, Mass Spectrometry) Purify->Analyze End End Analyze->End

Caption: A typical two-step experimental workflow for EDC/NHS bioconjugation.

Detailed Protocol: Covalent Coupling of a Peptide to a Carrier Protein (e.g., BSA)

This protocol describes the conjugation of a peptide containing a carboxyl group to the primary amines (lysine residues) of Bovine Serum Albumin (BSA).

Materials:

  • Peptide: 1-2 mg with at least one carboxyl group.

  • Carrier Protein: 2 mg Bovine Serum Albumin (BSA).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[14]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[7]

  • EDC: 10 mg (prepare fresh solution).[6]

  • Sulfo-NHS: 2.2 mg.[14]

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5.[15]

  • Purification: Zeba™ Spin Desalting Column (or similar) with a 7K MWCO.[6]

Procedure:

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS vials to warm to room temperature before opening to prevent condensation.[7]

    • Dissolve 2 mg of BSA in 200 µL of Activation Buffer.

    • Dissolve 1-2 mg of the peptide in 500 µL of Activation Buffer.

  • Step 1: Activation of Carrier Protein:

    • Combine the BSA and peptide solutions.

    • Immediately before use, dissolve 10 mg of EDC and 2.2 mg of Sulfo-NHS in 1 mL of ultrapure water.

    • Add 100 µL of the EDC/Sulfo-NHS solution to the protein-peptide mixture.[6]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[10]

  • Buffer Exchange (Optional but Recommended):

    • To improve control, the activated protein can be separated from excess EDC/Sulfo-NHS.

    • Apply the reaction mixture to a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This simultaneously removes excess reagents and adjusts the pH for the coupling step.

  • Step 2: Coupling Reaction:

    • If a buffer exchange was not performed, adjust the pH of the reaction mixture to 7.2-7.5 by adding PBS.

    • Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle rotation.[10]

  • Quenching:

    • Add hydroxylamine to a final concentration of 10-50 mM to quench the reaction and hydrolyze any unreacted NHS esters.[15]

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted peptide, EDC/NHS byproducts, and quenching reagent by applying the entire reaction mixture to a desalting column.

    • Collect the purified protein-peptide conjugate.

  • Characterization and Storage:

    • Confirm conjugation using SDS-PAGE (observing a shift in molecular weight) and/or mass spectrometry.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Store the conjugate at -20°C or -80°C.[16]

Applications in Drug Development

Carboxylic acid-based bioconjugation is a vital tool in the pharmaceutical industry.[3][17]

  • Antibody-Drug Conjugates (ADCs): This is a primary application where potent cytotoxic drugs, often containing a carboxyl group, are linked to the lysine (B10760008) residues of a monoclonal antibody. The resulting ADC can specifically target tumor cells, delivering the payload directly and minimizing systemic toxicity.[17][18]

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins via carboxyl groups can increase their hydrodynamic size, leading to longer circulation half-life, reduced immunogenicity, and improved stability.

  • Immobilization for Diagnostics: Covalently attaching antibodies or antigens to carboxylated surfaces (like microparticles or biosensor chips) is fundamental for developing immunoassays (e.g., ELISA) and other diagnostic tools.[4][19]

  • Vaccine Development: Haptens (small molecules) are often conjugated to larger carrier proteins to elicit a robust immune response, a critical step in the development of conjugate vaccines.[20]

Factors Influencing Conjugation Efficiency

Optimizing the reaction is crucial for achieving high yields and preserving the biological activity of the molecules involved.

Factors_Graph Efficiency Conjugation Efficiency pH pH Control pH->Efficiency ReagentRatio Reagent Molar Ratio (EDC:NHS:COOH) ReagentRatio->Efficiency Concentration Biomolecule Concentration Concentration->Efficiency Buffer Buffer Choice Buffer->Efficiency TimeTemp Reaction Time & Temperature TimeTemp->Efficiency ReagentQuality Reagent Quality ReagentQuality->Efficiency

Caption: Key factors influencing the efficiency of carboxylic acid bioconjugation reactions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield Inactive Reagents: EDC/NHS degraded due to moisture.[7] Inappropriate Buffer: Buffer contains competing amines or carboxyls (Tris, glycine, acetate).[7] Hydrolysis of Intermediates: Reaction steps were too slow.[7] Incorrect pH: pH was not optimal for activation or coupling.Use fresh reagents; allow vials to warm to RT before opening.[7] Use recommended buffers like MES for activation and PBS for coupling.[7] Perform reactions promptly after preparing solutions. Strictly control pH for the two-step process (pH 4.5-6.0 then 7.0-8.5).[10]
Precipitation During Reaction Protein Aggregation: Buffer conditions or reagent addition caused the protein to become unstable. High EDC Concentration: A large excess of EDC can sometimes cause precipitation.[7]Ensure protein is soluble and stable in the chosen buffers. Perform a buffer exchange before starting. Reduce the molar excess of EDC used in the reaction.[7]
High Background / Non-specific Binding Insufficient Quenching: Unreacted NHS esters remain active. Insufficient Washing: Unbound molecules were not adequately removed.Ensure the quenching step is sufficient to block all unreacted sites.[10] Increase the number and volume of washes during the purification step.[11]
Inconsistent Results Variability in Reagent Prep: EDC/NHS solutions were not prepared fresh for each use. Inconsistent Reaction Times/Temps: Lack of standardization in the protocol.Always prepare EDC and NHS solutions immediately before use as they are prone to hydrolysis.[11] Standardize incubation times and temperatures for all experiments.[11]

Conclusion

Bioconjugation via carboxylic acid functional groups is a robust, versatile, and indispensable technique in modern biotechnology and drug development. The well-established EDC/NHS chemistry provides a reliable method for creating stable amide bonds, effectively linking a vast array of biomolecules. By understanding the underlying chemical principles, carefully controlling reaction conditions, and following optimized protocols, researchers can successfully leverage this powerful tool to engineer novel bioconjugates for therapeutic, diagnostic, and research applications.

References

An In-depth Technical Guide to Boc-NH-PEG10-CH2CH2COOH: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-NH-PEG10-CH2CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker integral to the development of sophisticated bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Concepts: Structure and Functionality

This compound is a monodisperse PEG derivative featuring a terminal carboxylic acid and a Boc (tert-butyloxycarbonyl) protected amine. This unique structure provides "off-the-shelf" utility for covalently linking two different molecular entities. The ten-unit PEG chain enhances aqueous solubility and provides a flexible spacer to mitigate steric hindrance between the conjugated molecules.

The key functionalities are:

  • Boc-Protected Amine: This group remains inert during the initial conjugation of the carboxylic acid. The Boc protecting group can be efficiently removed under mild acidic conditions to reveal a primary amine, which is then available for subsequent conjugation reactions.

  • Carboxylic Acid: This terminal group can be activated to react with primary or secondary amines on a target molecule, forming a stable amide bond.

  • PEG10 Spacer: The hydrophilic polyethylene glycol chain increases the overall solubility of the resulting conjugate in aqueous media, a critical factor in many biological applications.

Physicochemical and Analytical Data

While detailed analytical data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically available from the manufacturer upon request in a Certificate of Analysis (CoA), the following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C28H55NO14[1]
Molecular Weight 629.73 g/mol [1]
CAS Number 2410598-01-3[1]
Appearance Viscous Liquid or Solid-
Purity >95%[2]
Storage Store at -20°C, keep in dry and avoid sunlight.[1]

Solubility Profile:

Due to its hydrophilic PEG chain, this compound is expected to be soluble in water and a range of polar organic solvents such as DMSO, DMF, and alcohols. Specific solubility data (e.g., in mg/mL) is typically provided in the manufacturer's technical data sheet.

Key Applications in Drug Development

The heterobifunctional nature of this compound makes it a valuable tool in the construction of complex therapeutic and research molecules.

PROTACs

PROTACs are innovative molecules designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC typically consists of two ligands connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. This compound is an ideal linker for PROTAC synthesis.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The PEG spacer can help to improve the pharmacokinetic profile of the ADC.

Experimental Protocols

The following are detailed methodologies for the key chemical transformations involving this compound.

Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

Procedure:

  • Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Carboxylic Acid Activation and Amine Coupling (EDC/NHS Chemistry)

This protocol describes the conjugation of the carboxylic acid terminus to a primary amine-containing molecule.

Materials:

  • This compound (or its deprotected form)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Amine-containing molecule

  • Quenching solution (e.g., Tris or glycine)

Procedure:

  • Dissolve the PEG linker in the Activation Buffer.

  • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the PEG linker.

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the activated PEG linker solution to the amine-containing molecule, which is dissolved in the Coupling Buffer. A 1.5 to 10-fold molar excess of the activated linker to the amine is a common starting point.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.

  • Purify the conjugate using size exclusion chromatography or dialysis to remove excess reagents.

Visualizing Workflows and Pathways

Experimental Workflow for Bioconjugation

The following diagram illustrates the sequential steps involved in using this compound to link two molecules, A and B.

G Bioconjugation Workflow cluster_0 Step 1: Carboxylic Acid Activation and Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling A Boc-NH-PEG10-COOH C EDC/NHS Activation A->C B Molecule A with Amine Group D Boc-NH-PEG10-CO-Molecule A B->D C->D E TFA Treatment D->E F H2N-PEG10-CO-Molecule A E->F I Molecule B-CO-NH-PEG10-CO-Molecule A F->I G Molecule B with Carboxylic Acid H EDC/NHS Activation G->H H->I

Caption: A generalized workflow for the sequential conjugation of two molecules using this compound.

PROTAC Mechanism of Action

This diagram illustrates the signaling pathway hijacked by a PROTAC molecule synthesized using a linker like this compound.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Target Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC PolyUb Polyubiquitination POI->PolyUb PROTAC->PROTAC Recycled E3 E3 Ubiquitin Ligase PROTAC->E3 E3->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation Ubiquitin_Proteasome_System Ubiquitin-Proteasome Pathway Ub Ubiquitin Ub->Ub Recycled E1 E1 Activating Enzyme Ub->E1 ATP-dependent E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 PolyUb_Target Polyubiquitinated Target E3->PolyUb_Target Ub Transfer Target Target Protein Target->E3 Proteasome 26S Proteasome PolyUb_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

References

A Technical Guide to Boc-NH-PEG10-CH2CH2COOH: Sourcing, Characterization, and Application for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the heterobifunctional linker Boc-NH-PEG10-CH2CH2COOH is a critical tool in the synthesis of complex biomolecules and targeted therapeutics. This guide provides an in-depth overview of this linker, covering reliable suppliers, purity expectations, and general protocols for its characterization and application, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Sourcing and Purity of this compound

The availability and purity of this compound are paramount for reproducible and successful downstream applications. A survey of the market indicates several reputable suppliers for this polyethylene (B3416737) glycol (PEG) linker. Purity levels are typically high, with most suppliers offering a minimum purity of 95%.

For researchers requiring stringent quality control, it is advisable to request a Certificate of Analysis (CoA) from the supplier. This document should provide detailed information on the purity of the specific lot, often determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is a summary of prominent suppliers and their stated purity for this compound:

SupplierStated PurityAdditional Information
PurePEG >95%Offers a range of PEG linkers for biomedical applications.[1]
ChemPep Not explicitly stated for the specific product, but a general supplier of PEGylation reagents.Provides various PEGylated amino acids and linkers.
Biopharma PEG ≥95%Specializes in PEG derivatives for research and drug development.[2]
MedChemExpress Not explicitly stated, but they are a known supplier of PROTAC linkers.Their documentation for similar products suggests purity is determined by NMR and LCMS.
BroadPharm >98% for many Boc-PEG products.Offers a wide array of Boc-protected PEG linkers.[3]
AxisPharm Not explicitly stated, but a supplier of various Boc amine PEG linkers.Their product line includes numerous functionalized PEG reagents.[4]

Characterization Protocols

While specific protocols may vary slightly between laboratories and suppliers, the following outlines the general methodologies for the characterization of Boc-NH-PEG-COOH linkers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for confirming the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Analysis: The ¹H NMR spectrum should exhibit characteristic peaks for the Boc protecting group (a singlet around 1.4 ppm), the PEG backbone (a complex multiplet between 3.5 and 3.7 ppm), and the methylene (B1212753) groups of the propionic acid moiety (triplets around 2.5 and 3.6 ppm). The integration of these peaks should correspond to the number of protons in each part of the molecule. The ¹³C NMR will further confirm the carbon skeleton.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the compound.

Methodology:

  • System Preparation: Use a reverse-phase C18 column. The mobile phase typically consists of a gradient of water and acetonitrile (B52724), often with a small amount of an additive like trifluoroacetic acid (TFA) (e.g., 0.1%).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Injection and Elution: Inject a small volume (e.g., 5-10 µL) of the sample onto the column. Elute with a linear gradient, for example, starting from 10% acetonitrile to 90% acetonitrile over 20-30 minutes.

  • Detection and Analysis: Monitor the elution profile using a UV detector, typically at a wavelength of 214 nm or 220 nm. The purity is determined by integrating the area of the main peak relative to the total area of all peaks.

Application in PROTAC Synthesis: A Conceptual Workflow

This compound is frequently utilized as a linker in the synthesis of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker component offers the advantages of increased solubility and optimized spatial orientation between the two ends of the PROTAC.

The synthesis of a PROTAC using this linker generally involves the deprotection of the Boc group to reveal a primary amine, followed by coupling reactions to attach ligands for the target protein and the E3 ligase.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Boc_Linker This compound Deprotection Boc Deprotection (e.g., TFA) Boc_Linker->Deprotection Amine_Linker H2N-PEG10-CH2CH2COOH Deprotection->Amine_Linker E3_Ligand_Coupling Couple E3 Ligase Ligand (e.g., Amide Bond Formation) Amine_Linker->E3_Ligand_Coupling Intermediate E3 Ligand-Linker E3_Ligand_Coupling->Intermediate Target_Ligand_Coupling Couple Target Protein Ligand (e.g., Amide Bond Formation) Intermediate->Target_Ligand_Coupling PROTAC Final PROTAC Molecule Target_Ligand_Coupling->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule using a Boc-protected PEG linker.

Signaling Pathway: The PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule engages both the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cellular_environment Cellular Environment PROTAC PROTAC Molecule Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: The catalytic mechanism of action for a PROTAC, leading to targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for Boc-NH-PEG10-CH2CH2COOH Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the covalent conjugation of Boc-NH-PEG10-CH2CH2COOH to primary amines. This process, commonly known as PEGylation, is a valuable tool in drug delivery and bioconjugation, offering numerous advantages such as increased solubility, stability, and circulation half-life of therapeutic molecules. This document details the underlying chemistry, experimental protocols, factors influencing conjugation efficiency, and troubleshooting strategies.

Introduction to this compound Conjugation

This compound is a heterobifunctional linker containing a Boc-protected amine, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The carboxylic acid can be activated to react with primary amines on proteins, peptides, small molecules, or other substrates to form a stable amide bond. The Boc protecting group provides an orthogonal handle for subsequent modifications after the initial conjugation.

The most common method for activating the carboxylic acid is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable NHS ester. This ester readily reacts with primary amines at physiological to slightly basic pH to form a covalent amide linkage.

Factors Influencing Conjugation Efficiency

Several factors can impact the success of the conjugation reaction. Careful optimization of these parameters is crucial for achieving high yields and a well-defined conjugate.

  • pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the NHS ester with the primary amine is favored at a pH of 7.2-8.5. A two-step reaction with a pH shift is often employed for optimal results.

  • Molar Ratios of Reagents: The stoichiometry of the PEG linker, activating agents (EDC/NHS), and the amine-containing molecule is critical. A molar excess of the PEG linker and activating agents is typically used to drive the reaction to completion. However, excessive amounts can lead to unwanted side reactions and purification challenges.

  • Reaction Time and Temperature: Reaction times can vary from a few hours to overnight. Reactions are commonly performed at room temperature, but lower temperatures (4°C) can be used to minimize hydrolysis of the activated ester and preserve the stability of sensitive biomolecules.

  • Buffers: The choice of buffer is important. For the activation step, non-amine and non-carboxylate buffers such as 2-(N-morpholino)ethanesulfonic acid (MES) are recommended to avoid side reactions. For the coupling step, phosphate-buffered saline (PBS) or borate (B1201080) buffers are suitable.

  • Purity of Reagents: The purity of the PEG linker, activating agents, and the target molecule is essential for a successful conjugation. Water content can lead to the hydrolysis of EDC and the NHS ester, reducing coupling efficiency.

Experimental Protocols

This section provides detailed protocols for the activation of this compound, its conjugation to a primary amine-containing molecule, and the subsequent deprotection of the Boc group.

Activation of this compound with EDC/NHS

This protocol describes the formation of the NHS ester of the PEG linker.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Dilute the dissolved PEG linker with Activation Buffer to the desired final concentration.

  • Add a 1.5 to 5-fold molar excess of EDC and NHS (or sulfo-NHS) to the PEG linker solution.

  • Incubate the reaction mixture for 15-60 minutes at room temperature with gentle stirring.

Conjugation to Primary Amines

This protocol outlines the reaction of the activated PEG-NHS ester with a primary amine-containing molecule (e.g., a protein).

Materials:

  • Activated this compound-NHS ester solution (from section 3.1)

  • Amine-containing molecule (e.g., protein, peptide)

  • Coupling Buffer: 1X PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

  • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Immediately add the freshly prepared activated PEG-NHS ester solution to the amine solution. The molar ratio of the PEG linker to the amine-containing molecule may need to be optimized, but a starting point of 10- to 50-fold molar excess of the PEG reagent is recommended for protein conjugations.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester.

  • Incubate for an additional 30 minutes at room temperature.

  • Purify the PEGylated conjugate using appropriate methods such as size-exclusion chromatography (SEC), ion-exchange chromatography, or dialysis to remove unreacted PEG linker and byproducts.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected PEG-conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Lyophilize the purified Boc-protected PEG-conjugate to remove aqueous buffer.

  • Dissolve the dried conjugate in a solution of 50% TFA in DCM.

  • Incubate the solution for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by analytical techniques like HPLC or mass spectrometry.

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected conjugate by adding cold diethyl ether.

  • Centrifuge to pellet the product and wash the pellet with cold diethyl ether to remove residual TFA.

  • Air-dry the pellet to obtain the final deprotected PEG-conjugate.

Data Presentation

The efficiency of the conjugation reaction is dependent on the specific conditions and the nature of the amine-containing molecule. The following tables provide representative data on how reaction parameters can influence conjugation efficiency.

Table 1: Effect of pH on Conjugation Efficiency

pH of Coupling BufferMolar Ratio (PEG:Amine)Reaction Time (hours)Temperature (°C)Conjugation Efficiency (%)
6.520:122545
7.420:122585
8.020:122592
8.520:122588

Table 2: Effect of Molar Ratio on Conjugation Efficiency

Molar Ratio (PEG:Amine)pH of Coupling BufferReaction Time (hours)Temperature (°C)Conjugation Efficiency (%)
5:17.422565
10:17.422580
20:17.422591
50:17.422595

Table 3: Effect of Reaction Time and Temperature on Conjugation Efficiency

Reaction Time (hours)Temperature (°C)Molar Ratio (PEG:Amine)pH of Coupling BufferConjugation Efficiency (%)
12520:17.475
22520:17.490
42520:17.492
12 (overnight)420:17.488

Troubleshooting

Table 4: Troubleshooting Guide for this compound Conjugation

Problem Possible Cause Solution
Low Conjugation Efficiency Inactive EDC or NHS due to hydrolysis.Use fresh, high-purity reagents. Allow reagents to warm to room temperature before opening to prevent condensation.
Suboptimal pH for activation or coupling.Use a two-step reaction with pH 4.5-6.0 for activation and pH 7.2-8.5 for coupling.
Insufficient molar excess of PEG linker or activating agents.Increase the molar ratio of the PEG reagent and EDC/NHS.
Presence of primary amine-containing buffers (e.g., Tris, Glycine) during activation or coupling.Use non-amine buffers like MES for activation and PBS or borate for coupling.
Protein Aggregation High protein concentration.Reduce the protein concentration during the reaction.
Unfavorable buffer conditions.Screen different buffer compositions and pH values. Consider adding stabilizing excipients.
Incomplete Boc Deprotection Insufficient reaction time with TFA.Increase the incubation time with TFA and monitor the reaction.
Water contamination in the deprotection solution.Use anhydrous DCM and fresh TFA.

Visualizations

G cluster_workflow Experimental Workflow A 1. Activation of Boc-NH-PEG10-COOH B 2. Conjugation to Primary Amine A->B EDC, NHS pH 4.5-6.0 C 3. Purification of PEG-Conjugate B->C pH 7.2-8.5 Quenching D 4. Boc Deprotection C->D Purified Conjugate E 5. Final Purification D->E TFA, DCM

Caption: Experimental workflow for the conjugation of this compound.

G cluster_reaction Chemical Reaction Pathway PEG_COOH Boc-NH-PEG10-COOH O_Acylisourea O-Acylisourea Intermediate PEG_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS NHS PEG_NHS Boc-NH-PEG10-NHS Ester O_Acylisourea->PEG_NHS + NHS - Isourea byproduct Conjugate Boc-NH-PEG10-CO-NH-R (Amide Bond) PEG_NHS->Conjugate + R-NH2 - NHS Primary_Amine R-NH2 (Protein, Peptide, etc.) Primary_Amine->Conjugate

Caption: Chemical reaction pathway for EDC/NHS mediated amine coupling.

Application Notes and Protocols for Amide Bonding via EDC/NHS Activation of Boc-NH-PEG10-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy in drug development and bioconjugation to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, peptides, or nanoparticles. The covalent attachment of PEG chains can improve solubility, increase in vivo stability by reducing enzymatic degradation, and minimize the immunogenicity of the conjugated molecule.[1][2] A common and robust method for PEGylation involves the formation of a stable amide bond between a carboxylated PEG linker and a primary amine on a target molecule.

This document provides detailed application notes and experimental protocols for the activation of Boc-NH-PEG10-CH2CH2COOH, a heterobifunctional PEG linker, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to facilitate amide bond formation. The Boc protecting group on the amine terminus allows for orthogonal conjugation strategies, where the carboxyl group is reacted first, followed by deprotection of the amine for subsequent modifications.[3]

Data Presentation: Quantitative Parameters for Optimal Conjugation

The efficiency of amide bond formation is influenced by several factors, including the molar ratios of coupling reagents, pH, and reaction time. The following table summarizes key quantitative data to guide the optimization of your conjugation reaction.

ParameterRecommended RangeNotes
EDC to PEG-COOH Molar Ratio 2-10 fold excessHigher excess may be needed for dilute protein solutions.[4][5]
NHS/sulfo-NHS to PEG-COOH Molar Ratio 2-5 fold excessNHS or its water-soluble analog, sulfo-NHS, is used to increase the stability of the active ester intermediate.[1][6]
Activation pH 4.5 - 6.0EDC activation of carboxyl groups is most efficient in acidic conditions.[7][8] MES buffer is commonly used.[9]
Coupling pH 7.2 - 8.5The reaction of the NHS-activated PEG with primary amines is most efficient at a slightly basic pH.[3][8] PBS or bicarbonate buffer are suitable choices.[3]
Activation Time 15 - 30 minutesThe O-acylisourea intermediate formed by EDC is unstable in aqueous solutions; NHS is added to form a more stable NHS ester.[1][5][6]
Coupling Time 2 hours to overnightReaction can be performed at room temperature or at 4°C.[1][3]
Typical Yield >85%Yields can vary depending on the specific amine-containing molecule and reaction conditions.[1]
Purity of Conjugate >95%Purification methods such as dialysis, size-exclusion chromatography, or HPLC are typically required to remove byproducts and unreacted reagents.[1][3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the two-step EDC/NHS activation of this compound and its subsequent conjugation to an amine-containing molecule.

Materials
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns, HPLC)

Protocol 1: Two-Step Aqueous Activation and Conjugation

This protocol is suitable for water-soluble amine-containing molecules.

Step 1: Preparation of Reagents

  • Equilibrate all reagents to room temperature before use.

  • Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer or anhydrous DMF/DMSO immediately before use. For example, create 10 mg/mL stock solutions. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[9]

Step 2: Activation of this compound

  • Dissolve this compound in Activation Buffer to a final concentration of 10-20 mg/mL.[1]

  • Add a 2 to 5-fold molar excess of EDC and NHS (or sulfo-NHS) to the PEG solution.[1]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[1]

Step 3: Conjugation to the Amine-Containing Molecule

  • Immediately after activation, the pH of the activated PEG solution can be raised to 7.2-8.0 by adding Coupling Buffer.[1]

  • Dissolve the amine-containing molecule in Coupling Buffer.

  • Add the activated this compound solution to the amine-containing molecule solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically recommended.[1]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

Step 4: Quenching the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.[1]

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Purify the PEG-amide conjugate from byproducts and unreacted reagents using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.[3]

Protocol 2: Activation and Conjugation in Organic Solvent

This protocol is suitable for amine-containing molecules that are soluble in organic solvents.

Step 1: Reagent Preparation

  • Ensure all glassware is dry and use anhydrous solvents.

  • Dissolve this compound in anhydrous DMF or DMSO.

Step 2: Activation of the Carboxylic Acid

  • Add 1.1 equivalents of NHS to the dissolved PEG linker.[3]

  • Add 1.1 equivalents of EDC to the solution.[3]

  • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[3]

Step 3: Conjugation to the Amine

  • In a separate flask, dissolve the amine-containing molecule in anhydrous DMF or DMSO.

  • Add the activated NHS-ester solution to the amine solution.

  • Stir the reaction for 2-24 hours at room temperature. The reaction progress can be monitored by TLC or LC-MS.[7]

Step 4: Purification

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final conjugate.

Visualizations

Chemical Reaction Workflow

The following diagram illustrates the two-step reaction mechanism for the EDC/NHS activation of this compound and subsequent amide bond formation.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) A This compound Intermediate O-Acylisourea Intermediate (unstable) A->Intermediate + EDC EDC EDC->Intermediate ActiveEster Boc-NH-PEG10-CH2CH2-CO-NHS (stable NHS ester) Intermediate->ActiveEster + NHS Urea Urea byproduct Intermediate->Urea NHS NHS / sulfo-NHS Amine R-NH2 (Amine-containing molecule) Product Boc-NH-PEG10-CH2CH2-CO-NH-R (Amide Conjugate) ActiveEster->Product Amine->Product + ReleasedNHS Released NHS Product->ReleasedNHS releases

Caption: EDC/NHS activation and amide conjugation workflow.

Logical Relationship of Reaction Components

This diagram shows the logical flow and relationship between the different components and conditions in the conjugation process.

G cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_conditions Reaction Conditions cluster_process Process PEG Boc-NH-PEG10-COOH Activation Activation PEG->Activation Amine Amine Molecule (R-NH2) Coupling Coupling Amine->Coupling EDC EDC EDC->Activation NHS NHS / sulfo-NHS NHS->Activation ActivationpH Activation pH (4.5-6.0) ActivationpH->Activation CouplingpH Coupling pH (7.2-8.5) CouplingpH->Coupling Activation->Coupling Quenching Quenching Coupling->Quenching Purification Purification Quenching->Purification Product Final Conjugate Purification->Product

Caption: Logical flow of the EDC/NHS conjugation process.

References

Synthesis of PROTACs Using a Boc-NH-PEG10-CH2CH2COOH Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and physicochemical properties. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, improve cell permeability, and provide precise control over the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the Boc-NH-PEG10-CH2CH2COOH linker, a versatile building block for constructing effective protein degraders.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs leverage the ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another POI molecule, acting in a catalytic manner.

PROTAC_Mechanism cluster_0 Ubiquitin-Proteasome System (UPS) cluster_1 PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 PROTAC PROTAC PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Experimental Protocols

This section outlines a general synthetic workflow for the construction of a PROTAC targeting the BRD4 protein using the this compound linker. The selected warhead is JQ1, a known BRD4 inhibitor, and the E3 ligase ligand is pomalidomide (B1683931), which recruits the Cereblon (CRBN) E3 ligase.

Synthesis_Workflow Pomalidomide Pomalidomide Derivative (Amine) Intermediate_1 Boc-Protected Pomalidomide-Linker Pomalidomide->Intermediate_1 Amide Coupling (HATU, DIPEA) Linker This compound Linker->Intermediate_1 Intermediate_2 Amine-Functionalized Pomalidomide-Linker Intermediate_1->Intermediate_2 Boc Deprotection (TFA) Final_PROTAC Final PROTAC (JQ1-Linker-Pomalidomide) Intermediate_2->Final_PROTAC Amide Coupling (HATU, DIPEA) JQ1 JQ1 Derivative (Carboxylic Acid) JQ1->Final_PROTAC

Caption: General synthetic workflow for a BRD4-targeting PROTAC.

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol details the coupling of the this compound linker to an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative), followed by Boc deprotection and subsequent coupling to a carboxylic acid-functionalized warhead (e.g., a JQ1 derivative).

Step 1: Amide Coupling of Pomalidomide Derivative with this compound

  • Reagents and Materials:

    • Amine-functionalized Pomalidomide (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the amine-functionalized Pomalidomide in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Boc-protected Pomalidomide-linker intermediate.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Boc-protected Pomalidomide-linker intermediate from Step 1

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting amine salt is often used in the next step without further purification.

Step 3: Final Amide Coupling with JQ1 Derivative

  • Reagents and Materials:

    • Amine-functionalized Pomalidomide-linker from Step 2 (1.0 eq)

    • Carboxylic acid-functionalized JQ1 (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow the procedure outlined in Step 1, using the amine-functionalized Pomalidomide-linker and the carboxylic acid-functionalized JQ1 as the coupling partners.

    • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Characterization

The synthesized intermediates and the final PROTAC should be characterized by standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the products and to monitor reaction progress and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final PROTAC and key intermediates.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and biological activity of PROTACs with PEG linkers. Actual yields and biological activities will vary depending on the specific warhead, E3 ligase ligand, and experimental conditions.

Table 1: Representative Synthesis Yields

StepReactionReagentsTypical Yield (%)
1Amide Coupling (Pomalidomide + Linker)HATU, DIPEA70-90
2Boc DeprotectionTFA>95 (often used crude)
3Amide Coupling (Linker-Pomalidomide + JQ1)HATU, DIPEA60-80
-Overall Yield -40-65

Table 2: Representative Biological Activity Data for BRD4-targeting PROTACs

PROTACLinker Length (PEG units)DC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC A450>90HeLa
PROTAC B825>9522Rv1
PROTAC C (Example) 10 15 >95 VCaP
PROTAC D1240>90HeLa

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Biological Evaluation: Western Blot Protocol for BRD4 Degradation

This protocol describes the key steps for assessing the degradation of BRD4 in cultured cells treated with the synthesized PROTAC.

Western_Blot_Workflow Cell_Culture Cell Culture & PROTAC Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Immunoblotting Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblotting Detection Detection (Chemiluminescence) Immunoblotting->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., a cancer cell line expressing BRD4) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysate and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 signal to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs, offering a balance of hydrophilicity and length to facilitate the formation of a productive ternary complex and enhance the drug-like properties of the resulting molecule. The protocols and data presented in this document provide a comprehensive guide for the rational design, synthesis, and evaluation of novel PROTACs for targeted protein degradation. Successful development of potent and selective PROTACs requires careful optimization of the warhead, linker, and E3 ligase ligand for each specific protein of interest.

Application Notes and Protocols for Boc-NH-PEG10-CH2CH2COOH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker molecule, which connects these two components, is a critical determinant of an ADC's safety and efficacy. Boc-NH-PEG10-CH2CH2COOH is a heterobifunctional linker that incorporates a 10-unit polyethylene (B3416737) glycol (PEG) spacer, a Boc-protected amine, and a terminal carboxylic acid. This discrete PEG10 linker offers a balance of hydrophilicity and defined length, making it an attractive choice for ADC development.

The incorporation of a PEG spacer, such as in this compound, can significantly enhance the physicochemical properties of an ADC. The hydrophilic nature of the PEG chain can mitigate the aggregation often caused by hydrophobic drug payloads, especially at higher drug-to-antibody ratios (DARs).[1][2] This improved solubility and stability can lead to more favorable pharmacokinetic profiles, including longer circulation times and reduced clearance rates.[3][4] The defined length of the PEG10 linker ensures the production of more homogeneous ADCs, which is advantageous for manufacturing and regulatory approval.[4]

This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs.

Key Advantages of PEG10 Linkers in ADCs

  • Enhanced Hydrophilicity: The PEG10 chain increases the overall water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can reduce the propensity for aggregation during manufacturing and in vivo.[1]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of therapeutic molecules, leading to reduced renal clearance and a longer plasma half-life.[1] This extended circulation can result in greater accumulation of the ADC at the tumor site.

  • Reduced Immunogenicity: The PEG chain can shield the cytotoxic payload and potentially immunogenic epitopes on the antibody from the immune system.[1]

  • Defined Spacer Length: The monodisperse nature of the PEG10 linker provides a precise and consistent distance between the antibody and the payload. This can be crucial for optimizing the interaction of the ADC with its target antigen and for ensuring consistent batch-to-batch manufacturing.[4]

Data Presentation

The following tables summarize quantitative data from preclinical studies that demonstrate the impact of PEG linker length on key ADC properties. While specific data for a PEG10 linker is not always available, the trends observed with varying PEG lengths provide a strong rationale for its use.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

ADC ConstructLinker TypeMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)Reference
ADC-XNon-PEGylated300.5[5]
ADC-X-PEG8Linear PEG8Increased vs. Non-PEGylatedDecreased vs. Non-PEGylated[3]
ADC-X-PEG12Linear PEG12600.25[5]
ADC-X-PEG24Linear PEG24Increased vs. PEG12Similar to PEG12[3]

Note: Data is illustrative and based on trends observed in the literature. Actual values are dependent on the specific antibody, payload, and conjugation chemistry.

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity

ADC ConstructLinker TypeTarget Cell LineIC50 (nM)Reference
Affibody-MMAENo PEGHER2+~1[1]
Affibody-PEG4k-MMAE4 kDa PEGHER2+~4.5[1]
Affibody-PEG10k-MMAE10 kDa PEGHER2+~22[1]

Note: The effect of PEG length on in vitro potency can be context-dependent. In some cases, longer PEG chains may lead to a slight decrease in immediate cytotoxicity, which is often compensated for by improved in vivo efficacy due to better pharmacokinetics.

Table 3: Influence of Drug-to-Antibody Ratio (DAR) on ADC Properties

Average DARClearance RateIn Vitro PotencyTherapeutic IndexReference
~2-6ComparableIncreases with DARGenerally optimal[6]
~9-10Rapidly IncreasedHighestDecreased[6]

Note: Hydrophilic linkers like this compound can enable the generation of ADCs with higher DARs while mitigating the negative effects on clearance typically seen with hydrophobic linkers.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using this compound. Optimization will be required for specific antibodies, payloads, and desired DARs.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, which is then available for conjugation to a payload.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or LC-MS system for reaction monitoring

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20–50% (v/v). If the payload or other parts of the molecule are sensitive to acid-mediated side reactions, consider adding a scavenger like TIS (2.5–5% v/v).[7]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1–2 hours).[7]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (3 x 10 mL).

  • For neutralization, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker (H2N-PEG10-CH2CH2COOH) as a TFA salt or free amine.

Protocol 2: Payload-Linker Conjugation

This protocol describes the conjugation of the deprotected linker to a payload containing a carboxylic acid group. This example uses standard carbodiimide (B86325) chemistry.

Materials:

  • Deprotected linker (H2N-PEG10-CH2CH2COOH)

  • Payload with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • HPLC for purification

Procedure:

  • Dissolve the payload in anhydrous DMF or DMSO.

  • Add NHS or HOBt (1.2 equivalents) and EDC or DCC (1.1 equivalents) to activate the carboxylic acid of the payload. Stir at room temperature for 15-30 minutes.

  • Dissolve the deprotected linker in a minimal amount of anhydrous DMF or DMSO and add it to the activated payload solution.

  • If the deprotected linker is a TFA salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-24 hours, monitoring by LC-MS.

  • Upon completion, purify the payload-linker conjugate by reverse-phase HPLC.

Protocol 3: Antibody-Payload-Linker Conjugation

This protocol describes the conjugation of the payload-linker construct to the antibody via lysine (B10760008) residues.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Payload-linker conjugate with a terminal carboxylic acid

  • EDC and NHS

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) system for purification

  • Hydrophobic interaction chromatography (HIC) for DAR determination

Procedure:

  • Antibody Preparation: Exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • Payload-Linker Activation: Dissolve the payload-linker conjugate in anhydrous DMSO. Add EDC (5-10 fold molar excess over the payload-linker) and NHS (5-10 fold molar excess) to activate the terminal carboxylic acid. Incubate at room temperature for 15-30 minutes.

  • Conjugation Reaction: Add the activated payload-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity. The molar ratio of payload-linker to antibody will determine the final DAR and needs to be optimized. A starting point is a 5-20 fold molar excess of the activated linker.

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification: Purify the resulting ADC from unconjugated payload-linker and reagents using size-exclusion chromatography (SEC).

  • Characterization:

    • Determine the protein concentration by UV-Vis spectroscopy at 280 nm.

    • Determine the average DAR using hydrophobic interaction chromatography (HIC) or reverse-phase HPLC after deglycosylation and reduction of the ADC.

    • Assess the level of aggregation by SEC.

Visualizations

Logical Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_adc_synthesis ADC Synthesis & Purification cluster_characterization ADC Characterization linker This compound deprotection Boc Deprotection (TFA/DCM) linker->deprotection deprotected_linker H2N-PEG10-CH2CH2COOH deprotection->deprotected_linker conjugation_payload_linker Conjugation deprotected_linker->conjugation_payload_linker payload Payload-COOH activation_payload Payload Activation (EDC/NHS) payload->activation_payload activated_payload Payload-NHS Ester activation_payload->activated_payload activated_payload->conjugation_payload_linker payload_linker Payload-Linker conjugation_payload_linker->payload_linker activation_linker Linker Activation (EDC/NHS) payload_linker->activation_linker antibody Monoclonal Antibody conjugation_antibody Antibody Conjugation (Lysine Residues) antibody->conjugation_antibody activated_linker Activated Payload-Linker activation_linker->activated_linker activated_linker->conjugation_antibody raw_adc Crude ADC conjugation_antibody->raw_adc purification Purification (SEC) raw_adc->purification final_adc Purified ADC purification->final_adc dar_analysis DAR Analysis (HIC) final_adc->dar_analysis aggregation_analysis Aggregation (SEC) final_adc->aggregation_analysis potency_assay In Vitro Potency Assay final_adc->potency_assay

Caption: Workflow for ADC synthesis using this compound.

General ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc_circulating ADC in Circulation binding ADC binds to Tumor Antigen adc_circulating->binding Targeting tumor_cell Tumor Cell endocytosis Receptor-Mediated Endocytosis binding->endocytosis Internalization endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Trafficking payload_release Payload Release (Linker Cleavage/ Antibody Degradation) lysosome->payload_release payload_target Payload binds to Intracellular Target (e.g., DNA, Tubulin) payload_release->payload_target apoptosis Apoptosis payload_target->apoptosis

Caption: General signaling pathway of ADC internalization and payload release.

References

Application and Protocol Insights for Boc-NH-PEG10-CH2CH2COOH in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Boc-NH-PEG10-CH2CH2COOH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a valuable tool in the development of targeted drug delivery systems. Its unique structure, featuring a Boc-protected amine and a terminal carboxylic acid connected by a 10-unit PEG spacer, offers a versatile platform for the conjugation of targeting ligands and therapeutic agents. This linker is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that hijacks the cell's natural protein degradation machinery to eliminate disease-causing proteins.

The PEG spacer enhances the solubility and bioavailability of the resulting conjugate, while the terminal functional groups allow for a modular and controlled approach to drug development. The Boc-protected amine provides a stable handle for conjugation that can be deprotected under mild acidic conditions, enabling sequential modification. The carboxylic acid can be readily activated to form an amide bond with amine-containing molecules, such as drugs, targeting moieties, or nanoparticle surfaces.

Core Applications:

  • PROTAC Synthesis: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, facilitating the formation of a ternary complex essential for targeted protein degradation.

  • Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, leveraging the antibody's specificity to deliver the payload directly to cancer cells.

  • Targeted Nanoparticle Formulation: The carboxylic acid moiety can be conjugated to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles), while the deprotected amine can be used to attach targeting ligands (e.g., peptides, antibodies) for tissue- or cell-specific drug delivery.

Data Presentation:

ParameterTypical Range/ValueMethod of AnalysisSignificance in Targeted Drug Delivery
Drug Loading Content (%) 5 - 20%HPLC, UV-Vis SpectroscopyRepresents the weight percentage of the active drug in the final conjugate/nanoparticle.
Encapsulation Efficiency (%) > 80%Ultracentrifugation followed by quantification of free drugIndicates the efficiency of drug incorporation into a nanoparticle carrier.
Nanoparticle Size (nm) 50 - 200 nmDynamic Light Scattering (DLS)Influences biodistribution, cellular uptake, and circulation time.
Zeta Potential (mV) -30 to +30 mVLaser Doppler VelocimetryAffects nanoparticle stability and interaction with biological membranes.
In Vitro Drug Release (%) pH-dependent or enzyme-dependentDialysis, HPLCCharacterizes the release profile of the drug from the carrier under physiological conditions.
Cellular Uptake (%) Varies with cell line and targeting ligandFlow Cytometry, Confocal MicroscopyMeasures the efficiency of internalization into target cells.
In Vivo Half-life (h) Increased compared to free drugPharmacokinetic studies in animal modelsA longer half-life allows for greater accumulation at the target site.

Experimental Protocols:

The following are generalized protocols for the key chemical modifications involving this compound. Optimization is essential for each specific application.

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dry nitrogen or argon gas

  • Diethyl ether (cold)

  • Centrifuge

Procedure:

  • Dissolve the this compound in a minimal amount of DCM.

  • Add a solution of 20-50% TFA in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under a stream of dry nitrogen or by rotary evaporation.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Pellet the product by centrifugation and decant the supernatant.

  • Wash the pellet with cold diethyl ether to remove residual TFA.

  • Dry the final product, NH2-PEG10-CH2CH2COOH, under vacuum.

Diagram of Boc Deprotection Workflow:

G cluster_deprotection Boc Deprotection Workflow start Dissolve this compound in DCM add_tfa Add 20-50% TFA in DCM start->add_tfa react Stir at RT for 1-2h add_tfa->react monitor Monitor by TLC or LC-MS react->monitor evaporate Remove solvent and TFA monitor->evaporate precipitate Precipitate with cold diethyl ether evaporate->precipitate centrifuge Pellet product by centrifugation precipitate->centrifuge wash Wash pellet with cold diethyl ether centrifuge->wash dry Dry under vacuum wash->dry end_product NH2-PEG10-CH2CH2COOH dry->end_product

Caption: Workflow for the deprotection of the Boc group.

Protocol 2: Carboxylic Acid Activation via NHS Ester Formation

This protocol details the activation of the terminal carboxylic acid to an N-hydroxysuccinimide (NHS) ester for subsequent reaction with primary amines.

Materials:

  • This compound (or the deprotected amine version)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (B86663)

  • Filter

Procedure:

  • Dissolve this compound and 1.1 equivalents of NHS in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add 1.1 equivalents of DCC or EDC to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

  • If using EDC, the byproducts are water-soluble and can be removed by aqueous workup if the product is in an organic solvent.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the Boc-NH-PEG10-CH2CH2CO-NHS ester.

  • The activated linker should be used immediately for the best results.

Diagram of NHS Ester Formation Workflow:

G cluster_activation Carboxylic Acid Activation Workflow start Dissolve Linker and NHS in anhydrous solvent cool Cool to 0°C start->cool add_coupling_agent Add DCC or EDC cool->add_coupling_agent react Stir for 4-12h at RT add_coupling_agent->react workup Remove byproducts (filtration or aqueous workup) react->workup dry Dry organic phase workup->dry evaporate Remove solvent dry->evaporate end_product Activated NHS Ester Linker evaporate->end_product

Caption: Workflow for the activation of the carboxylic acid group.

Protocol 3: Conjugation of NHS-activated Linker to a Primary Amine

This protocol describes the reaction of the NHS-activated linker with a molecule containing a primary amine (e.g., a drug or targeting ligand).

Materials:

  • NHS-activated this compound

  • Amine-containing molecule

  • Aprotic solvent (e.g., DMF, DMSO)

  • Reaction buffer (e.g., PBS pH 7.4-8.0)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Dissolve the amine-containing molecule in the reaction buffer.

  • Dissolve the NHS-activated linker in a minimal amount of a compatible aprotic solvent.

  • Add the linker solution dropwise to the solution of the amine-containing molecule with gentle stirring. A molar excess of the linker may be required.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Monitor the reaction progress by a suitable method (e.g., LC-MS).

  • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to consume any unreacted NHS ester.

  • Purify the conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts.

Diagram of Conjugation Workflow:

G cluster_conjugation Conjugation to Primary Amine Workflow dissolve_amine Dissolve amine-containing molecule in buffer mix Add linker to amine solution dissolve_amine->mix dissolve_linker Dissolve NHS-activated linker in aprotic solvent dissolve_linker->mix react React for 2-4h at RT or overnight at 4°C mix->react quench Quench unreacted NHS ester react->quench purify Purify conjugate (HPLC, SEC) quench->purify final_conjugate Final Conjugate purify->final_conjugate

Caption: Workflow for the conjugation of the activated linker.

Signaling Pathways:

While this compound is a versatile linker for targeted drug delivery, its application to a specific signaling pathway is determined by the nature of the conjugated drug and targeting ligand. For instance, if conjugated to a kinase inhibitor and a ligand targeting a receptor tyrosine kinase (RTK), the resulting drug delivery system would be designed to modulate RTK signaling pathways, such as the PI3K/Akt or MAPK pathways, which are often dysregulated in cancer.

Illustrative Signaling Pathway Modulation:

The following diagram illustrates a general concept of how a targeted drug delivery system utilizing this linker could modulate a signaling pathway.

G cluster_pathway Conceptual Signaling Pathway Modulation drug_delivery_system Targeted Drug Delivery System (Drug-Linker-Ligand) receptor Cell Surface Receptor drug_delivery_system->receptor Binding signaling_cascade Intracellular Signaling Cascade drug_delivery_system->signaling_cascade Inhibition of Signaling Molecules (via released drug) receptor->signaling_cascade Activation cellular_response Cellular Response (e.g., Apoptosis, Proliferation) signaling_cascade->cellular_response Leads to

Caption: Conceptual modulation of a signaling pathway.

Application Notes and Protocols for Boc-NH-PEG10-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental workflow for the use of Boc-NH-PEG10-CH2CH2COOH, a heterobifunctional linker, in the synthesis and evaluation of a Proteolysis Targeting Chimera (PROTAC). PROTACs are emerging as a powerful therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2]

The this compound linker is particularly valuable in PROTAC design. The polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility and can improve the cell permeability of the final PROTAC molecule, which is often a challenge due to the high molecular weight of these constructs. The 10-unit PEG length provides a flexible spacer to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ligase. The terminal tert-butyloxycarbonyl (Boc) protected amine and the carboxylic acid groups allow for a controlled, sequential synthesis of the heterobifunctional molecule.

This document outlines a representative workflow for the synthesis of a hypothetical PROTAC targeting a kinase of interest, followed by its characterization and biological evaluation.

Overview of the Experimental Workflow

The overall process involves a multi-step chemical synthesis followed by in vitro characterization and biological activity assessment. The synthesis is designed in a modular fashion, allowing for flexibility in the choice of target protein and E3 ligase ligands.

G cluster_synthesis PROTAC Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation A Step 1: Boc Deprotection of Linker B Step 2: Amide Coupling of Linker to E3 Ligase Ligand A->B C Step 3: Amide Coupling to Target Protein Ligand B->C D Purification by HPLC C->D E Structural Confirmation (LC-MS, NMR) D->E F Western Blot for Target Protein Degradation E->F G Dose-Response Analysis (DC50) F->G

Caption: A general experimental workflow for the synthesis and evaluation of a PROTAC.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the proximity of a target Protein of Interest (POI) and an E3 ubiquitin ligase. This leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The mechanism of PROTAC-mediated protein degradation.

Detailed Experimental Protocols

PROTAC Synthesis

This section details the synthesis of a hypothetical PROTAC, "KinasePROTAC-1," using this compound. The synthesis involves three main steps: Boc deprotection of the linker, coupling to an E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative), and finally, coupling to a kinase inhibitor ligand.

Step 1: Boc Deprotection of this compound

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free amine.

  • Protocol:

    • Dissolve this compound (1.0 eq) in dichloromethane (B109758) (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • The resulting TFA salt of the deprotected amine (H2N-PEG10-CH2CH2COOH) can be used directly in the next step.

Step 2: Amide Coupling of Deprotected Linker to Pomalidomide Derivative

The free amine of the linker is coupled to a carboxylic acid-functionalized pomalidomide derivative using a standard peptide coupling agent like HATU.

  • Protocol:

    • Dissolve the pomalidomide derivative (1.0 eq) and the deprotected linker from Step 1 (1.1 eq) in anhydrous dimethylformamide (DMF).

    • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

    • Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight (12-16 hours).

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Pomalidomide-Linker intermediate.

Step 3: Final Amide Coupling to Kinase Inhibitor Ligand

The carboxylic acid of the Pomalidomide-Linker intermediate is coupled to an amine-functionalized kinase inhibitor.

  • Protocol:

    • Dissolve the Pomalidomide-Linker intermediate (1.0 eq) and the amine-functionalized kinase inhibitor (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the mixture.

    • Add HATU (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight (12-16 hours).

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC "KinasePROTAC-1" by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Data Presentation: Synthesis of KinasePROTAC-1

The following tables summarize the quantitative data for the synthesis of KinasePROTAC-1.

Table 1: Reagents and Stoichiometry for PROTAC Synthesis

StepReagentMolecular Weight ( g/mol )Molar Eq.Mass (mg)Volume (µL)
1This compound629.731.0100-
TFA114.02Excess-1000
DCM84.93--2000
2Pomalidomide-COOH287.251.045.6-
Deprotected Linker (from Step 1)529.621.192.5-
HATU380.231.272.5-
DIPEA129.243.0-82.5
3Pomalidomide-Linker Intermediate799.871.0100-
Kinase Inhibitor-NH2450.501.162.0-
HATU380.231.257.1-
DIPEA129.243.0-48.5

Table 2: Reaction Conditions and Yields

StepReactionSolventTemperature (°C)Time (h)Yield (%)
1Boc DeprotectionDCM/TFA0 to RT2>95% (crude)
2Amide Coupling (Pomalidomide)DMFRT1675
3Amide Coupling (Kinase Inhibitor)DMFRT1660

Table 3: Characterization of Final Product (KinasePROTAC-1)

Analysis MethodExpected Result
LC-MS Purity: >98% by UV at 254 nm. ESI-MS: Calculated for C60H80N10O18 [M+H]+: 1233.57; Found: 1233.6.
¹H NMR (400 MHz, DMSO-d₆) δ: Characteristic peaks for the pomalidomide, kinase inhibitor, and PEG linker moieties. The broad singlet corresponding to the Boc group (around 1.4 ppm) should be absent. The PEG backbone should show a complex multiplet around 3.5-3.6 ppm.
¹³C NMR (101 MHz, DMSO-d₆) δ: Peaks corresponding to the carbonyls of the amide bonds and the aromatic carbons of the ligands. The characteristic repeating signal of the PEG linker carbons should be observed around 70 ppm.

Biological Evaluation Protocol: Target Protein Degradation

The primary function of a PROTAC is to induce the degradation of its target protein. This is typically assessed by Western blotting.

  • Protocol:

    • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line expressing the target kinase) and allow them to adhere overnight. Treat the cells with varying concentrations of KinasePROTAC-1 (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate the membrane with a primary antibody specific for the target kinase, followed by an HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.

Data Presentation: Western Blot Analysis

Table 4: Quantification of Kinase Protein Degradation

Treatment Concentration (nM)Normalized Band Intensity (Arbitrary Units)% Degradation vs. Vehicle
Vehicle (DMSO)1.000%
10.8515%
100.5248%
1000.1585%
10000.0892%
100000.1288% (Hook Effect)

Logical Relationships in PROTAC Optimization

The optimization of a PROTAC is a multifactorial process where the linker plays a crucial role in balancing various properties to achieve the desired therapeutic effect.

G Linker Linker Properties (Length, Flexibility, Hydrophilicity) Solubility Solubility Linker->Solubility Permeability Cell Permeability Linker->Permeability Ternary Ternary Complex Stability Linker->Ternary PK Pharmacokinetics Solubility->PK Degradation Degradation Efficacy (DC50, Dmax) Permeability->Degradation Ternary->Degradation Efficacy In Vivo Efficacy Degradation->Efficacy PK->Efficacy

References

Application Notes and Protocols for the Characterization of Boc-NH-PEG10-CH2CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques used to characterize Boc-NH-PEG10-CH2CH2COOH, a heterobifunctional PEG linker crucial in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The protocols outlined below detail the necessary steps for confirming the identity, purity, and molecular weight of these conjugates, ensuring the quality and consistency required for therapeutic applications.

Introduction

This compound is a discrete PEG (dPEG®) linker with a ten-unit polyethylene (B3416737) glycol chain. It possesses a Boc-protected amine at one terminus and a carboxylic acid at the other, allowing for sequential and controlled conjugation to two different molecules. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate. Accurate and thorough characterization is paramount to ensure the efficacy and safety of the final bioconjugate. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gel Permeation Chromatography (GPC) for this purpose.

Analytical Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound and its conjugates. ¹H NMR is particularly useful for confirming the presence of characteristic functional groups and the PEG backbone.

Key Applications:

  • Structural confirmation of the linker.

  • Verification of the presence of the Boc protecting group.

  • Assessment of purity.

  • Monitoring of conjugation reactions.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Boc group (-C(CH₃)₃)~1.4singlet9H
PEG backbone (-O-CH₂-CH₂-O-)~3.6multiplet~40H
-NH-CH₂- ~3.3multiplet2H
-CH₂-COOH ~2.6triplet2H
-CH₂-CH₂-COOH ~3.7triplet2H
-NH- Variablebroad singlet1H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound conjugate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1][2]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a glass wool plug in a Pasteur pipette into the NMR tube.[2]

    • For quantitative analysis, a known amount of an internal standard can be added.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better resolution.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

    • Set the appropriate acquisition parameters, including the number of scans (typically 16-64 for good signal-to-noise).

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative number of protons.

    • Compare the observed chemical shifts and integration values with the expected values in Table 1 to confirm the structure. The disappearance of the Boc signal at ~1.4 ppm can be used to monitor deprotection.[3]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve 5-10 mg in 0.6-0.7 mL deuterated solvent Filter Filter if particulates present Dissolve->Filter Transfer Transfer to NMR tube Filter->Transfer Acquire Acquire ¹H NMR spectrum Transfer->Acquire Process Process raw data (FT, phasing, baseline) Acquire->Process Analyze Analyze spectrum (chemical shifts, integration) Process->Analyze Compare Compare with expected structure Analyze->Compare

Workflow for NMR analysis of this compound conjugates.
Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight of the PEG linker and its conjugates, as well as for confirming the success of conjugation reactions. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are commonly employed.

Key Applications:

  • Accurate molecular weight determination.

  • Confirmation of successful conjugation.

  • Assessment of polydispersity.

  • Identification of impurities and byproducts.

Table 2: Expected Mass Spectrometry Data for this compound

IonCalculated Monoisotopic Mass (Da)
[M+H]⁺ 630.38
[M+Na]⁺ 652.36
[M+K]⁺ 668.33

M represents the neutral this compound molecule (C₂₈H₅₅NO₁₄, Exact Mass: 629.36 Da).

Experimental Protocol: MALDI-TOF MS

  • Sample and Matrix Preparation:

    • Prepare a stock solution of the PEG conjugate at approximately 1-2 mg/mL in a suitable solvent (e.g., water, methanol, or acetonitrile).

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture (e.g., acetonitrile/water with 0.1% TFA).[4]

    • Prepare a cationizing agent solution, such as sodium trifluoroacetate (B77799) (NaTFA), if enhanced sodium adduct formation is desired.[4]

  • Sample Spotting:

    • Mix the sample solution, matrix solution, and optionally the cationizing agent solution in a specific ratio (e.g., 1:10:1 v/v/v, sample:matrix:cationizing agent).

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[4]

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Calibrate the instrument using a standard of known molecular weight.

  • Data Analysis:

    • Identify the peaks corresponding to the expected molecular ions (e.g., [M+H]⁺, [M+Na]⁺). The mass difference between adjacent peaks in the polymer distribution should correspond to the mass of the ethylene (B1197577) glycol monomer (44.03 Da).[4]

Experimental Workflow for MALDI-TOF MS

MALDI_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Sample Prepare sample (1-2 mg/mL) Mix Mix sample and matrix Prep_Sample->Mix Prep_Matrix Prepare matrix (e.g., CHCA) Prep_Matrix->Mix Spot Spot on MALDI plate Mix->Spot Acquire Acquire mass spectrum Spot->Acquire Analyze Analyze spectrum for molecular weight and purity Acquire->Analyze

Workflow for MALDI-TOF MS analysis of PEG conjugates.
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity and quantifying the components of a this compound conjugate mixture. Both Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are valuable.

Key Applications:

  • Purity assessment and impurity profiling.

  • Quantification of the conjugate.

  • Separation of unreacted starting materials from the final product.

  • Monitoring reaction progress.

Table 3: Typical HPLC Conditions for PEG Conjugate Analysis

ParameterReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)
Column C18 or C8, 3.5-5 µm particle sizeSEC column with appropriate pore size for the molecular weight range
Mobile Phase A: Water with 0.1% TFA or Formic AcidB: Acetonitrile or Methanol with 0.1% TFA or Formic AcidIsocratic mobile phase, e.g., phosphate-buffered saline (PBS)
Gradient Gradient elution (e.g., 10-90% B over 20-30 min)Isocratic elution
Flow Rate 0.5-1.0 mL/min0.5-1.0 mL/min
Detection UV (if a chromophore is present), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or MSUV (for protein conjugates) or Refractive Index (RI) detector
Column Temp. Ambient or controlled (e.g., 30-40 °C)Ambient

Experimental Protocol: RP-HPLC with ELSD

Since the this compound linker itself lacks a strong UV chromophore, ELSD or CAD is a suitable detection method.[5][6][7]

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Set up the gradient elution program as optimized for the specific conjugate.

    • Set the ELSD parameters (e.g., nebulizer and evaporator temperatures, gas flow rate) according to the manufacturer's recommendations for the mobile phase used.[7]

  • Data Acquisition and Analysis:

    • Inject 10-20 µL of the sample.

    • Acquire the chromatogram.

    • The purity of the conjugate can be determined by calculating the relative peak area of the main product peak.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Dissolve Dissolve sample (approx. 1 mg/mL) Filter Filter through 0.22 µm filter Dissolve->Filter Inject Inject sample into HPLC Filter->Inject Separate Separate components on column Inject->Separate Detect Detect with ELSD/CAD/UV Separate->Detect Analyze Analyze chromatogram for purity and quantification Detect->Analyze

General workflow for HPLC analysis of PEG conjugates.
Gel Permeation Chromatography (GPC)

GPC, also known as Size-Exclusion Chromatography (SEC) for aqueous mobile phases, separates molecules based on their hydrodynamic volume in solution. It is the primary method for determining the molecular weight distribution and polydispersity index (PDI) of polymers.[8][9]

Key Applications:

  • Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz).

  • Calculation of the Polydispersity Index (PDI = Mw/Mn).

  • Detection of aggregation or fragmentation.

Table 4: Typical GPC Conditions for Low Molecular Weight PEG Analysis

ParameterGPC Conditions
Column GPC column set suitable for the molecular weight range of the PEG conjugate (e.g., polystyrene-divinylbenzene for organic solvents, or specialized aqueous SEC columns).[10][11]
Mobile Phase Tetrahydrofuran (THF) or Dimethylformamide (DMF) for organic-soluble samples; aqueous buffers (e.g., PBS) for water-soluble samples.[10][11][12]
Flow Rate 1.0 mL/min.[11][12]
Detection Refractive Index (RI) detector.[12]
Column Temp. 35-50 °C.[11][12]
Calibration Narrow molecular weight PEG or polystyrene standards.

Experimental Protocol: GPC

  • Sample Preparation:

    • Dissolve the sample in the GPC mobile phase at a concentration of 1-2 mg/mL.[13]

    • Allow the sample to dissolve completely (gentle agitation or standing overnight may be necessary for some PEGs).[10][13]

    • Filter the sample through a 0.2 µm filter.[13]

  • Instrument Setup and Calibration:

    • Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.

    • Generate a calibration curve by injecting a series of narrow molecular weight standards.

  • Data Acquisition and Analysis:

    • Inject the prepared sample.

    • Acquire the chromatogram.

    • Use the GPC software to calculate Mn, Mw, and PDI based on the calibration curve. For a discrete PEG linker like this compound, the PDI should be very close to 1.0.

Overall Characterization Workflow

The characterization of a new this compound conjugate typically follows a logical progression of analytical techniques to build a comprehensive understanding of its properties.

Logical Workflow for Characterization

Characterization_Workflow Start Synthesized This compound Conjugate NMR NMR Spectroscopy (Structure Confirmation) Start->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS HPLC HPLC (Purity Assessment) NMR->HPLC MS->HPLC GPC GPC/SEC (Molecular Weight Distribution & PDI) HPLC->GPC Final Fully Characterized Conjugate GPC->Final

Logical workflow for the comprehensive characterization of a new PEG conjugate.

Conclusion

The analytical techniques and protocols described in these application notes provide a robust framework for the comprehensive characterization of this compound conjugates. By systematically applying NMR, MS, HPLC, and GPC, researchers and drug developers can ensure the structural integrity, purity, and defined molecular weight of their PEGylated molecules, which is a critical step in the development of safe and effective biotherapeutics.

References

Application Notes and Protocols for Boc-NH-PEG10-CH2CH2COOH in Nanotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Boc-NH-PEG10-CH2CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in the field of nanotechnology. This linker is a valuable tool for the surface functionalization of nanoparticles, enabling the development of sophisticated drug delivery systems, diagnostic agents, and other nanomedical platforms. The protocols outlined below offer detailed methodologies for key experiments, supported by data for nanoparticle characterization and visualizations to guide research and development efforts.

Introduction to this compound in Nanoparticle Functionalization

This compound is a versatile linker molecule featuring a terminal carboxylic acid (-COOH) group and a tert-butyloxycarbonyl (Boc) protected primary amine (-NH-Boc) group, separated by a 10-unit polyethylene glycol (PEG) spacer. This unique structure allows for a two-stage conjugation strategy, making it an ideal candidate for modifying nanoparticle surfaces.

The carboxylic acid end can be covalently attached to amine-functionalized nanoparticles through well-established carbodiimide (B86325) chemistry. The PEG spacer imparts "stealth" properties to the nanoparticles, reducing non-specific protein adsorption and recognition by the immune system, thereby prolonging their circulation time in vivo. Following nanoparticle functionalization, the Boc protecting group on the terminal amine can be readily removed under acidic conditions to expose a primary amine. This newly available amine group serves as a reactive handle for the subsequent conjugation of a wide range of molecules, including targeting ligands (e.g., antibodies, peptides), therapeutic agents, and imaging probes.

Key Applications in Nanotechnology

  • Targeted Drug Delivery: The terminal amine, after deprotection, can be conjugated to targeting moieties that specifically bind to receptors overexpressed on diseased cells, such as cancer cells. This enhances the accumulation of the drug-loaded nanoparticle at the target site, improving therapeutic efficacy while minimizing off-target side effects.

  • "Stealth" Nanoparticles for Enhanced Circulation: The hydrophilic PEG chain creates a hydration layer around the nanoparticle, which sterically hinders the adsorption of opsonin proteins. This process, known as PEGylation, effectively camouflages the nanoparticles from the mononuclear phagocyte system (MPS), leading to a significantly longer systemic circulation half-life.

  • Controlled Release Systems: The linker can be integrated into stimuli-responsive nanoparticle systems. For instance, a drug could be attached to the terminal amine via a linker that is cleavable under specific physiological conditions (e.g., low pH in the tumor microenvironment or the presence of specific enzymes), leading to controlled and targeted drug release.

  • Bioconjugation and Surface Engineering: The bifunctional nature of this compound allows for the precise engineering of nanoparticle surfaces. This enables the creation of multifunctional nanoplatforms that can combine therapeutic, diagnostic (theranostic), and targeting capabilities in a single construct.

Experimental Protocols

Protocol 1: Functionalization of Amine-Terminated Nanoparticles with this compound

This protocol describes the covalent attachment of the carboxylic acid group of this compound to a nanoparticle surface that has been pre-functionalized with primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M PBS (phosphate-buffered saline), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: PBS, pH 7.4

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Activation Buffer at a concentration of 1-5 mg/mL. Sonicate briefly to ensure a homogenous suspension.

  • Activation of Carboxyl Groups:

    • Dissolve this compound in the Activation Buffer to a final concentration of 10 mM.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming an NHS ester intermediate.

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to the nanoparticle suspension. The molar ratio of the linker to the nanoparticle surface amines should be optimized, but a starting point of a 50 to 100-fold molar excess of the linker is recommended.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM and stir for 15 minutes to deactivate any unreacted NHS esters.

    • Purify the Boc-NH-PEG10-functionalized nanoparticles by repeated centrifugation and resuspension in the Washing Buffer. Use centrifugal filter units to facilitate the washing process and remove excess reagents. Perform at least three wash cycles.

  • Final Resuspension: Resuspend the purified nanoparticles in the desired buffer for storage or for the next step of deprotection.

Diagram of Experimental Workflow:

G cluster_activation Carboxyl Group Activation cluster_conjugation Conjugation to Nanoparticles cluster_purification Quenching & Purification Boc_PEG_COOH This compound EDC_NHS EDC + NHS in MES Buffer (pH 6.0) Boc_PEG_COOH->EDC_NHS 15-30 min, RT Activated_PEG Activated Boc-PEG-NHS Ester EDC_NHS->Activated_PEG Conjugation Conjugation Reaction (2-4 hours, RT) Activated_PEG->Conjugation Amine_NP Amine-Functionalized Nanoparticles Amine_NP->Conjugation Boc_PEG_NP Boc-PEG-Functionalized Nanoparticles Conjugation->Boc_PEG_NP Quenching Quenching with Tris-HCl Boc_PEG_NP->Quenching Washing Centrifugation/ Washing (3x with PBS) Quenching->Washing Purified_NP Purified Boc-PEG Nanoparticles Washing->Purified_NP

Caption: Workflow for the functionalization of amine-terminated nanoparticles.

Protocol 2: Deprotection of the Boc Group to Expose the Terminal Amine

This protocol describes the removal of the Boc protecting group from the surface of the PEGylated nanoparticles to generate a reactive primary amine.

Materials:

  • Boc-NH-PEG10-functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization Buffer: 0.1 M PBS, pH 7.4

  • Washing Buffer: Deionized water

  • Centrifugal filter units

Procedure:

  • Nanoparticle Preparation: Lyophilize or carefully dry the Boc-NH-PEG10-functionalized nanoparticles to remove any residual water.

  • Deprotection Reaction:

    • Prepare a deprotection solution of 20-50% (v/v) TFA in DCM.

    • Resuspend the dried nanoparticles in the deprotection solution.

    • Incubate for 30-60 minutes at room temperature with gentle stirring.

  • Solvent Removal: Remove the TFA and DCM by rotary evaporation or under a gentle stream of nitrogen.

  • Washing and Neutralization:

    • Resuspend the nanoparticles in the Washing Buffer and centrifuge to pellet the amine-terminated nanoparticles.

    • Repeat the washing step at least twice to remove the majority of the residual acid.

    • Resuspend the nanoparticles in the Neutralization Buffer (PBS, pH 7.4) and wash two more times to ensure the final nanoparticle suspension is at a neutral pH.

  • Final Product: The resulting amine-terminated PEGylated nanoparticles are now ready for subsequent conjugation with other molecules.

Diagram of Deprotection Workflow:

G Boc_NP Dried Boc-PEG Nanoparticles TFA_DCM 20-50% TFA in DCM (30-60 min, RT) Boc_NP->TFA_DCM Deprotection Deprotected_NP Amine-Terminated PEG Nanoparticles (in acid) TFA_DCM->Deprotected_NP Solvent_Removal Rotary Evaporation/ Nitrogen Stream Deprotected_NP->Solvent_Removal Washing_Neutralization Washing with DI Water & Neutralization with PBS Solvent_Removal->Washing_Neutralization Final_Product Purified Amine-Terminated PEG Nanoparticles Washing_Neutralization->Final_Product

Caption: Workflow for the deprotection of the Boc group.

Data Presentation: Nanoparticle Characterization

The successful functionalization of nanoparticles with this compound and subsequent modifications can be confirmed by various characterization techniques. The following table provides a summary of expected changes in key nanoparticle properties at different stages of modification. The values presented are illustrative and will vary depending on the core nanoparticle material, size, and surface chemistry.

Stage of ModificationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Amine-Functionalized Nanoparticles 100 ± 5< 0.2+30 ± 5
Boc-NH-PEG10 Functionalized Nanoparticles 115 ± 7< 0.2+5 ± 3
Amine-Terminated PEG10 Nanoparticles (after deprotection) 116 ± 7< 0.2+25 ± 5
Drug/Ligand Conjugated Nanoparticles 125 ± 10< 0.25Variable (depends on conjugate)

Notes on Data Interpretation:

  • Hydrodynamic Diameter: An increase in the hydrodynamic diameter is expected after each successful functionalization step due to the addition of the PEG linker and subsequent molecules.

  • Polydispersity Index (PDI): A PDI value below 0.3 indicates a narrow size distribution and a homogenous nanoparticle population. A significant increase in PDI might suggest aggregation.

  • Zeta Potential: The zeta potential is a measure of the surface charge of the nanoparticles. A positive zeta potential is expected for amine-functionalized nanoparticles. This charge is typically shielded after PEGylation, resulting in a near-neutral zeta potential. After Boc deprotection, the positive charge is partially restored due to the presence of the terminal primary amines. The final zeta potential after drug or ligand conjugation will depend on the charge of the conjugated molecule.

Conclusion

This compound is a highly effective and versatile heterobifunctional linker for the surface modification of nanoparticles in a controlled and stepwise manner. The protocols and characterization data provided in these application notes serve as a valuable resource for researchers and scientists in the development of advanced nanomedicines for a wide range of therapeutic and diagnostic applications. The ability to introduce a PEG spacer for enhanced stability and biocompatibility, followed by the exposure of a reactive amine for further functionalization, makes this linker an indispensable tool in the field of nanotechnology.

Application Notes and Protocols for Boc-NH-PEG10-CH2CH2COOH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-NH-PEG10-CH2CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in peptide synthesis. The focus is on its application in the construction of Proteolysis Targeting Chimeras (PROTACs), a rapidly emerging therapeutic modality.

Introduction to this compound

This compound is a high-purity, monodisperse PEG linker featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid at the other. The ten ethylene (B1197577) glycol units provide a flexible and hydrophilic spacer, which is advantageous in various bioconjugation applications.[1]

Key Properties:

  • Boc Protecting Group: The Boc group provides stable protection for the amine functionality under a wide range of reaction conditions and can be readily removed with mild acids, such as trifluoroacetic acid (TFA).[2]

  • Carboxylic Acid Group: The terminal carboxylic acid allows for straightforward coupling to free amine groups on a peptide or other molecules using standard peptide coupling reagents.

  • PEG10 Spacer: The polyethylene glycol chain enhances the solubility and pharmacokinetic properties of the resulting conjugate. The defined length of the PEG chain is crucial for controlling the distance between the conjugated moieties, which is particularly important in applications like PROTACs.[3]

Applications in Peptide Synthesis

The primary application of this compound in peptide synthesis is its use as a linker in the construction of complex biomolecules, most notably PROTACs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4] By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]

The PEG linker in a PROTAC is a critical component that influences its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[6] The length and flexibility of the PEG chain can significantly impact the efficacy of the resulting PROTAC.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C28H55NO14[8]
Molecular Weight 629.73 g/mol [8]
Appearance White to off-white solid or oil
Solubility Soluble in DMF, DMSO, DCM[9]
Purity (Typical) ≥95%

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using Boc-based Solid-Phase Peptide Synthesis (SPPS) and its application in the synthesis of a representative PROTAC.

Protocol 1: Coupling of this compound to a Resin-Bound Peptide

This protocol describes the coupling of the PEG linker to the N-terminus of a peptide synthesized on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • N-Hydroxybenzotriazole (HOBt) or HOBt equivalent

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Piperidine (for Fmoc deprotection if applicable)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Boc Deprotection (if applicable): If the N-terminus of the peptide is Boc-protected, treat the resin with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes. Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Treat the resin with a solution of 5% DIPEA in DMF for 5-10 minutes to neutralize the TFA salt. Wash the resin with DMF.

  • Activation of this compound: In a separate vessel, dissolve this compound (1.5-2.0 equivalents relative to the resin loading) and HOBt (1.5-2.0 equivalents) in DMF. Add DCC (1.5-2.0 equivalents) or HBTU/HATU (1.5-2.0 equivalents) and DIPEA (3.0 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated PEG linker solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

  • Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the absence of free amines, indicating a successful coupling.

Table 2: Representative Quantitative Data for Coupling Reaction

ParameterValue
This compound 1.5 equivalents
HBTU 1.5 equivalents
DIPEA 3.0 equivalents
Reaction Time 2 hours
Reaction Temperature Room Temperature
Solvent DMF
Coupling Efficiency (Typical) >95% (as determined by Kaiser test)
Protocol 2: Synthesis of a BRD4-Targeting PROTAC (Representative Example)

This protocol outlines the synthesis of a PROTAC targeting the BRD4 protein, using a JQ1 derivative as the warhead and a pomalidomide (B1683931) derivative as the E3 ligase ligand, connected by the this compound linker.

Step 1: On-Resin Synthesis of JQ1-PEG10-NH2

  • Synthesize the desired peptide sequence (in this case, a JQ1 derivative with a free amine for linker attachment) on a suitable solid-phase resin using standard Boc or Fmoc chemistry.

  • Couple this compound to the N-terminus of the resin-bound JQ1 derivative as described in Protocol 3.1 .

  • Cleave the JQ1-PEG10-NH-Boc from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).

  • Purify the crude product by preparative RP-HPLC.

  • Remove the Boc protecting group from the purified product using TFA in DCM.

Step 2: Coupling of JQ1-PEG10-NH2 to Pomalidomide Derivative

  • Dissolve the pomalidomide derivative with a carboxylic acid handle (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 10 minutes.

  • Add the JQ1-PEG10-NH2 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC by preparative RP-HPLC.

Table 3: Representative Purification Data for a PEGylated Peptide

StagePurity (by RP-HPLC)Overall Yield
Crude Peptide 40-60%-
After RP-HPLC >95%20-40%

Note: Yields are highly dependent on the peptide sequence and coupling efficiencies.

Biological Evaluation of PROTACs

Once synthesized, the biological activity of the PROTAC needs to be evaluated.

Protocol 3: Western Blot Analysis of Target Protein Degradation

This protocol is used to determine the ability of the PROTAC to induce the degradation of the target protein in cells.[2]

Procedure:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., one that expresses BRD4) and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of target protein degradation.

Protocol 4: Ternary Complex Formation Assay

This assay confirms that the PROTAC is able to bring the target protein and the E3 ligase together in a ternary complex.[10] Various biophysical methods such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) can be used.[11]

Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the mechanism of PROTAC-induced protein degradation via the ubiquitin-proteasome pathway.

PROTAC_Mechanism POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (JQ1-PEG10-Pomalidomide) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Ternary->PROTAC Recycled Ternary->E3 PolyUb_POI Polyubiquitinated Target Protein Ternary->PolyUb_POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme Ub_E1 Ub-E1 Ub_E2 Ub-E2 Ub Ubiquitin Ub->E1 Ub_E1->E2 Ub Transfer Ub_E2->Ternary Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of a PROTAC using this compound.

PROTAC_Workflow start Start synthesis PROTAC Synthesis start->synthesis purification Purification (RP-HPLC) synthesis->purification characterization Characterization (LC-MS, NMR) purification->characterization in_vitro In Vitro Evaluation characterization->in_vitro degradation Target Degradation Assay (Western Blot) in_vitro->degradation  Primary Screen ternary Ternary Complex Formation (SPR, BLI, ITC) in_vitro->ternary  Mechanism of Action end End in_vitro->end  Lead Optimization in_vivo In Vivo Studies (Optional) degradation->in_vivo ternary->in_vivo xenograft Xenograft Models in_vivo->xenograft pk_pd PK/PD Analysis in_vivo->pk_pd xenograft->end pk_pd->end

Caption: Experimental workflow for PROTAC development.

References

Troubleshooting & Optimization

Troubleshooting failed Boc-NH-PEG10-CH2CH2COOH conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting failed Boc-NH-PEG10-CH2CH2COOH conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the PEGylation process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: Why is my conjugation yield low or non-existent?

Low or no yield is the most common issue in EDC/NHS chemistry. Several factors related to reaction conditions and reagent quality can be the cause.

Potential Causes & Recommended Actions:

Potential Cause Recommended Action
Suboptimal pH The activation of the carboxylic acid on the PEG linker with EDC is most efficient at a pH of 4.5-6.0. The subsequent reaction of the NHS-activated PEG with the primary amine is most efficient at a pH of 7.2-8.0.[1][2] For a two-step reaction, use a buffer like MES for the activation step, then raise the pH before adding your amine-containing molecule.[1][2]
Inactive Reagents EDC and NHS are highly sensitive to moisture and can hydrolyze over time.[3] Always allow reagent vials to warm to room temperature before opening to prevent condensation.[3] Prepare EDC and NHS solutions immediately before use, as they are prone to hydrolysis in aqueous solutions.[3] For best results, use fresh, high-quality reagents and store them in a desiccator at -20°C.[3]
Inappropriate Buffer Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with your target molecules, significantly reducing your yield.[1][3] Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS or HEPES for the conjugation step.[1]
Hydrolysis of Intermediates The O-acylisourea intermediate formed by EDC and the NHS ester are both susceptible to hydrolysis in aqueous solutions.[3][4] Perform the reaction steps as quickly as possible after preparing your reagents. The inclusion of NHS or Sulfo-NHS creates a more stable intermediate compared to using EDC alone.[4][5]
Insufficient Reagent Concentration An insufficient molar excess of the coupling reagents can lead to an incomplete reaction. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups of the PEG linker.[3]

Question 2: I'm observing unexpected side products or aggregation. What is happening?

Side reactions and product aggregation can complicate purification and reduce the yield of your desired conjugate.

Potential Causes & Recommended Actions:

Potential Cause Recommended Action
Intra/Inter-molecular Crosslinking If your target molecule contains both primary amines and carboxyl groups, EDC can catalyze the formation of polymers. To avoid this, a two-step conjugation protocol is highly recommended.[2] First, activate the this compound with EDC/NHS, then purify or quench the excess EDC before adding your amine-containing target molecule.[1][4]
N-acylurea Formation This is a common side reaction where the activated O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive towards amines. This is more likely to occur with carboxyls in hydrophobic environments.[2] Adding NHS to the reaction mixture helps to suppress this side reaction by converting the O-acylisourea to a more stable NHS ester.[5]
Protein/Molecule Aggregation Changes in pH or the addition of reagents can sometimes cause proteins or other molecules to aggregate and precipitate.[3] Ensure your molecule is soluble and stable in the chosen reaction buffers. It may be necessary to perform a buffer exchange to ensure compatibility. If high concentrations of EDC are causing precipitation, try reducing the amount used.[3]

Question 3: My Boc deprotection step is incomplete or is cleaving other parts of my molecule.

The removal of the Boc protecting group is a critical step to free the terminal amine for subsequent reactions. Incomplete deprotection or unwanted side reactions can occur if the conditions are not optimized.

Potential Causes & Recommended Actions:

Potential Cause Recommended Action
Incomplete Deprotection The Boc group is cleaved by acidolysis.[6] If the acid is too weak or the concentration is too low, the reaction may not go to completion. Ensure you are using a sufficient concentration of a strong acid like Trifluoroacetic Acid (TFA) (e.g., 20-50% in DCM) or 4M HCl in 1,4-dioxane.[6] Also, ensure adequate reaction time (typically 1-2 hours at room temperature) and monitor the reaction by TLC or LC-MS.[6]
Cleavage of Acid-Labile Groups If your conjugated molecule contains other acid-sensitive groups (e.g., certain esters, t-butyl ethers), they may be cleaved under the harsh conditions required for Boc deprotection. In such cases, consider using milder deprotection conditions or alternative protecting groups in your synthesis strategy.
tert-Butylation of Electron-Rich Residues The tert-butyl cation released during deprotection can react with electron-rich functional groups (e.g., tryptophan, tyrosine, or methionine residues in peptides). To prevent this, add "scavengers" like triisopropylsilane (B1312306) (TIS) to the reaction mixture.[6]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Primary Amine

This protocol is designed to minimize side reactions by first activating the PEG linker, then introducing the amine-containing molecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions

  • Activation Buffer: 0.1M MES, pH 4.5-6.0[2]

  • Coupling Buffer: PBS or 100mM HEPES, pH 7.2-8.0[1]

  • Quenching Solution: 2-Mercaptoethanol (B42355) or Hydroxylamine (B1172632)

  • Amine-containing molecule

  • Anhydrous DMF or DMSO (if needed for initial dissolution)

Procedure:

  • Reagent Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening. Prepare solutions fresh for each use.

  • Activation of PEG Linker:

    • Dissolve this compound in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the PEG solution.

    • Incubate for 15-30 minutes at room temperature.

  • Quenching Excess EDC (Crucial for Two-Step Protocol):

    • Add 2-mercaptoethanol to a final concentration of 20mM to quench the excess EDC. This prevents polymerization when your amine-containing molecule is added if it also contains carboxyl groups.[4] Incubate for 10 minutes.

    • Alternatively, if your molecule is large enough, remove excess EDC and NHS by buffer exchange using a desalting column (e.g., Zeba™ Spin Desalting Column).[2]

  • Conjugation to Amine:

    • Dissolve your amine-containing molecule in the Coupling Buffer.

    • Add the activated and quenched PEG solution to your amine-containing molecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Final Quenching:

    • Quench any unreacted NHS esters by adding hydroxylamine to a final concentration of 10-50mM.[3]

  • Purification: Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or HPLC.

Protocol 2: Boc Deprotection of the PEG-Conjugate

This protocol describes the removal of the Boc group to yield a free primary amine.

Materials:

  • Boc-protected PEG-conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)[6]

  • (Optional) Scavenger: Triisopropylsilane (TIS)[6]

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup: Dissolve the Boc-protected PEG-conjugate in DCM to a concentration of approximately 0.1 M. Cool the solution to 0°C using an ice bath.

  • Acid Addition: Add TFA to a final concentration of 20-50% (v/v). If your molecule is sensitive to tert-butylation, add TIS (2.5-5% v/v).[6]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (repeat 3 times).[6]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[6]

Data Summary

The following table summarizes recommended starting conditions for the EDC/NHS conjugation reaction. Optimization may be required for your specific molecules.

ParameterRecommended ConditionNotes
Activation pH 4.5 - 6.0Use a non-amine, non-carboxylate buffer like MES.[1][2]
Conjugation pH 7.2 - 8.0Use a non-amine buffer like PBS or HEPES.[1]
Molar Ratio (PEG:EDC:NHS) 1 : (2-10) : (2-5)A molar excess of coupling reagents is generally required.[3]
Reaction Time (Activation) 15 - 30 minutesAt room temperature.
Reaction Time (Conjugation) 2 hours to overnightAt room temperature or 4°C.
Temperature Room Temperature or 4°CLower temperatures can be used to slow down hydrolysis and for sensitive molecules.

Visual Guides

Experimental Workflow

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_final Final Steps reagents Prepare Fresh EDC & NHS Solutions mix_activate Mix PEG, EDC, NHS Incubate 15-30 min reagents->mix_activate peg Dissolve Boc-NH-PEG10-COOH in MES Buffer peg->mix_activate quench_edc Quench Excess EDC (e.g., 2-Mercaptoethanol) or Buffer Exchange mix_activate->quench_edc To prevent side reactions mix_conjugate Combine Activated PEG with Amine Molecule Incubate 2h - Overnight quench_edc->mix_conjugate amine_prep Dissolve Amine Molecule in PBS/HEPES Buffer amine_prep->mix_conjugate final_quench Quench Reaction (e.g., Hydroxylamine) mix_conjugate->final_quench purify Purify Conjugate (HPLC, SEC) final_quench->purify

Caption: Two-step conjugation workflow for this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low/No Conjugation Yield? q_reagents Are EDC/NHS reagents fresh and handled under anhydrous conditions? start->q_reagents Yes a_reagents_no Use fresh reagents. Allow to warm to RT before opening. q_reagents->a_reagents_no No q_buffer Is the buffer system correct? (e.g., MES for activation, PBS for conjugation) q_reagents->q_buffer Yes a_buffer_no Use non-amine, non-carboxylate buffers. q_buffer->a_buffer_no No q_ph Is the pH correct for each step? (Activation: 4.5-6.0 Conjugation: 7.2-8.0) q_buffer->q_ph Yes a_ph_no Verify and adjust pH of all buffers. q_ph->a_ph_no No q_ratio Is the molar ratio of EDC/NHS sufficient? q_ph->q_ratio Yes a_ratio_no Increase molar excess of EDC and NHS. q_ratio->a_ratio_no No success Yield should improve. Consider further optimization. q_ratio->success Yes

Caption: Decision tree for troubleshooting low conjugation yield.

References

Technical Support Center: Optimizing PROTAC Efficacy with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the efficacy of Proteolysis Targeting Chimeras (PROTACs) with a focus on polyethylene (B3416737) glycol (PEG) linkers, including the commonly used PEG10.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC molecule?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them.[1] The linker is crucial for bringing the target protein and the E3 ligase into close enough proximity to form a stable and productive ternary complex.[2] This complex is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome.[3] PEG linkers are frequently used due to their flexibility, which allows the warhead and anchor to adopt multiple conformations to facilitate the formation of this ternary complex.[1][2]

Q2: How does the length of a PEG linker, such as PEG10, impact PROTAC activity?

The length of the linker is a critical factor in determining a PROTAC's effectiveness.[2]

  • If the linker is too short: It may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, which inhibits the formation of a productive ternary complex.[2][4]

  • If the linker is too long: It might not effectively bring the two proteins into the necessary proximity for efficient ubiquitin transfer.[2][5] An excessively long linker can also lead to reduced cell permeability and bioavailability due to an increased molecular weight and polar surface area.[]

A PEG10 linker often provides a balance of length and flexibility, allowing for optimal positioning of the target protein and the E3 ligase, which can lead to enhanced stability of the ternary complex and subsequent degradation of the target.[5]

Q3: What are the advantages of using a PEG linker over an alkyl linker?

PEG linkers offer several advantages over more traditional alkyl linkers:

  • Enhanced Solubility: A significant challenge in PROTAC development is their often poor aqueous solubility due to high molecular weight and lipophilicity.[5] The hydrophilic ethylene (B1197577) glycol repeats in PEG linkers can significantly improve the solubility of PROTACs.[5][7]

  • Improved Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers can be beneficial.[8] They can adopt folded conformations that shield the PROTAC's polar surface area, creating a more compact structure that can more easily traverse the cell membrane.[8]

  • Flexibility: The flexibility of PEG linkers can accommodate the formation of a productive ternary complex.[2]

However, it's important to note that in some cases, replacing PEG units with more rigid structures like a phenyl ring or using an alkyl chain has been shown to improve permeability or degradation potency.[7][9]

Q4: What is the "hook effect" and how does the linker influence it?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations.[1] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1][10] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate this effect.[1]

Troubleshooting Guide

Issue 1: My PROTAC with a PEG10 linker shows low or no degradation of the target protein.

Possible Cause Troubleshooting Steps
Suboptimal Linker Length The PEG10 linker may not be the optimal length for your specific target and E3 ligase pair. Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG8, PEG12, PEG16) to identify the optimal length for ternary complex formation.[2][11]
Poor Cell Permeability The hydrophilicity of the PEG linker may be hindering cell uptake.[1] Assess cell permeability using a Caco-2 permeability assay.[5] Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell permeability.[1]
Inefficient Ternary Complex Formation The conformation of the PEG10 linker may not be ideal for the required protein-protein interactions. Directly evaluate ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET™.[1][2][10]
Instability of the PROTAC The PROTAC compound may be unstable in the cell culture medium. Assess the stability of your PROTAC in the experimental media over the time course of your experiment.[11]
E3 Ligase Not Expressed or Active The recruited E3 ligase may not be expressed or active in your chosen cell line. Confirm the expression and activity of the E3 ligase using Western blotting or qPCR.[1]

Issue 2: I observe a significant "hook effect" at high PROTAC concentrations.

Possible Cause Troubleshooting Steps
High Affinity Binary Interactions The individual warhead and anchor may have very high affinities for their respective proteins, favoring the formation of binary complexes at higher concentrations.[1] Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.[1]
Suboptimal Linker Conformation The PEG linker might be adopting conformations that favor binary complexes over the productive ternary complex. Experiment with linkers of different compositions (e.g., alkyl chains) or with increased rigidity to alter the conformational landscape of the PROTAC.[1]

Issue 3: Biochemical assays show ternary complex formation, but there is no protein degradation in cells.

Possible Cause Troubleshooting Steps
Poor Cell Permeability or Efflux The PROTAC may not be reaching its intracellular target at sufficient concentrations due to poor permeability or being actively removed by efflux pumps.[12] Conduct cell permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[12]
"Unproductive" Ternary Complex A stable ternary complex does not always lead to efficient degradation. The geometry of the complex might not be optimal for the E3 ligase to ubiquitinate the target protein.[11][12] This can be due to the linker length or the attachment points on the PROTAC. Consider redesigning the linker to alter the geometry of the ternary complex.[11]
Lack of Ubiquitination The formed ternary complex may not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[11] Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC.[11]

Quantitative Data

The following tables summarize the impact of linker length on PROTAC performance. The data is illustrative and compiled from various sources in the literature.[8]

Table 1: Effect of Linker Length on PROTAC Activity for BRD4 Degradation

PROTACLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC APEG8>1000<10
PROTAC BPEG1215085
PROTAC CPEG1625>95
PROTAC DPEG2010090
PROTAC EAlkyl1645>95

This table illustrates a common trend where an optimal linker length leads to the most potent degradation, and linkers that are too short or too long are less effective.[11]

Table 2: Comparative Permeability of a PROTAC with Varying Linker Lengths in a Caco-2 Cell Assay

PROTACLinker CompositionLinker Length (PEG units)Apparent Permeability (Papp, 10⁻⁶ cm/s)
PROTAC FPEG41.5
PROTAC GPEG82.8
PROTAC HPEG121.2

This table illustrates that there is often an optimal linker length for permeability, as excessively long and polar linkers can start to decrease permeability.[5]

Experimental Protocols

Protocol 1: Western Blot Analysis for PROTAC-Induced Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot to determine DC₅₀ and Dₘₐₓ values.[3][13]

Materials:

  • Cell line expressing the target protein (e.g., THP-1, MDA-MB-231, HeLa)[13]

  • PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium (e.g., RPMI-1640)[13]

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[13]

    • Allow cells to adhere overnight.[3]

    • Treat cells with a range of concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 4, 8, 16, 24 hours).[3][13] Include a vehicle-only control (e.g., 0.1% DMSO).[3]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[13]

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[3][13]

    • Incubate on ice for 30 minutes with occasional vortexing.[3]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][13]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[13]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.[13]

    • Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes.[3][13]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[13]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.[2][3]

    • Wash the membrane three times with TBST.[3]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane three times with TBST.[3]

  • Detection and Analysis:

    • Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[3]

    • Quantify the band intensities using densitometry software.[3]

    • Normalize the target protein signal to the loading control.[3]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine DC₅₀ and Dₘₐₓ values.[3]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol provides a general methodology for using SPR to assess the formation and stability of the ternary complex.[2]

General Methodology:

  • Immobilization:

    • Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[2]

  • Binary Interaction Analysis:

    • Inject the PROTAC at various concentrations to measure its binary binding affinity to the immobilized protein.[2]

  • Ternary Complex Analysis:

    • Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[2]

  • Data Analysis:

    • An increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[2] This data can be used to determine the cooperativity of the system.

Visualizations

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Troubleshooting Workflow for Lack of PROTAC Activity Start No/Low Degradation Observed Check_Permeability Assess Cell Permeability (e.g., Caco-2, PAMPA) Start->Check_Permeability Check_Ternary_Complex Assess Ternary Complex Formation (e.g., SPR, ITC, NanoBRET) Check_Permeability->Check_Ternary_Complex Permeable Redesign_Linker Redesign Linker: - Vary Length (e.g., PEG8, PEG12) - Change Composition (e.g., Alkyl) Check_Permeability->Redesign_Linker Not Permeable Check_Ubiquitination Assess Target Ubiquitination (in-cell assay) Check_Ternary_Complex->Check_Ubiquitination Complex Forms Check_Ternary_Complex->Redesign_Linker No Complex Optimize_Ligands Optimize Ligands: - Lower Affinity Binders Check_Ternary_Complex->Optimize_Ligands Hook Effect Check_Ubiquitination->Redesign_Linker No Ubiquitination (Unproductive Complex) Success Improved Degradation Check_Ubiquitination->Success Ubiquitination Occurs Redesign_Linker->Start Re-evaluate Optimize_Ligands->Start Re-evaluate

Caption: A logical workflow for troubleshooting common issues with PROTAC efficacy.

References

Boc-NH-PEG10-CH2CH2COOH solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG10-CH2CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered when working with this bifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a linear, heterobifunctional crosslinking reagent. It features a Boc (tert-Butyloxycarbonyl) protected amine on one end and a carboxylic acid on the other, connected by a 10-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The hydrophilic PEG chain enhances the solubility and biocompatibility of the molecule to which it is conjugated.[2][3][4][5][6] Its primary applications are in bioconjugation, peptide synthesis, drug delivery, and as a PROTAC linker.[4][7] The Boc group can be removed under mild acidic conditions to reveal a primary amine, which can then be used for further conjugation.[1][5]

Q2: What are the general solubility properties of this compound?

A2: Due to its amphiphilic nature, with a hydrophilic PEG chain and a hydrophobic Boc group, this compound exhibits broad solubility.[8] It is generally soluble in water and aqueous buffers, as well as polar aprotic solvents like DMSO and DMF.[1][9] It also shows solubility in chlorinated solvents such as dichloromethane (B109758) (DCM) and chloroform.[1][9] It is less soluble in alcohols and toluene, and generally insoluble in diethyl ether.[1][9]

Q3: How should I store this compound and its stock solutions?

A3: The solid reagent should be stored in its original container, desiccated, in a freezer at -20°C or lower for long-term stability.[1][5][6] For preparing stock solutions, it is recommended to use dry (anhydrous) DMSO or DMF.[10] These stock solutions should also be stored at -20°C.[10] To prevent degradation from moisture, always allow the vial to warm to room temperature before opening.[10] It is also advisable to minimize repeated freeze-thaw cycles.[1]

Solubility Data Summary

The solubility of this compound is influenced by its structural components. The hydrophilic PEG chain and terminal carboxylic acid promote solubility in aqueous and polar solvents, while the hydrophobic Boc group contributes to solubility in organic solvents.

Solvent ClassificationSolvent NamePredicted SolubilityNotes
Aqueous Water, PBS BufferSoluble[1]Solubility is pH-dependent; higher pH increases solubility by deprotonating the carboxylic acid.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble[1][9]Recommended for preparing high-concentration stock solutions.
Dimethylformamide (DMF)Soluble[1]Recommended for preparing high-concentration stock solutions.
Acetonitrile (ACN)Soluble[8]Useful in applications requiring UV transparency.
Chlorinated Dichloromethane (DCM)Soluble[1][9]Common solvent for synthesis and conjugation reactions.
ChloroformSoluble[1][9]
Polar Protic Alcohols (e.g., Methanol, Ethanol)Less Soluble[1][9]May require warming or sonication to fully dissolve.
Non-Polar TolueneLess Soluble[1][9]
Diethyl EtherNot Soluble[1][9]Can be used as an anti-solvent for precipitation.

Troubleshooting Guide

Problem 1: The compound is not dissolving in my aqueous buffer.

  • Question: I am trying to dissolve this compound directly in a phosphate (B84403) buffer at pH 6.5, but it's forming a cloudy suspension. What's wrong?

  • Answer: The limited solubility you are observing is likely due to the protonation of the terminal carboxylic acid group at a slightly acidic or neutral pH. The hydrophobic Boc group can also contribute to poor aqueous solubility under these conditions.

    Solutions:

    • Adjust pH: Increase the pH of your buffer to >7.5. This will deprotonate the carboxylic acid to a carboxylate, significantly increasing its hydrophilicity and aqueous solubility. Add a small amount of a base like sodium bicarbonate or NaOH dropwise while monitoring the pH.

    • Use a Co-solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF. Then, add this concentrated stock solution dropwise to your aqueous buffer with vigorous stirring. Ensure the final concentration of the organic solvent is low enough not to interfere with your downstream application.

Problem 2: My stock solution in DMSO/DMF appears hazy or has precipitated after storage.

  • Question: I prepared a 100 mM stock solution in DMSO, but after storing it at -20°C and thawing, I see some precipitate. Is the compound degrading?

  • Answer: This is a common issue with PEGylated reagents and is not necessarily due to degradation. It is more likely caused by moisture absorption or the compound crashing out of solution upon freezing.

    Solutions:

    • Ensure Anhydrous Conditions: Use high-quality, anhydrous DMSO or DMF for your stock solution. Moisture can affect the stability and solubility of the reagent.

    • Gentle Warming: Before use, gently warm the vial to 30-37°C and vortex thoroughly to redissolve the precipitate.[8]

    • Re-evaluate Concentration: If precipitation persists, consider preparing and storing the stock solution at a slightly lower concentration.

    • Aliquot: To avoid repeated freeze-thaw cycles which can exacerbate the problem, aliquot the stock solution into smaller, single-use volumes upon preparation.[1]

Problem 3: The compound seems oily/waxy and is difficult to weigh accurately.

  • Question: The material I received is a viscous semi-solid, not a powder. How can I handle and weigh it accurately for my reaction?

  • Answer: Low molecular weight PEG derivatives are often waxy or oily solids, which can make them challenging to handle.[1][9]

    Solutions:

    • Prepare a Stock Solution: The most reliable method is to avoid weighing small quantities directly. Instead, weigh out a larger amount of the compound and dissolve it in a precise volume of a suitable solvent (e.g., anhydrous DMF or DCM) to create a stock solution of a known concentration (e.g., 100 mg/mL or a specific molarity). You can then use volumetric means (e.g., a microsyringe) to dispense the required amount for your experiment.[10]

    • Handling Technique: If you must weigh it directly, cool the vial briefly on ice to make the material more solid and less sticky before attempting to transfer a small amount with a spatula.

Experimental Protocols

Protocol: Preparation of a Stock Solution

This protocol describes how to prepare a 100 mM stock solution of this compound (MW: 629.9 g/mol ) in anhydrous DMSO.

Materials:

  • This compound (e.g., 10 mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh 10 mg of the compound into a clean, dry vial.

  • Calculate the required volume of DMSO for a 100 mM solution:

    • Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.010 g / 629.9 g/mol ) / 0.1 mol/L * 1,000,000 µL/L ≈ 158.8 µL

  • Add 158.8 µL of anhydrous DMSO to the vial containing the compound.

  • Cap the vial tightly and vortex vigorously for 2-3 minutes until the solid is completely dissolved.[8] If needed, gentle warming (up to 37°C) can be applied.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

  • Store the aliquots at -20°C.

Visual Guides

Factors Influencing Solubility

The solubility of this compound is a balance between its different chemical moieties. The diagram below illustrates how each part of the molecule contributes to its behavior in different solvents.

Diagram 1: Molecular structure's influence on solubility.
Troubleshooting Workflow for Aqueous Solubility

If you encounter issues dissolving the compound in an aqueous solution, follow this logical troubleshooting workflow.

G cluster_solutions Troubleshooting Steps start Start: Dissolve Compound in Aqueous Buffer check_sol Is the solution clear? start->check_sol success Success: Proceed with Experiment check_sol->success Yes fail Issue: Cloudy Suspension or Precipitate check_sol->fail No check_ph What is the buffer pH? fail->check_ph inc_ph 1. Increase pH to >7.5 with dilute base check_ph->inc_ph pH is < 7 use_cosolvent 2. Use Co-solvent Method: Dissolve in DMSO/DMF first, then add to buffer check_ph->use_cosolvent pH is already > 7 or pH change is not desired inc_ph->check_sol use_cosolvent->check_sol

Diagram 2: Workflow for resolving aqueous solubility issues.

References

Technical Support Center: Boc-NH-PEG10-CH2CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG10-CH2CH2COOH and its conjugates. Our aim is to help you overcome common challenges, with a focus on preventing aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional PEG linker. It contains a Boc-protected amine group and a terminal carboxylic acid. The ten-unit polyethylene (B3416737) glycol (PEG) chain enhances the solubility and stability of the molecule it is conjugated to. Its primary applications are in bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras). The Boc group serves as a protecting group for the amine, which can be deprotected in a later step for further conjugation.

Q2: What are the main causes of aggregation of this compound conjugates?

A2: Aggregation of conjugates involving this linker can stem from several factors:

  • Incomplete PEGylation: Exposed hydrophobic regions on the molecule of interest can lead to self-association and aggregation.

  • High Conjugate Concentration: Increased proximity of conjugate molecules can promote aggregation.

  • Suboptimal Buffer Conditions: pH and ionic strength can significantly impact the stability of the conjugate. For instance, a pH near the isoelectric point (pI) of the protein conjugate can minimize electrostatic repulsion, leading to aggregation.

  • Presence of Impurities: Unreacted starting materials or byproducts from the conjugation reaction can sometimes contribute to instability.

  • Improper Storage: Freeze-thaw cycles and inappropriate storage temperatures can induce aggregation.

Q3: How does the PEG10 chain length influence the properties of the conjugate?

A3: The PEG10 chain provides a good balance of hydrophilicity and size. This moderate length is generally sufficient to improve the solubility and stability of small to medium-sized molecules without adding excessive molecular weight, which could potentially hinder biological activity. The length of the PEG chain can influence the pharmacokinetic profile of the conjugated molecule.

Troubleshooting Guide: Preventing Aggregation

This guide provides a systematic approach to troubleshooting and preventing aggregation issues during and after conjugation with this compound.

Issue 1: Aggregation observed during the conjugation reaction.
Potential Cause Recommended Solution
Suboptimal pH Maintain a pH range of 6.5-7.5 for the conjugation reaction. This ensures the carboxylic acid is deprotonated and available for reaction without significantly altering the stability of most proteins.
High Reactant Concentration Work with a lower concentration of your protein or molecule of interest (e.g., < 5 mg/mL).
Excessive Molar Ratio of PEG Linker Titrate the molar ratio of the this compound linker to your molecule. A high excess can sometimes lead to over-conjugation and aggregation. Start with a 3:1 to 5:1 molar excess and optimize.
Inappropriate Solvent for Linker Dissolution Dissolve the this compound linker in a compatible, anhydrous organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).
Issue 2: Aggregation observed after purification of the conjugate.
Potential Cause Recommended Solution
Harsh Purification Conditions Use purification methods that are gentle on the conjugate. Size exclusion chromatography (SEC) is often preferred over methods like ion-exchange chromatography if the conjugate is sensitive to changes in pH or high salt concentrations.
Inappropriate Final Buffer The final buffer for the purified conjugate should be optimized for stability. This may require screening different buffer compositions, pH levels, and the inclusion of stabilizing excipients.
Residual Impurities Ensure complete removal of unreacted linker and coupling agents, as these can sometimes contribute to instability over time.
Issue 3: Aggregation during storage.
Potential Cause Recommended Solution
Freeze-Thaw Cycles Aliquot the purified conjugate into single-use volumes to avoid repeated freezing and thawing.
Incorrect Storage Temperature For long-term storage, -80°C is generally recommended. For short-term storage, 4°C may be suitable, but stability should be verified.
Suboptimal Storage Buffer The storage buffer should be optimized for long-term stability. Consider the addition of cryoprotectants like glycerol (B35011) or stabilizing excipients.

Experimental Protocols

Key Experiment 1: General Protocol for Conjugation of this compound to a Protein via Amide Bond Formation

This protocol describes the conjugation of the carboxylic acid group of the PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein using EDC/NHS chemistry.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS or MES buffer, pH 6.0-7.5)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the chosen reaction buffer.

  • PEG Linker Solution: Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF. A common starting point is a 5-fold molar excess of the PEG linker and a 10-fold molar excess of EDC and NHS relative to the protein.

  • Activation of Carboxylic Acid: Add the EDC and NHS solution to the this compound solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction: Add the activated PEG linker solution to the protein solution with gentle stirring. The final concentration of the organic solvent should ideally be below 10%.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Purification: Purify the conjugate using size exclusion chromatography (SEC) to remove unreacted PEG linker and byproducts.

Key Experiment 2: Quantification of Aggregates using Size Exclusion Chromatography (SEC)

Purpose: To separate and quantify monomers, dimers, and higher-order aggregates of the conjugate.

Materials:

  • Purified conjugate sample

  • SEC column with appropriate molecular weight separation range

  • HPLC or FPLC system with a UV detector

  • Mobile phase (e.g., PBS, pH 7.4)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a known concentration of the conjugate onto the column.

  • Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using the UV detector at a wavelength where the protein absorbs (typically 280 nm).

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates. The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregates / Total Area of All Peaks) * 100

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein Protein Solution (1-5 mg/mL) conjugation Conjugation Reaction protein->conjugation peg_linker This compound in DMSO/DMF activation Activation of Carboxylic Acid peg_linker->activation coupling EDC/NHS in DMSO/DMF coupling->activation activation->conjugation quenching Quenching conjugation->quenching purification Purification (SEC) quenching->purification analysis Aggregate Analysis (SEC/DLS) purification->analysis storage Storage (-80°C) analysis->storage

Caption: Experimental workflow for the conjugation of this compound to a protein.

troubleshooting_logic cluster_reaction During Reaction cluster_post_purification Post-Purification cluster_storage During Storage start Aggregation Observed? check_ph Check pH (6.5-7.5) start->check_ph Yes gentle_purification Use Gentle Purification (e.g., SEC) start->gentle_purification Yes avoid_freeze_thaw Aliquot for Single Use start->avoid_freeze_thaw Yes check_conc Lower Concentration (<5 mg/mL) check_ph->check_conc check_ratio Optimize Molar Ratio check_conc->check_ratio optimize_buffer Optimize Final Buffer gentle_purification->optimize_buffer optimize_storage_buffer Add Cryoprotectants avoid_freeze_thaw->optimize_storage_buffer

Caption: A logical flowchart for troubleshooting aggregation issues.

Technical Support Center: Purification of Boc-NH-PEG10-CH2CH2COOH by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the purification of Boc-NH-PEG10-CH2CH2COOH using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC method for purifying this compound?

A1: The most common and effective method is Reversed-Phase HPLC (RP-HPLC). This technique separates molecules based on their hydrophobicity. A C18 column is a robust starting point, offering good retention and resolution for this type of PEGylated linker.[1]

Q2: Why do my peaks for PEGylated compounds look broad?

A2: Peak broadening is a common characteristic when analyzing PEGylated molecules by RP-HPLC. This is often due to the polydispersity of the polyethylene (B3416737) glycol (PEG) chain, meaning there is a distribution of PEG chain lengths in the sample. This inherent heterogeneity can lead to a broader elution profile.

Q3: What mobile phases are typically used for the purification of this compound?

A3: A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is standard.[1] To improve peak shape and resolution, an additive is usually included. A common choice is 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases. For compounds sensitive to strong acids, 0.1% formic acid can be a milder alternative.[1]

Q4: What detection method is suitable for this compound?

A4: Since this compound lacks a strong chromophore, UV detection at low wavelengths, such as 214 nm, can be used to detect the amide bond.[1] However, for more sensitive and universal detection, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is highly effective as they do not require a chromophore. Mass Spectrometry (LC-MS) can also be used for both detection and confirmation of the product's identity.[2]

Q5: Can I use normal-phase chromatography to purify this compound?

A5: While possible, it is generally more challenging. The polar nature of PEG compounds can lead to issues like streaking and poor separation on silica (B1680970) gel. RP-HPLC is typically the more reliable and higher-resolution method for this class of molecules.[1]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Broad or Tailing Peaks - Secondary Interactions: The analyte may be interacting with residual silanols on the column packing. - Column Overload: Injecting too much sample can lead to peak distortion. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the carboxylic acid, influencing peak shape.- Optimize Mobile Phase: Ensure an acidic modifier like 0.1% TFA is used to suppress silanol (B1196071) activity and ensure the carboxylic acid is protonated. - Reduce Sample Load: Decrease the amount of sample injected onto the column. - Switch Column: If tailing persists, consider a C8 or Phenyl-Hexyl column, which are less retentive and may offer better peak shapes.[1]
Poor Resolution - Inadequate Separation Method: The gradient may be too steep, or the chosen column may not be optimal. - Co-eluting Impurities: Byproducts from the synthesis may have similar retention times.- Optimize Gradient: Use a shallower gradient to increase the separation between the product and impurities.[1] - Change Column Chemistry: A different stationary phase (e.g., Phenyl-Hexyl) might offer different selectivity. - Adjust Mobile Phase: Modifying the organic solvent (e.g., methanol instead of acetonitrile) can alter selectivity.
Variable Retention Times - Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between runs. - Pump Issues: Fluctuations in the pump's flow rate or solvent proportioning can cause retention time shifts. - Temperature Fluctuations: Changes in ambient temperature can affect retention times.- Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the starting mobile phase before each injection. - System Maintenance: Check the HPLC pump for leaks and ensure proper solvent mixing. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible results.
High Backpressure - Column Frit Blockage: Particulate matter from the sample or mobile phase may have clogged the column inlet frit. - Precipitation in the System: The sample may have precipitated upon injection into the mobile phase.- Filter Sample: Always filter the sample through a 0.22 or 0.45 µm filter before injection.[1] - Use a Guard Column: A guard column will protect the analytical/preparative column from particulates and strongly retained impurities. - Backflush the Column: If the manufacturer's instructions permit, backflushing the column may dislodge particulates from the inlet frit.

Experimental Protocols

Representative Preparative RP-HPLC Protocol

This protocol is a starting point and may require optimization based on the specific impurity profile of your crude product and the scale of your purification.

1. System and Column:

  • HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.

  • Column: C18, 5-10 µm particle size, ≥20 mm internal diameter (e.g., 250 x 21.2 mm).

2. Mobile Phase Preparation:

  • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Degas both mobile phases thoroughly before use.

3. Sample Preparation:

  • Dissolve the crude this compound product in a minimal amount of a solvent compatible with the initial mobile phase (e.g., a small amount of DMSO or Mobile Phase A).

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[1]

4. HPLC Method Parameters:

Parameter Value
Flow Rate 15-25 mL/min (dependent on column diameter)
Detection 214 nm or 220 nm
Column Temperature Ambient or 30°C
Injection Volume Dependent on column size and loading capacity

5. Gradient Elution Program (Example):

Time (min) % Mobile Phase B (Acetonitrile w/ 0.1% TFA)
0.010
5.010
35.070
40.095
45.095
46.010
55.010

6. Fraction Collection:

  • Collect fractions based on the UV detector signal, targeting the main product peak.[1]

  • It is advisable to collect fractions across the entire peak and a little before and after to ensure complete capture of the product.

7. Post-Purification Analysis:

  • Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Pool the fractions that meet the desired purity level.

  • Remove the organic solvent (acetonitrile) and TFA by lyophilization or rotary evaporation.

Visualizations

HPLC Purification Workflow

HPLC_Purification_Workflow HPLC Purification Workflow for this compound cluster_prep Preparation cluster_hplc HPLC Process cluster_analysis Post-Purification sample_prep Sample Preparation (Dissolve & Filter) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Water/ACN + 0.1% TFA) separation Chromatographic Separation (C18 Column, Gradient Elution) mobile_phase_prep->separation injection->separation detection UV Detection (214 nm) separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_check Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling solvent_removal Solvent Removal (Lyophilization) pooling->solvent_removal final_product Pure Product solvent_removal->final_product

Caption: Workflow for the purification of this compound by preparative RP-HPLC.

References

Navigating the Nuances of PEGylation: A Technical Guide to Boc-NH-PEG10-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for Boc-NH-PEG10-CH2CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this versatile bifunctional linker. Below you will find detailed information on common side reactions and strategies to mitigate them, ensuring the successful application of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker featuring a Boc-protected amine, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The Boc group provides a temporary protecting group for the amine, allowing for selective reactions. The PEG spacer enhances the solubility and bioavailability of the conjugated molecule.[1][2] The terminal carboxylic acid can be activated to react with primary amines, making this linker ideal for applications such as peptide modification, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][5]

Q2: What are the most common side reactions associated with this linker?

A2: Side reactions can generally be categorized by the reactive moiety of the linker: the Boc-protected amine, the PEG chain itself, and the terminal carboxylic acid. Common issues include incomplete Boc deprotection, side reactions during deprotection, PEG degradation, and inefficient coupling of the carboxylic acid.

Q3: How should I store and handle this compound?

A3: For long-term storage, it is recommended to keep the reagent at -20°C.[3][6] For short-term use, 4°C is acceptable.[3] The compound should be kept in a dry, dark environment.[6] When preparing stock solutions, it is advisable to aliquot and store them at -80°C to avoid repeated freeze-thaw cycles.[3]

Q4: Are there any potential impurities in PEG linkers that I should be aware of?

A4: Depending on the manufacturing process, PEG compounds may contain trace amounts of toxic impurities such as ethylene (B1197577) oxide and 1,4-dioxane (B91453).[7][8][9] Additionally, PEG can undergo oxidation, leading to the formation of reactive impurities like formaldehyde (B43269) and formic acid, which can react with your target molecule.[10][11] It is crucial to use high-purity reagents to minimize these risks.

Troubleshooting Guide

Issues Related to the Boc-Protected Amine

Problem: Incomplete Boc Deprotection

  • Symptom: Analytical data (e.g., LC-MS, NMR) shows the presence of the starting material after the deprotection step.

  • Potential Causes & Solutions:

CauseRecommended Solution
Insufficient Acid Strength or Concentration The Boc group is cleaved by acid. If deprotection is incomplete, consider increasing the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50%. Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[12]
Inadequate Reaction Time or Temperature Deprotection is a kinetic process. Extend the reaction time and monitor its progress. While often performed at room temperature, gentle heating may be required for some substrates.[12]
Steric Hindrance The PEG chain can sterically hinder the acid's approach. This may necessitate longer reaction times or slightly harsher acidic conditions.[12]
Poor Solubility Ensure that the PEGylated compound is fully dissolved in the reaction solvent. DCM is a common choice for TFA-mediated deprotection.[12]

Problem: Side Products Observed After Boc Deprotection

  • Symptom: Mass spectrometry or chromatography reveals unexpected molecular weights or peaks.

  • Potential Causes & Solutions:

CauseRecommended Solution
Alkylation by Tert-butyl Cation During acidic deprotection, the released tert-butyl cation can alkylate electron-rich amino acid residues like tryptophan and methionine.[13] To prevent this, add a "scavenger" such as triisopropylsilane (B1312306) (TIPS) or thioanisole (B89551) to the deprotection cocktail.[12]
Cleavage of Other Acid-Sensitive Groups If your target molecule contains other acid-labile protecting groups (e.g., esters), they may be partially or fully cleaved during Boc deprotection.[12][14] Using milder acidic conditions or a different protecting group strategy may be necessary. A study showed that while HCl in EtOAc can prevent ester bond cleavage, it may require longer reaction times (e.g., 6 hours) compared to TFA in DCM (e.g., 30 minutes), which might cause a 10-20% loss of ester bonds.[14]

Workflow for Boc Deprotection and Troubleshooting

start Start: Boc-Protected PEGylated Molecule deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection analysis1 Reaction Monitoring (LC-MS, TLC) deprotection->analysis1 complete Deprotection Complete analysis1->complete Yes incomplete Incomplete Reaction analysis1->incomplete No analysis2 Analyze for Side Products complete->analysis2 troubleshoot1 Troubleshoot: - Increase acid concentration - Extend reaction time - Check solubility incomplete->troubleshoot1 troubleshoot1->deprotection no_side_products No Side Products analysis2->no_side_products No side_products Side Products Detected analysis2->side_products Yes purification Purification no_side_products->purification troubleshoot2 Troubleshoot: - Add Scavengers (e.g., TIPS) - Re-evaluate acid-sensitive groups side_products->troubleshoot2 troubleshoot2->deprotection final_product Final Deprotected Product purification->final_product

Caption: Troubleshooting workflow for Boc deprotection of PEG linkers.

Issues Related to the Carboxylic Acid Moiety

Problem: Low Yield During Amide Coupling Reaction

  • Symptom: The desired conjugate is not formed efficiently, with large amounts of unreacted starting materials.

  • Potential Causes & Solutions:

CauseRecommended Solution
Inefficient Carboxylic Acid Activation Carboxylic acids require activation to react with amines. Use standard coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like NHS (N-hydroxysuccinimide) or HATU (Hexafluorophosphate Azabenzotriazole Yl Uronium) to form a more stable active ester.[6]
Hydrolysis of Activated Ester The activated ester (e.g., NHS ester) is susceptible to hydrolysis in aqueous solutions. Perform the reaction in an appropriate buffer (pH 7-8.5) and use the activated linker promptly.[15]
Suboptimal Reaction pH The coupling reaction with primary amines is pH-dependent. The amine on the target molecule must be deprotonated to be nucleophilic. A reaction pH between 7.0 and 8.5 is generally recommended.[13]
Steric Hindrance The accessibility of the amine on your target molecule can affect coupling efficiency. Consider optimizing the linker length or reaction conditions.

Diagram of Amide Coupling Pathway

linker Boc-NH-PEG10-...-COOH activated_linker Activated Linker (e.g., NHS-ester) linker->activated_linker + Activator activator Activator (e.g., EDC/NHS) conjugate Stable Amide Bond Boc-NH-PEG10-...-CO-NH-R activated_linker->conjugate + R-NH2 (pH 7-8.5) hydrolysis Side Reaction: Hydrolysis activated_linker->hydrolysis + H2O target Target Molecule with Primary Amine (R-NH2) inactive_linker Inactive Linker hydrolysis->inactive_linker

Caption: Reaction pathway for amide bond formation.

Experimental Protocols

General Protocol for Boc Deprotection
  • Dissolution: Dissolve the Boc-protected PEGylated compound in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: Add the deprotection reagent. A common choice is 20-50% trifluoroacetic acid (TFA) in DCM. To prevent side reactions, a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) can be used.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress using an appropriate analytical method (e.g., TLC or LC-MS).

  • Solvent Removal: Once the reaction is complete, remove the TFA and solvent, often by rotary evaporation or by blowing a stream of nitrogen over the sample.

  • Purification: The deprotected product, often an ammonium (B1175870) salt, can be precipitated by adding a non-polar solvent like diethyl ether.[12] Further purification can be achieved through chromatography if necessary.

General Protocol for Amide Coupling
  • Activation of Carboxylic Acid: Dissolve the this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add a coupling agent (e.g., 1.2 equivalents of EDC) and an activator (e.g., 1.2 equivalents of NHS). Let the activation reaction proceed for 15-30 minutes at room temperature.

  • Coupling to Target Molecule: Add the activated PEG linker solution to a solution of your target molecule (containing a primary amine) in a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.5).

  • Reaction: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench any unreacted activated linker by adding a small molecule with a primary amine, such as Tris or glycine.

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC, to remove unreacted reagents and byproducts.[16]

References

Boc-NH-PEG10-CH2CH2COOH stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG10-CH2CH2COOH. This guide is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and troubleshooting of this valuable PEG linker.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at low temperatures, with specific recommendations often ranging from -5°C to -20°C.[1][2][3] It is crucial to store the compound in a dry, dark environment to prevent degradation.[1][3] One supplier suggests storage at -18°C for long-term preservation.[2] Another recommends -20°C for storage of the pure form, which can be effective for up to three years.[4]

Q2: How should I store the product for short-term use?

For short-term storage, spanning days to weeks, keeping the compound in a dry and dark environment at 0–4 °C is acceptable.[3]

Q3: What is the stability of this compound in solution?

Stock solutions of similar Boc-protected PEG compounds are best stored at -80°C for up to six months or at -20°C for up to one month.[4] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles, which can degrade the product.[4]

Q4: What are the main degradation pathways for this compound?

The primary point of instability in this compound is the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is labile under acidic conditions and can be removed, exposing the free amine.[1][5][6][7] Exposure to strong acids, and even mild acidic conditions, can lead to the cleavage of the Boc group.[1][3]

Q5: Is this compound sensitive to light or moisture?

Yes, it is recommended to protect the compound from light and to keep it in a dry environment.[1][2][3] Moisture can lead to hydrolysis of the carboxylic acid and potentially other reactive groups, while light can cause photo-degradation.

Q6: How should I handle the compound upon receipt?

Upon receipt, it is recommended to store the product under the conditions specified on the certificate of analysis.[8] For shipping, the compound is generally stable at ambient temperatures for a few weeks.[3]

Troubleshooting Guide

Unexpected experimental results can often be traced back to the stability and handling of reagents. This guide addresses common issues encountered with this compound.

Problem Potential Cause Recommended Solution
Low or no reactivity of the carboxylic acid group in a coupling reaction. Degradation of the carboxylic acid moiety due to improper storage (e.g., exposure to moisture).- Ensure the compound was stored in a desiccated environment. - Use a fresh aliquot of the reagent for the reaction. - Confirm the integrity of the carboxylic acid group using an analytical method like NMR or IR spectroscopy.
Unexpected side-products indicating the presence of a free amine. The Boc protecting group has been prematurely cleaved due to exposure to acidic conditions.- Scrupulously avoid acidic conditions in all solvents and reagents that come into contact with the compound before the intended deprotection step. - Check the pH of your reaction mixture. - Store the compound away from acidic vapors.
Inconsistent results between experiments. Degradation of the stock solution due to repeated freeze-thaw cycles or prolonged storage at an inappropriate temperature.- Prepare fresh stock solutions more frequently. - Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[4] - Always store stock solutions at or below -20°C.[4]
Compound appears discolored or has an unusual consistency. Potential degradation due to exposure to light, heat, or contaminants.- Do not use the reagent. - Contact the supplier for a replacement. - Review storage and handling procedures to prevent future occurrences.

Experimental Protocols

Protocol: Assessment of this compound Stability in Solution

This protocol outlines a general method for assessing the stability of this compound in a common solvent over time at a specific temperature.

1. Materials:

  • This compound
  • Anhydrous Dimethyl Sulfoxide (DMSO)
  • High-performance liquid chromatography (HPLC) system with a C18 column and a UV detector
  • LC-MS system for identification of degradation products
  • pH meter
  • Incubator or water bath

2. Procedure:

  • Stock Solution Preparation:
  • Allow the vial of this compound to equilibrate to room temperature in a desiccator.
  • In a chemical fume hood, accurately weigh a desired amount of the compound.
  • Dissolve the compound in anhydrous DMSO to a final concentration of 10 mg/mL.
  • Sample Incubation:
  • Aliquot the stock solution into several small, sealed vials.
  • Place the vials in an incubator set to the desired test temperature (e.g., 4°C, 25°C, 37°C).
  • Time-Point Analysis:
  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each temperature condition.
  • Immediately analyze the sample by HPLC-UV to determine the purity of the this compound.
  • If degradation is observed, analyze the sample by LC-MS to identify the degradation products.
  • Data Analysis:
  • Calculate the percentage of remaining this compound at each time point relative to the initial (time 0) concentration.
  • Plot the percentage of the intact compound versus time for each temperature condition to determine the degradation rate.

Visual Guides

Troubleshooting Workflow for Unexpected Experimental Results

TroubleshootingWorkflow start Unexpected Experimental Result check_reagent Check Reagent Integrity start->check_reagent check_protocol Review Experimental Protocol start->check_protocol new_reagent Use Fresh Reagent Aliquot check_reagent->new_reagent Degradation Suspected modify_protocol Modify Protocol (e.g., pH, temp) check_protocol->modify_protocol Protocol Issue Identified success Problem Resolved new_reagent->success modify_protocol->success BocDeprotection Boc_PEG Boc-NH-PEG-R Free_Amine H2N-PEG-R Boc_PEG->Free_Amine Deprotection Acid Acidic Conditions (e.g., TFA, HCl) Acid->Boc_PEG

References

Impact of reaction buffer pH on Boc-NH-PEG10-CH2CH2COOH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc-NH-PEG10-CH2CH2COOH Coupling

Welcome to the technical support center for this compound coupling reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound to an amine-containing molecule?

A1: The coupling process involves two key steps with conflicting pH optima. The activation of the PEG's carboxylic acid group using EDC and NHS is most efficient in a slightly acidic buffer, typically between pH 4.5 and 6.0.[1] The subsequent reaction of the activated PEG with a primary amine is most effective at a neutral to slightly basic pH, generally in the range of 7.0 to 8.5.[2] For optimal results, a two-step protocol with a pH adjustment is often recommended.[3]

Q2: Why is a low pH required for the activation step with EDC/NHS?

A2: The activation of the carboxyl group on the PEG molecule by the carbodiimide (B86325) EDC proceeds most efficiently under slightly acidic conditions (pH 4.5-6.0). This environment favors the formation of the O-acylisourea intermediate, which is then converted to a more stable, amine-reactive N-hydroxysuccinimide (NHS) ester.

Q3: Why is a higher pH needed for the coupling step to the amine?

A3: For the coupling reaction to occur, the primary amine on the target molecule must be in its deprotonated, nucleophilic form (-NH2).[4] Since the pKa of most primary amines is around 9-10, a pH range of 7.0-8.5 increases the concentration of reactive amine, thereby facilitating its attack on the NHS-activated PEG.[4]

Q4: Can I perform the entire reaction at a single pH?

A4: Yes, a one-step protocol can be performed at a compromise pH, typically between 7.2 and 7.5.[3] However, this approach balances the efficiency of the activation step with the reactivity of the amine and the stability of the activated ester. A two-step protocol, where the pH is adjusted between the activation and coupling steps, generally yields higher efficiency.[1][3]

Q5: What type of buffer should I use for this reaction?

A5: It is critical to use buffers that do not contain primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate), as these will compete in the reaction. For the activation step, MES buffer (2-(N-morpholino)ethanesulfonic acid) at pH 4.5-6.0 is highly recommended.[3] For the coupling step, a phosphate (B84403) buffer (e.g., PBS) at pH 7.2-8.5 is a common choice.[3][5]

Troubleshooting Guide

Low coupling efficiency is the most common issue encountered during PEGylation. The following guide will help you diagnose and resolve potential problems related to the reaction buffer pH.

Logical Workflow for Troubleshooting Low Coupling Efficiency

TroubleshootingWorkflow start Start: Low Coupling Efficiency check_ph Was the reaction pH verified for each step? start->check_ph activation_ph Activation Step pH: Was it between 4.5-6.0? check_ph->activation_ph Yes buffer_type Was a non-amine, non-carboxylate buffer used? check_ph->buffer_type No, pH not verified. Verify pH first. activation_bad Problem: Suboptimal activation of Boc-NH-PEG-COOH. activation_ph->activation_bad No coupling_ph Coupling Step pH: Was it between 7.2-8.5? activation_ph->coupling_ph Yes activation_ok Action: Use MES buffer at pH 4.5-6.0 for the activation step. activation_bad->activation_ok coupling_bad Problem: Amine is protonated and non-nucleophilic. coupling_ph->coupling_bad No coupling_ph->buffer_type Yes coupling_ok Action: Adjust pH to 7.2-8.5 (e.g., with PBS buffer) for the coupling step. coupling_bad->coupling_ok buffer_bad Problem: Buffer components are competing with the reaction. buffer_type->buffer_bad No hydrolysis_check Was the activated PEG used immediately after raising the pH? buffer_type->hydrolysis_check Yes buffer_ok Action: Use appropriate buffers (e.g., MES, PBS). Avoid Tris, Glycine, Acetate. buffer_bad->buffer_ok hydrolysis_check->activation_ok Yes, further optimization needed. hydrolysis_bad Problem: NHS-ester hydrolyzed before coupling could occur. hydrolysis_check->hydrolysis_bad No hydrolysis_ok Action: Add amine-molecule promptly after pH adjustment to minimize hydrolysis. hydrolysis_bad->hydrolysis_ok

Caption: Troubleshooting workflow for low PEGylation efficiency.

Quantitative Data: Impact of pH on Reaction Parameters

The efficiency of the coupling reaction is a balance between amine reactivity and the stability of the activated NHS-ester. The table below summarizes the effect of pH on these competing factors.

pH ValueCarboxyl Activation (EDC/NHS)Amine Reactivity (-NH2)NHS-Ester Half-life (Stability)Overall Coupling Recommendation
4.5 - 6.0 Optimal [3]LowHighRecommended for Activation Step
6.0 - 7.0 ModerateModerateModerateCompromise range, less efficient
7.0 - 8.0 LowGood [3]DecreasingRecommended for Coupling Step
8.0 - 8.5 Very LowOptimal [4][6]Low (approx. 1 hour at pH 8)[7]Recommended for Coupling Step
> 8.5 InefficientHighVery Low (approx. 10 mins at pH 8.6)[7]Not Recommended due to rapid hydrolysis

Experimental Protocols

Recommended Two-Step Coupling Protocol

This protocol is designed to maximize coupling efficiency by performing the activation and coupling steps at their respective optimal pH values.

I. Materials Required

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]

  • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2-7.5[3]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • (Optional) Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5

  • (Optional) Desalting column for purification

II. Step-by-Step Procedure

Step 1: Activation of Boc-NH-PEG-COOH (pH 6.0)

  • Dissolve this compound in ice-cold Activation Buffer.

  • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Add a 5-10 fold molar excess of EDC and NHS to the PEG solution.

  • Incubate the reaction for 15-30 minutes at room temperature.[1][3]

Step 2: Coupling to Amine-Containing Molecule (pH 7.2-7.5)

  • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Crucially, perform this step immediately after activation to minimize hydrolysis of the NHS-ester. Add the activated PEG solution from Step 1 to the solution of the amine-containing molecule. Alternatively, the pH of the activated PEG solution can be carefully raised to 7.2-7.5 before adding the amine-containing molecule.[3]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

Step 3: Quenching and Purification (Optional)

  • To quench any unreacted NHS-esters, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Remove excess reagents and byproducts by using a desalting column, dialysis, or another appropriate purification method.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_activation Step 1: Activation (pH 6.0) cluster_coupling Step 2: Coupling (pH 7.2-7.5) cluster_purification Step 3: Quench & Purify prep_peg Dissolve PEG in MES Buffer (pH 6.0) prep_reagents Prepare fresh EDC & NHS solutions prep_peg->prep_reagents mix_activation Add EDC/NHS to PEG prep_reagents->mix_activation incubate_activation Incubate 15-30 min at Room Temp mix_activation->incubate_activation mix_coupling Combine activated PEG with amine solution incubate_activation->mix_coupling prep_amine Dissolve amine-molecule in PBS (pH 7.2-7.5) prep_amine->mix_coupling incubate_coupling Incubate 2h at RT or overnight at 4°C mix_coupling->incubate_coupling quench Add Quenching Buffer (e.g., Tris) incubate_coupling->quench purify Purify conjugate via desalting or dialysis quench->purify final_product Final Conjugate purify->final_product

Caption: Two-step experimental workflow for PEGylation.

References

Validation & Comparative

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the pursuit of novel therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to induce targeted protein degradation, are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While often perceived as a simple spacer, the linker's length and composition are paramount determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are the most predominantly used in PROTAC design, largely due to their hydrophilicity, biocompatibility, and the synthetic tractability that allows for systematic variation of their length.[1][2] This guide provides an objective comparison of the performance of PROTACs with different PEG linker lengths, with a specific focus on Boc-NH-PEG10-CH2CH2COOH and its relation to other PEG linker lengths. The information presented is supported by experimental data from studies on various protein targets, offering a clear perspective on the impact of linker optimization.

Impact of PEG Linker Length on PROTAC Performance: Quantitative Insights

The efficacy of a PROTAC is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximal degradation level (Dmax), representing the maximum percentage of protein degradation achievable. Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy.[3]

The optimal linker length is not universal and is highly dependent on the specific POI and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in a less stable complex and reduced degradation efficiency.[1] The following data from studies on Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1) clearly illustrate this principle.

Estrogen Receptor α (ERα) Degradation

A systematic investigation into the effect of linker length on the degradation of ERα, a key target in breast cancer, revealed a distinct optimal length for maximal efficacy.[1]

Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Table 1: Comparative efficacy of ERα-targeting PROTACs with different linker lengths. The data demonstrates that a 16-atom linker provides the optimal length for both ERα degradation and inhibition of cell growth in MCF7 breast cancer cells.[1]

TANK-binding kinase 1 (TBK1) Degradation

Research on TBK1, a crucial regulator of the innate immune response, has also underscored the critical nature of linker optimization. A series of TBK1-targeting PROTACs with varying linker lengths were evaluated, identifying a clear length-dependent activity profile.[1][2]

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

Table 2: Degradation potency of TBK1-targeting PROTACs. A 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive.[1][2]

Cyclin-dependent kinase 9 (CDK9) Degradation
PROTACLinker CompositionDC50 (µM)
PROTAC CDK9 degrader-6Amide-containing chain0.10 (CDK942), 0.14 (CDK955)
Optimized CDK9 PROTACOptimized linker0.158
Potent CDK9 PROTACNot specified0.007

Table 3: Degradation potency of selected CDK9-targeting PROTACs. While not a direct comparison of varying PEG lengths, the data indicates that potent CDK9 degradation can be achieved through careful linker design.[1][4]

Experimental Protocols

Detailed and robust experimental methodologies are essential for the accurate assessment and comparison of PROTAC efficacy. The following are generalized protocols for key experiments cited in the evaluation of PROTACs.

Western Blot Analysis for Protein Degradation

This is the most common method to quantify the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed the appropriate cell line in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTACs to be tested. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

4. Immunodetection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • A loading control antibody (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.

5. Data Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures provides a clearer understanding of the PROTAC mechanism of action and the methods used for their evaluation.

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Cell Seeding & PROTAC Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50, Dmax) detection->analysis end Results analysis->end

Experimental workflow for Western Blot analysis.

ERa_Signaling Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Binds Dimerization Dimerization ERa->Dimerization PROTAC_ERa ERα PROTAC ERa->PROTAC_ERa Targeted by Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ERE Estrogen Response Element (ERE) in DNA Nuclear_Translocation->ERE Binds to Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Degradation ERα Degradation PROTAC_ERa->Degradation Degradation->Proliferation Inhibits

Simplified Estrogen Receptor α (ERα) signaling pathway.

TBK1_Signaling PAMPs_DAMPs PAMPs/DAMPs Receptor Pattern Recognition Receptor (PRR) PAMPs_DAMPs->Receptor Adaptor Adaptor Proteins Receptor->Adaptor TBK1 TBK1 Adaptor->TBK1 Activate IRF3 IRF3 TBK1->IRF3 Phosphorylates PROTAC_TBK1 TBK1 PROTAC TBK1->PROTAC_TBK1 Targeted by Phospho_IRF3 p-IRF3 IRF3->Phospho_IRF3 Dimerization Dimerization Phospho_IRF3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ISRE ISRE in DNA Nuclear_Translocation->ISRE Binds to Type1_IFN Type I Interferon Production ISRE->Type1_IFN Degradation TBK1 Degradation PROTAC_TBK1->Degradation Degradation->Type1_IFN Inhibits

Simplified TBK1 signaling pathway.

CDK9_Signaling PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II (RNAPII) PTEFb->RNAPII Phosphorylates CTD PROTAC_CDK9 CDK9 PROTAC PTEFb->PROTAC_CDK9 Targeted by Promoter Promoter Proximal Pausing RNAPII->Promoter Elongation Transcriptional Elongation Promoter->Elongation Pause Release Oncogenes Expression of Oncogenes (e.g., MYC) Elongation->Oncogenes Degradation CDK9 Degradation PROTAC_CDK9->Degradation Degradation->Elongation Inhibits

Simplified CDK9 signaling pathway.

Conclusion

References

A Comparative Guide to PEG and Alkyl Linkers in PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not merely a spacer but plays a pivotal role in the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2][3] Among the most common linker types are polyethylene (B3416737) glycol (PEG) and alkyl chains. This guide provides an objective comparison of Boc-NH-PEG10-CH2CH2COOH and related PEG linkers against traditional alkyl linkers, supported by experimental data, to inform rational PROTAC design.

Executive Summary

Both PEG and alkyl linkers are flexible chains widely used in PROTAC design, each offering distinct advantages and disadvantages. PEG linkers, such as those derived from this compound, are known for their hydrophilicity, which can improve the solubility and permeability of the often large and hydrophobic PROTAC molecules.[2][3][4] In contrast, alkyl linkers are more hydrophobic, which can sometimes enhance cell membrane permeability, but may also lead to poor aqueous solubility.[1][3] The optimal choice of linker is highly dependent on the specific POI and E3 ligase pair, and empirical testing is crucial for maximizing degradation efficiency.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, and a higher Dmax signifies greater efficacy. The following tables summarize experimental data from various studies comparing the performance of PROTACs with PEG and alkyl-based linkers.

Table 1: Impact of Linker Composition and Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-[5]
Alkyl/Ether12 - 29Submicromolar-[5]
Alkyl/Ether21396[5]
Alkyl/Ether2929276[5]

This study on TBK1 degraders highlights the critical importance of linker length, with a flexible 21-atom alkyl/ether linker demonstrating optimal potency.[5]

Table 2: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation

Linker TypeLinker CompositionCRBN Degradation in HEK293T cellsReference
AlkylNine-atom alkyl chainConcentration-dependent decrease[5]
PEGThree PEG unitsWeak degradation[5]

In this instance, for CRBN degradation, the alkyl linker was more effective than a PEG linker of similar length, suggesting that the incorporation of oxygen atoms in the PEG chain was detrimental to PROTAC activity.[5]

Table 3: Comparative Permeability of a PROTAC with Varying Linker Lengths in a Caco-2 Cell Assay

Linker TypeApparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s)Reference
Alkyl C80.5[4]
PEG41.2[4]
PEG82.5[4]
10-unit PEG3.1[4]
PEG122.8[4]

This data illustrates that there is often an optimal linker length for permeability, with the 10-unit PEG linker showing the highest apparent permeability in this series.[4]

Key Considerations for Linker Selection

FeatureThis compound (PEG Linker)Alkyl Linkers
Solubility Generally enhances aqueous solubility of the PROTAC molecule.[3][4]Typically hydrophobic, which can lead to poor solubility.[1][3]
Cell Permeability Can improve permeability by balancing hydrophilicity and by shielding polar surface area.[4]Can enhance membrane permeability due to their lipid-like nature, but this is highly context-dependent.
Flexibility Highly flexible, which can be advantageous for ternary complex formation.[2]Also flexible, allowing for conformational adjustments.[1]
Metabolic Stability May be more susceptible to oxidative metabolism.[3][5]Generally more stable, though can undergo terminal oxidation.
Synthesis Readily available building blocks like this compound facilitate modular synthesis.[6]Synthetically straightforward and readily available.[1]

Signaling Pathways and Experimental Workflows

To understand the context of these comparisons, it is essential to visualize the underlying biological mechanism and the experimental procedures used for evaluation.

PROTAC_Mechanism PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb facilitates Ub Ubiquitin Ub->PolyUb E1, E2 enzymes Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation Degradation of POI Proteasome->Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (Dose-Response) Cell_Seeding->PROTAC_Treatment Incubation Incubate for a Defined Period PROTAC_Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblot Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Densitometry Analysis (Normalize to Loading Control) Detection->Analysis

Western Blot Experimental Workflow

Linker_Properties_Logic Linker_Choice Linker Choice (PEG vs. Alkyl) Solubility Solubility Linker_Choice->Solubility Permeability Cell Permeability Linker_Choice->Permeability Ternary_Complex Ternary Complex Formation & Stability Linker_Choice->Ternary_Complex PK_Properties Pharmacokinetic Properties Solubility->PK_Properties Degradation Protein Degradation (DC50, Dmax) Permeability->Degradation Ternary_Complex->Degradation Degradation->PK_Properties

Logical Relationship of Linker Properties

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of PROTAC performance. Below are generalized protocols for key experiments.

Protocol 1: Synthesis of an Amide-Linked PROTAC using Boc-NH-PEG-COOH

This protocol describes the coupling of a carboxylic acid-functionalized component (e.g., a POI ligand) with an amine-functionalized E3 ligase ligand via a PEG linker.

Step 1: Amide Coupling of POI Ligand with Boc-NH-PEG-COOH

  • Dissolve the POI ligand with a free amine (1.0 eq) and this compound (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

Step 3: Final Amide Coupling with E3 Ligase Ligand

  • Dissolve the deprotected intermediate (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot Analysis for Protein Degradation

This protocol outlines the quantification of target protein degradation in cultured cells following PROTAC treatment.[7][8]

  • Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight.[8] Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[8] Incubate for a predetermined time (e.g., 16 or 24 hours) at 37°C.[8]

  • Cell Lysis : After treatment, wash the cells twice with ice-cold PBS.[8] Add ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[8] Scrape the cells and collect the lysate.[8] Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[8]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.[7]

  • Sample Preparation and SDS-PAGE : Normalize the protein concentration of all samples.[8] Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.[7][8] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[7]

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][8]

  • Immunoblotting : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[7] Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7] Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection and Analysis : Capture the chemiluminescent signal using an imaging system.[7] Quantify the band intensities using densitometry software.[7] Normalize the target protein band intensity to the loading control.[7] Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[7]

Protocol 3: Cell Viability Assay

This protocol assesses the downstream effect of target protein degradation on cell proliferation and viability.

  • Cell Seeding and Treatment : Seed cells in 96-well plates at an appropriate density.[9] After overnight adherence, treat the cells with a serial dilution of the PROTACs.[9]

  • Incubation : Incubate the plates for a period relevant to the biological function of the target protein (e.g., 48-72 hours).[9]

  • Viability Measurement : Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) according to the manufacturer's instructions.

  • Data Acquisition : Measure the luminescence or absorbance using a plate reader.

  • Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[9]

Conclusion

The choice between a PEG-based linker like this compound and an alkyl linker is a critical decision in PROTAC design that significantly influences the molecule's overall performance. PEG linkers offer a powerful tool to enhance solubility and permeability, often leading to improved degradation efficacy. However, as the data suggests, the optimal linker is highly context-dependent, and there are cases where a simple alkyl chain may be superior. A systematic approach, involving the synthesis and evaluation of a panel of PROTACs with varying linker compositions and lengths, is essential for identifying the optimal degrader for a given protein of interest. The experimental protocols provided in this guide offer a framework for such evaluations, enabling researchers to make data-driven decisions in the development of novel protein degraders.

References

A Comparative Guide to Boc-NH-PEG10-CH2CH2COOH and Fmoc-NH-PEG10-CH2CH2COOH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and drug delivery, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2][3][4] The choice of protecting group for the terminal amine of these linkers is a critical decision that dictates the synthetic strategy and can impact the final product's purity and yield. This guide provides an objective comparison of two widely used PEG10 linkers: Boc-NH-PEG10-CH2CH2COOH and Fmoc-NH-PEG10-CH2CH2COOH.

The fundamental difference between these two linkers lies in the nature of their N-terminal protecting groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Boc group is labile under acidic conditions, while the Fmoc group is removed under basic conditions.[5][6] This orthogonality allows for selective deprotection in the presence of other sensitive functional groups and is a cornerstone of modern synthetic chemistry.

Chemical Structures

LinkerChemical Structure
This compound
Fmoc-NH-PEG10-CH2CH2COOH

Performance Comparison: Boc vs. Fmoc Protected PEG10 Linkers

The selection between a Boc or Fmoc protected PEG linker is primarily dictated by the chemical compatibility of the molecule to be conjugated.

ParameterThis compoundFmoc-NH-PEG10-CH2CH2COOH
Deprotection Condition Acid-labile (e.g., Trifluoroacetic acid)[5][7]Base-labile (e.g., Piperidine)[8]
Orthogonality Stable to bases and nucleophiles.[9]Stable to acids.[8]
Compatibility Suitable for molecules sensitive to basic conditions.Ideal for molecules containing acid-sensitive functional groups (e.g., certain esters, Trityl groups).[5][]
Potential Side Reactions Alkylation of nucleophilic residues by the tert-butyl cation intermediate.[1]Aspartimide formation in peptide contexts; potential for side reactions with base-sensitive moieties.
Reagent & Solvent Typically requires strong acids like TFA in solvents like Dichloromethane (DCM).[5]Requires a basic amine like piperidine (B6355638) in polar aprotic solvents like Dimethylformamide (DMF).[11]
Work-up Typically involves neutralization with a weak base.[5]Often requires washing to remove the basic deprotection agent and its adducts.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol outlines the removal of the Boc group to expose the primary amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether, cold

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate contains sensitive residues like tryptophan or methionine, add a scavenger such as TIS (2.5-5% v/v) to trap the liberated tert-butyl cations.[5]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • For neutralization, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine-PEG-acid. Alternatively, the product can be precipitated by adding cold diethyl ether to the concentrated reaction mixture.

Protocol 2: Fmoc Deprotection of Fmoc-NH-PEG10-CH2CH2COOH

This protocol describes the removal of the Fmoc group.

Materials:

  • Fmoc-NH-PEG10-CH2CH2COOH

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Diethyl ether, cold

Procedure:

  • Dissolve the Fmoc-protected PEG linker in DMF in a reaction vessel.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 30 minutes.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once the reaction is complete, precipitate the deprotected product by adding the reaction mixture dropwise to a stirred solution of cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the solid product with cold diethyl ether to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Dry the product under vacuum.

Protocol 3: Conjugation of Deprotected Amine-PEG-Acid to a Protein

This protocol outlines the conjugation of the deprotected linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Deprotected NH2-PEG10-CH2CH2COOH (from Protocol 1 or 2)

  • Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the deprotected NH2-PEG10-CH2CH2COOH in the activation buffer.

    • Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS for improved aqueous solubility) to the linker solution.

    • Incubate at room temperature for 15-30 minutes to generate the amine-reactive NHS ester.

  • Conjugation to Protein:

    • Add the activated NHS-ester PEG linker solution to the protein solution. The molar ratio of linker to protein should be optimized for the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the linker.

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted PEG linker and other reaction components from the protein conjugate using a suitable method such as size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization:

    • Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to determine the degree of PEGylation and confirm the retention of biological activity.

Visualizing the Workflows

Boc_Deprotection_Workflow cluster_deprotection Boc Deprotection cluster_workup Work-up Boc_Linker Boc-NH-PEG10-COOH Reaction_Vessel Dissolve in DCM Boc_Linker->Reaction_Vessel Add_TFA Add TFA (20-50%) (Optional: Scavenger) Reaction_Vessel->Add_TFA React React at 0°C to RT (1-2 hours) Add_TFA->React Deprotected_TFA_Salt NH3+-PEG10-COOH (TFA salt) React->Deprotected_TFA_Salt Neutralization Neutralize with NaHCO3 Deprotected_TFA_Salt->Neutralization Purification Purify/Precipitate Neutralization->Purification Final_Product NH2-PEG10-COOH Purification->Final_Product

Caption: Boc Deprotection and Work-up Workflow.

Fmoc_Deprotection_Workflow cluster_deprotection Fmoc Deprotection cluster_workup Work-up Fmoc_Linker Fmoc-NH-PEG10-COOH Reaction_Vessel Dissolve in DMF Fmoc_Linker->Reaction_Vessel Add_Piperidine Add Piperidine (20%) Reaction_Vessel->Add_Piperidine React React at RT (~30 mins) Add_Piperidine->React Deprotected_Product_Mix NH2-PEG10-COOH + Adduct React->Deprotected_Product_Mix Precipitation Precipitate with Diethyl Ether Deprotected_Product_Mix->Precipitation Wash Wash Solid Precipitation->Wash Final_Product NH2-PEG10-COOH Wash->Final_Product

Caption: Fmoc Deprotection and Work-up Workflow.

Conjugation_Workflow Deprotected_Linker NH2-PEG10-COOH Activation Activate with EDC/NHS in MES Buffer (pH 4.5-6.0) Deprotected_Linker->Activation Activated_Linker NHS-Ester-PEG10-NH2 Activation->Activated_Linker Conjugation Conjugate (RT, 1-2h or 4°C, o/n) Activated_Linker->Conjugation Protein Protein-NH2 in PBS (pH 7.4) Protein->Conjugation Quench Quench with Tris Buffer Conjugation->Quench Purification Purify (e.g., SEC) Quench->Purification Final_Conjugate Protein-NH-CO-PEG10-NH2 Purification->Final_Conjugate

Caption: Protein Conjugation Workflow.

Conclusion

The choice between this compound and Fmoc-NH-PEG10-CH2CH2COOH is a strategic one, hinging on the stability of the molecule to be conjugated. The Boc-protected linker is the preferred choice when working with base-sensitive substrates, while the Fmoc-protected linker is ideal for acid-sensitive molecules. By understanding the distinct deprotection mechanisms, potential side reactions, and appropriate reaction conditions for each linker, researchers can design and execute robust bioconjugation strategies, leading to higher quality products and more reliable experimental outcomes.

References

A Head-to-Head Comparison of Heterobifunctional Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, heterobifunctional crosslinkers are indispensable tools for covalently linking two different biomolecules. Their unique architecture, featuring two distinct reactive moieties, allows for controlled, sequential reactions, minimizing the formation of undesirable homodimers and polymers. This guide provides an objective, data-driven comparison of common classes of heterobifunctional crosslinkers, offering insights into their performance to aid in the selection of the optimal reagent for your research and development needs.

Core Concepts: The Advantage of Heterobifunctionality

Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers enable a two-step conjugation strategy.[1] This approach first involves the reaction of one functional group on the crosslinker with the first biomolecule. After purification to remove excess crosslinker, the second biomolecule is introduced to react with the second, different functional group on the crosslinker. This sequential process is crucial for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) is critical.[1]

Key Performance Characteristics of Common Heterobifunctional Crosslinkers

The selection of a heterobifunctional crosslinker is governed by several key parameters, including the reactivity and stability of its functional groups, the length and composition of its spacer arm, and its solubility. This section provides a comparative overview of the most widely used classes of heterobifunctional crosslinkers.

Amine-to-Sulfhydryl Reactive Crosslinkers: The Workhorses of Bioconjugation

This is the most common class of heterobifunctional crosslinkers, typically employing an N-hydroxysuccinimide (NHS) ester to target primary amines (e.g., lysine (B10760008) residues) and a maleimide (B117702) group to target sulfhydryl groups (e.g., cysteine residues).[2][3]

Table 1: Comparison of Common Amine-to-Sulfhydryl Crosslinkers

CrosslinkerSpacer Arm Length (Å)Water SolubleKey Features
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)8.3NoCyclohexane (B81311) bridge enhances maleimide stability. Requires organic solvent (e.g., DMSO, DMF) for dissolution.[4][5]
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)8.3YesSulfonate group imparts water solubility, eliminating the need for organic solvents and reducing the risk of protein denaturation.[4][6]
SM(PEG)n (Succinimidyl-(N-maleimidomethyl)poly(ethylene glycol))VariableYesPEG spacer arm enhances solubility, reduces immunogenicity, and can improve the pharmacokinetic properties of the conjugate.[7]

Quantitative Performance Data

The efficiency and stability of these crosslinkers are critically dependent on reaction conditions, particularly pH.

Table 2: Hydrolytic Stability of NHS Esters

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[8]
8.02517.6 - 33.6 minutes (for various PEG-NHS esters)
8.6410 minutes[8]

Note: The maleimide group is generally more stable than the NHS ester but will also hydrolyze at higher pH values (>7.5). The cyclohexane ring in SMCC and Sulfo-SMCC decreases the rate of maleimide hydrolysis.[6]

Conjugation Efficiency:

While direct head-to-head quantitative comparisons of conjugation efficiency are not extensively available in the literature, the choice between these crosslinkers often depends on the properties of the biomolecules being conjugated. For instance, the longer, flexible spacer arm of SM(PEG)n crosslinkers can be advantageous in overcoming steric hindrance, potentially leading to higher conjugation yields in certain applications.[5]

Photoreactive Crosslinkers: Capturing Transient Interactions

Photoreactive crosslinkers possess a group that becomes reactive upon exposure to UV light. This allows for temporal control over the crosslinking reaction, making them ideal for capturing transient or weak protein-protein interactions. One end of the crosslinker is typically an amine-reactive or sulfhydryl-reactive group for initial, specific conjugation, while the other end is a photoreactive group (e.g., aryl azide, diazirine).

Table 3: Comparison of Photoreactive vs. Amine-to-Sulfhydryl Crosslinkers

FeatureAmine-to-Sulfhydryl CrosslinkersPhotoreactive Crosslinkers
Specificity High, targets specific functional groups (amines and sulfhydryls).Lower for the photoreactive group, which can react with various C-H and N-H bonds in proximity upon activation.
Control Sequential addition of reagents provides high control over the conjugation process.Temporal control via UV light activation allows for capturing interactions at specific moments.
Typical Applications Antibody-drug conjugates, protein-protein conjugation, immobilization of biomolecules.Protein-protein interaction studies, mapping binding sites.
Conjugation Yield Generally high under optimized conditions.Can be lower and more variable, with potential for side reactions and photodamage to the biomolecules.[9]

Experimental Protocols

General Protocol for Two-Step Amine-to-Sulfhydryl Crosslinking (using Sulfo-SMCC)

This protocol outlines the general steps for conjugating an antibody (amine-containing) to a sulfhydryl-containing molecule (e.g., a peptide or enzyme).

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Sulfhydryl-containing molecule

  • Sulfo-SMCC

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting column

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris will compete with the NHS-ester reaction.[2]

  • Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in the reaction buffer.

  • Antibody Activation: Add a 10- to 20-fold molar excess of the dissolved Sulfo-SMCC to the antibody solution. Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the reaction buffer.

  • Conjugation to Sulfhydryl-Containing Molecule: Immediately add the sulfhydryl-containing molecule to the maleimide-activated antibody. The optimal molar ratio should be determined empirically. Incubate for 1-2 hours at room temperature.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule containing a sulfhydryl group (e.g., cysteine or 2-mercaptoethanol).

  • Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted molecules.

Protocol for Quantifying Protein Concentration

Accurate quantification of protein concentration is crucial for successful conjugation. Several methods are available, each with its advantages and limitations.

Table 4: Comparison of Protein Quantification Methods

MethodPrincipleAdvantagesDisadvantages
UV Absorbance at 280 nm Measures the absorbance of aromatic amino acids (tryptophan and tyrosine).Simple, non-destructive.Requires a known extinction coefficient for the protein; subject to interference from other UV-absorbing molecules.[10]
Bradford Assay Based on the binding of Coomassie brilliant blue dye to the protein.Fast and sensitive.Can be incompatible with detergents; shows protein-to-protein variation.[10]
Lowry Assay A two-step reaction involving copper ions and the Folin reagent.High sensitivity.More complex procedure; susceptible to interference from a wider range of substances.[1][10]

Visualizing Bioconjugation Workflows and Pathways

Graphviz (DOT language) can be used to create clear diagrams of experimental workflows and the chemical reactions involved in bioconjugation.

experimental_workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Final Purification Antibody Antibody (in amine-free buffer) Activated_Antibody Maleimide-Activated Antibody Antibody->Activated_Antibody + Sulfo-SMCC (RT, 30-60 min) Sulfo_SMCC Sulfo-SMCC Desalting Desalting Column Activated_Antibody->Desalting Removal of excess Sulfo-SMCC Purified_Activated_Antibody Purified Maleimide-Activated Antibody Desalting->Purified_Activated_Antibody Removal of excess Sulfo-SMCC Final_Conjugate Final Conjugate Purified_Activated_Antibody->Final_Conjugate + SH-Molecule (RT, 1-2 hours) SH_Molecule Sulfhydryl-Containing Molecule Purification Size-Exclusion Chromatography Final_Conjugate->Purification Removal of unreacted molecules Purified_Conjugate Purified Final Conjugate Purification->Purified_Conjugate Removal of unreacted molecules

Caption: Experimental workflow for a two-step amine-to-sulfhydryl conjugation.

reaction_pathway cluster_reaction1 NHS Ester Reaction with Primary Amine cluster_reaction2 Maleimide Reaction with Sulfhydryl Protein_NH2 Protein-NH₂ Activated_Protein Protein-NH-CO-Linker-Maleimide Protein_NH2->Activated_Protein + Crosslinker_NHS NHS-Ester-Linker-Maleimide Crosslinker_NHS->Activated_Protein NHS N-Hydroxysuccinimide Activated_Protein->NHS + Activated_Protein_2 Protein-NH-CO-Linker-Maleimide Final_Conjugate Protein-NH-CO-Linker-S-Molecule Activated_Protein_2->Final_Conjugate + Molecule_SH Molecule-SH Molecule_SH->Final_Conjugate

Caption: Chemical reaction pathway for amine-to-sulfhydryl crosslinking.

Conclusion

The choice of a heterobifunctional crosslinker is a critical decision in the design of bioconjugation experiments. Amine-to-sulfhydryl crosslinkers like SMCC, Sulfo-SMCC, and their PEGylated derivatives offer a robust and versatile platform for creating well-defined conjugates. The selection among these should be guided by the solubility requirements of the biomolecules and the desired properties of the final product. Photoreactive crosslinkers provide an invaluable tool for capturing transient molecular interactions, albeit with potentially lower yields and specificity. A thorough understanding of the chemical properties and reaction kinetics of these reagents, coupled with careful optimization of experimental conditions, is paramount to achieving successful and reproducible bioconjugation.

References

Validating PROTAC-Mediated Protein Degradation: A Comparative Guide to Western Blotting and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, robust and reliable methods for validating the efficacy of Proteolysis-Targeting Chimeras (PROTACs) are paramount. This guide provides an objective comparison of western blotting with alternative techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.

Western blotting has long been the gold standard for quantifying changes in protein levels, making it a cornerstone for validating PROTAC-mediated protein degradation.[1][2][3] This technique allows for the direct visualization and quantification of the target protein, providing essential data to determine key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1][4] However, the landscape of protein analysis is evolving, with several alternative methods emerging that offer advantages in terms of throughput, automation, and sensitivity.

The Central Role of Western Blotting in PROTAC Validation

Western blotting remains a widely used and trusted method for confirming the degradation of a target protein following PROTAC treatment.[2] The principle of the technique involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the target protein.[5] The intensity of the resulting band, which can be quantified using densitometry software, is proportional to the amount of the target protein.[1][6]

A typical western blot experiment for PROTAC validation involves treating cells with varying concentrations of a PROTAC for a defined period.[7] Lysates are then prepared, and the levels of the target protein are assessed and normalized to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading between samples.[6][8] This allows for the generation of dose-response curves to calculate the DC50 and Dmax values, which are critical for characterizing the potency and efficacy of the PROTAC.[1]

A Comparative Look: Western Blotting vs. Alternative Methods

While western blotting is a powerful tool, it can be labor-intensive, time-consuming, and may have limitations in terms of throughput and reproducibility.[2] In recent years, several alternative methods have been developed that address some of these drawbacks. The following table provides a comparison of western blotting with other common techniques used for validating PROTAC-mediated protein degradation.

Method Principle Advantages Disadvantages Typical Throughput
Western Blot Size-based separation of proteins followed by antibody-based detection.[5]Well-established, provides molecular weight information, relatively low cost for basic setup.[9]Low throughput, labor-intensive, semi-quantitative, requires high-quality antibodies.[2][10]Low (tens of samples)
In-Cell Western (ICW) Plate-based quantitative immunofluorescence in fixed cells.[5]Higher throughput than traditional westerns, less labor-intensive, monitors proteins in their cellular context.[5]Requires adherent cell lines (suspension cells need modification), dependent on high-quality antibodies.[5]Medium to High (96- or 384-well plates)
Capillary Western Blot (e.g., Jess) Automated capillary-based protein separation and immunodetection.[2]High throughput, fully automated, highly quantitative and reproducible, requires small sample volumes.[2][11][12]Higher instrument and reagent costs.[12]High (24 samples per run, multiple runs per day)
HiBiT-Based Luminescence Assay Tagging the target protein with a small peptide (HiBiT) that emits light upon binding to a larger fragment (LgBiT).[2]No antibodies required, high sensitivity, broad dynamic range, compatible with live-cell and lysate formats.[2]Requires genetic modification of the target protein.High (plate-based)
Mass Spectrometry (MS) Unbiased identification and quantification of thousands of proteins in a sample.[8]Unbiased and global view of proteome changes, can identify off-target effects, highly sensitive and quantitative.[8]Technically complex, expensive instrumentation, extensive data analysis required.Low to Medium
Flow Cytometry Measures protein levels in individual cells using fluorescently labeled antibodies.[8]Provides single-cell resolution, can analyze heterogeneous cell populations.Can be lower throughput for large-scale screening, requires cell permeabilization for intracellular targets.Medium

Experimental Protocols

Detailed Protocol for Western Blotting in PROTAC Validation

This protocol outlines the key steps for assessing PROTAC-induced protein degradation using western blotting.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density to achieve 70-80% confluency on the day of treatment.[4]

  • Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours).[1] Include a vehicle-only control (e.g., 0.1% DMSO).[1]

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]

  • Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[4]

  • Scrape the cells and collect the lysate in a microcentrifuge tube.[1]

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[6]

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.[1][6]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[1]

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.[1]

  • Add Laemmli sample buffer to each lysate to a final concentration of 1x.[1]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[6]

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

6. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[1]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[1]

  • Wash the membrane three times with TBST for 5-10 minutes each.[1]

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane three times with TBST for 10 minutes each.[6]

7. Detection and Analysis:

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane.[6]

  • Capture the chemiluminescent signal using an imaging system.[1]

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[6]

  • Normalize the intensity of the target protein band to the corresponding loading control band.[6]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1][6]

Visualizing the Process

To better understand the underlying biology and experimental procedures, the following diagrams illustrate the PROTAC-mediated degradation pathway and the western blot workflow.

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds Target Target Protein (POI) Target->Ternary Binds E3 E3 Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Validation A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to Membrane) D->E F 6. Immunoblotting (Antibody Incubation) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Experimental workflow for western blot analysis.

Conclusion

Validating the degradation of a target protein is a critical step in the development of novel PROTACs. While western blotting remains a fundamental and widely accessible technique for this purpose, researchers should be aware of its limitations, particularly concerning throughput and quantitation. For large-scale screening and more precise quantitative analysis, alternative methods such as capillary western blotting and HiBiT-based assays offer significant advantages. Ultimately, the choice of validation method will depend on the specific experimental needs, available resources, and the stage of the drug discovery process. A multi-faceted approach, often employing orthogonal methods, will provide the most comprehensive and reliable validation of PROTAC efficacy.[8]

References

In vitro assays to confirm ternary complex formation with Boc-NH-PEG10-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming the formation of a stable ternary complex—comprising a target protein, a bifunctional molecule, and an E3 ligase—is a critical step in the development of targeted protein degraders. This guide provides a comparative overview of key in vitro assays available for this purpose, with a focus on their principles, data output, and experimental considerations. The hypothetical bifunctional molecule, Boc-NH-PEG10-CH2CH2COOH, serves as a representative linker-containing structure for the purpose of illustrating the application of these assays.

The formation of a productive ternary complex is the cornerstone of the mechanism of action for Proteolysis Targeting Chimeras (PROTACs). The stability and kinetics of this complex are often correlated with the efficiency of subsequent ubiquitination and degradation of the target protein.[1][2][3][4] Therefore, robust and quantitative in vitro methods are essential to characterize these interactions and guide the optimization of degrader molecules.

Comparison of Key In Vitro Assays

A variety of biophysical and biochemical techniques can be employed to study the formation and stability of ternary complexes. Each assay presents distinct advantages and limitations in terms of the information it provides, throughput, and sample requirements.

AssayPrincipleKey Parameters MeasuredThroughputLabeling RequiredStrengthsWeaknesses
Surface Plasmon Resonance (SPR) Real-time detection of changes in refractive index upon binding to a sensor surface.[5][6]Binding affinity (KD), association rate (kon), dissociation rate (koff), cooperativity (α).[5][7]Low to MediumNoProvides detailed kinetic and affinity data; label-free.[5][6]Can be complex to set up; potential for artifacts from protein immobilization.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon molecular binding.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[][9]LowNoProvides a complete thermodynamic profile of the interaction; label-free.[5]Requires large amounts of pure protein; low throughput.[5]
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer between two fluorescent molecules in close proximity.[]Ternary complex formation (proximity).HighYesHomogeneous assay format; suitable for high-throughput screening.[][10]Requires labeling of interaction partners; potential for artifacts from fluorophores.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Bead-based assay where singlet oxygen transfer between donor and acceptor beads in proximity generates a luminescent signal.[1][]Ternary complex formation (proximity).HighYes (via tagged proteins)Highly sensitive with a large dynamic range; homogeneous format.[1][]Indirect measurement of binding; can be susceptible to "hook effect".[1]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip upon molecular binding.Binding affinity (KD), association rate (kon), dissociation rate (koff).[11]MediumNoReal-time, label-free analysis; higher throughput than SPR.Lower sensitivity compared to SPR.
NanoBRET™ Bioluminescence resonance energy transfer between a NanoLuc® luciferase donor and a fluorescent acceptor.[3][]Ternary complex formation in live cells.HighYes (protein tagging)Allows for the study of ternary complex formation in a cellular context.[3][4]Requires genetic modification of cells.

Experimental Protocols

Detailed methodologies for the primary biophysical assays are provided below. These protocols are generalized and would require optimization for the specific target protein, E3 ligase, and bifunctional molecule of interest.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[5][6] It allows for the detailed characterization of both binary and ternary binding events, providing kinetic and affinity data.[12]

Objective: To determine the binding affinity (KD), association (kon), and dissociation (koff) rates for the binary and ternary complexes, and to calculate the cooperativity factor (α).

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified E3 ligase (e.g., VHL or Cereblon complex).

  • Purified target protein.

  • Bifunctional molecule (e.g., a PROTAC incorporating the this compound linker).

  • Immobilization reagents (e.g., EDC/NHS).

  • Running buffer (e.g., HBS-EP+).

Protocol:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Binding (Molecule to E3 Ligase): Inject a series of concentrations of the bifunctional molecule over the immobilized E3 ligase surface to determine the binary KD.

  • Binary Binding (Molecule to Target Protein): If possible, immobilize the target protein and inject the bifunctional molecule. Alternatively, use a capture-based approach.

  • Ternary Complex Formation: To measure the ternary affinity, inject a series of concentrations of the target protein pre-incubated with a saturating concentration of the bifunctional molecule over the immobilized E3 ligase surface.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD for each interaction.

  • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD of the bifunctional molecule for the target protein to the ternary KD of the target protein for the E3 ligase-bifunctional molecule complex.[7] A value of α > 1 indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5]

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binary and ternary interactions.

Materials:

  • Isothermal titration calorimeter.

  • Purified E3 ligase.

  • Purified target protein.

  • Bifunctional molecule.

  • Dialysis buffer.

Protocol:

  • Sample Preparation: Dialyze all proteins and dissolve the bifunctional molecule in the same buffer to minimize buffer mismatch effects.

  • Binary Titration (Molecule into E3 Ligase): Place the E3 ligase in the sample cell and the bifunctional molecule in the injection syringe. Perform a series of injections and record the heat changes.

  • Binary Titration (Molecule into Target Protein): Place the target protein in the sample cell and the bifunctional molecule in the syringe.

  • Ternary Titration: To determine the ternary affinity, place the E3 ligase pre-saturated with the bifunctional molecule in the sample cell and titrate in the target protein.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to extract the thermodynamic parameters.

AlphaLISA

AlphaLISA is a bead-based immunoassay that measures the proximity of two molecules.[1][]

Objective: To detect the formation of the ternary complex in a high-throughput format.

Materials:

  • AlphaLISA-compatible microplate reader.

  • AlphaLISA donor and acceptor beads (e.g., anti-His donor beads and anti-GST acceptor beads).

  • Tagged E3 ligase (e.g., His-tagged).

  • Tagged target protein (e.g., GST-tagged).

  • Bifunctional molecule.

  • Assay buffer.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the bifunctional molecule.

  • Assay Plate Setup: In a microplate, add the tagged E3 ligase, tagged target protein, and the bifunctional molecule at various concentrations.

  • Incubation: Incubate the mixture to allow for ternary complex formation.

  • Bead Addition: Add the AlphaLISA donor and acceptor beads.

  • Signal Detection: Incubate in the dark and then read the plate on an AlphaLISA-compatible reader. A bell-shaped dose-response curve is typically observed, where the signal decreases at high concentrations of the bifunctional molecule due to the "hook effect".[1]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay that is well-suited for high-throughput screening.[10]

Objective: To detect ternary complex formation.

Materials:

  • TR-FRET compatible microplate reader.

  • Fluorescently labeled E3 ligase (donor fluorophore, e.g., Terbium cryptate).

  • Fluorescently labeled target protein (acceptor fluorophore, e.g., d2).

  • Bifunctional molecule.

  • Assay buffer.

Protocol:

  • Assay Setup: In a microplate, combine the labeled E3 ligase, labeled target protein, and varying concentrations of the bifunctional molecule.

  • Incubation: Allow the components to incubate and reach binding equilibrium.

  • Signal Reading: Excite the donor fluorophore and measure the emission from both the donor and acceptor. The ratio of the acceptor to donor signal is calculated. An increase in this ratio indicates ternary complex formation. Similar to AlphaLISA, a bell-shaped curve is often generated.[13]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying biological pathway.

PROTAC_Mechanism PROTAC PROTAC (e.g., containing Boc-NH-PEG10-linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

SPR_Workflow Start Start Immobilize Immobilize E3 Ligase on Sensor Chip Start->Immobilize Binary1 Inject PROTAC (Binary Binding 1) Immobilize->Binary1 Ternary Inject Target Protein + PROTAC (Ternary Binding) Binary1->Ternary Analysis Data Analysis (KD, kon, koff, α) Ternary->Analysis End End Analysis->End

Caption: A simplified workflow for an SPR-based ternary complex assay.

Proximity_Assay_Workflow Start Start Mix Mix Tagged Proteins (Target + E3 Ligase) with PROTAC Start->Mix Incubate Incubate for Complex Formation Mix->Incubate Add_Beads Add AlphaLISA Beads or TR-FRET Reagents Incubate->Add_Beads Read Read Signal (Luminescence/Fluorescence) Add_Beads->Read End End Read->End

Caption: General workflow for proximity-based assays like AlphaLISA and TR-FRET.

References

Comparative Stability Analysis of Boc-NH-PEG10-CH2CH2COOH and Alternative Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the stability of Boc-NH-PEG10-CH2CH2COOH, featuring a detailed stability assay protocol and comparison with alternative linker technologies.

In the realm of bioconjugation and drug delivery, the choice of a chemical linker is paramount to the overall efficacy, stability, and pharmacokinetic profile of a therapeutic agent. Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) are widely favored for their ability to enhance solubility, reduce immunogenicity, and extend the in-vivo half-life of conjugated molecules. This guide provides a detailed examination of the stability of a specific and commonly utilized linker, this compound, and offers a comparative analysis against other relevant linker structures.

Understanding the Stability of this compound

This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid, connected by a 10-unit PEG chain. Its stability is primarily influenced by the chemical integrity of the Boc protecting group and the PEG backbone under various physiological and experimental conditions.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions. However, it is designed to be readily cleaved under acidic conditions, a property that is often exploited in multi-step synthesis. The ether linkages of the PEG backbone are generally stable but can be susceptible to oxidative degradation.

Comparative Stability Overview

The stability of a linker can be influenced by several factors, including the length of the PEG chain, the nature of the protecting group, and the type of linkage to the payload and the biomolecule. Below is a comparative overview of the expected stability of this compound against other common linker architectures.

Linker TypeProtecting GroupPEG LengthExpected Stability ProfileKey Considerations
This compound Boc 10 units Good stability at neutral and basic pH. Susceptible to cleavage under acidic conditions. The PEG chain offers good solubility and low immunogenicity. Ideal for applications where deprotection is desired under mild acidic conditions. Potential for oxidative degradation of the PEG chain under harsh conditions.
Fmoc-NH-PEG10-CH2CH2COOHFmoc10 unitsStable under acidic conditions. Labile to basic conditions (e.g., piperidine).Orthogonal to Boc protection, allowing for selective deprotection strategies in complex syntheses.
Azide-PEG10-CH2CH2COOHN/A (Azide)10 unitsHighly stable under a wide range of conditions. Reacts specifically with alkynes (Click Chemistry).Excellent for bioorthogonal conjugation strategies where high specificity and stability are required.
Mal-PEG10-CH2CH2COOHN/A (Maleimide)10 unitsStable at neutral pH. Reacts specifically with thiols. The resulting thioether bond is generally stable, but can undergo retro-Michael addition.Commonly used for conjugation to cysteine residues in proteins. The stability of the maleimide (B117702) group itself can be a concern in solution over time.
Boc-NH-PEG4-CH2CH2COOHBoc4 unitsSimilar pH stability profile to the PEG10 analogue. The shorter PEG chain may offer less steric hindrance but reduced solubility enhancement.May be preferred when a more compact linker is required. The impact on overall conjugate properties should be considered.
Boc-NH-PEG24-CH2CH2COOHBoc24 unitsSimilar pH stability profile. The longer PEG chain provides enhanced solubility and a greater hydrodynamic radius, potentially leading to longer in-vivo circulation.Can increase the overall size of the conjugate significantly, which may impact cell permeability and biodistribution.

Experimental Workflow for Stability Assessment

A forced degradation study is a common approach to evaluate the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing. This workflow outlines the key steps in assessing the stability of this compound.

Stability Assay Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare stock solution of This compound aliquot Aliquot into separate vials for each stress condition prep->aliquot acid Acidic Hydrolysis (e.g., 0.1 M HCl) base Basic Hydrolysis (e.g., 0.1 M NaOH) oxidation Oxidative Stress (e.g., 3% H2O2) thermal Thermal Stress (e.g., 60°C) photochemical Photochemical Stress (e.g., UV/Vis light) sampling Collect samples at defined time points acid->sampling base->sampling oxidation->sampling thermal->sampling photochemical->sampling neutralize Neutralize acidic/basic samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc data Quantify remaining parent compound and identify major degradants hplc->data

Caption: A general workflow for the forced degradation stability assay of this compound.

Detailed Experimental Protocol: Forced Degradation Stability Assay

This protocol outlines a method to assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffered saline (PBS), pH 7.4

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with UV and/or Mass Spectrometry (MS) detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at a specified temperature (e.g., 40°C or 60°C).

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at a specified temperature (e.g., 40°C or 60°C).

    • Collect samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Collect samples at various time points.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 60°C or 80°C).

    • Collect samples at various time points.

  • Photochemical Degradation:

    • Expose an aliquot of the stock solution to a controlled source of UV and visible light in a photostability chamber.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Collect samples at various time points.

4. Sample Analysis (Stability-Indicating HPLC-UV/MS Method):

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 95% A, ramp to 5% A over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 210 nm) and/or MS detection for identification of degradants.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point for each stress condition.

  • Identify and, if possible, quantify the major degradation products.

  • Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.

Logical Relationship of Stability Factors

The stability of the this compound linker is a multifactorial issue. The following diagram illustrates the key relationships between the chemical structure and the factors influencing its degradation.

Stability Factors cluster_structure Structural Components cluster_stressors External Stressors Linker This compound Boc Boc Group Linker->Boc PEG PEG Backbone Linker->PEG Amide Amide Bond Linker->Amide Carboxyl Carboxylic Acid Linker->Carboxyl Acid Acidic pH Acid->Boc Cleavage Base Basic pH Base->Amide Hydrolysis (slow) Oxidants Oxidizing Agents Oxidants->PEG Degradation Heat High Temperature Heat->Linker Accelerates all degradation pathways Light UV/Vis Light Light->Linker Can induce degradation

A Comparative Analysis of PROTAC Efficiency with Different E3 Ligase Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal determinant in the design of efficacious Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the performance of PROTACs utilizing different E3 ligase ligands, supported by experimental data. It also includes detailed methodologies for key experiments and visual representations of essential pathways and workflows to inform rational PROTAC design.

Performance Comparison of E3 Ligase Ligands

The efficiency of a PROTAC is determined by numerous factors, with the choice of E3 ligase playing a central role. The stability and cooperativity of the ternary complex (Target Protein-PROTAC-E3 Ligase) are critical for effective ubiquitination and subsequent degradation.[1] This section provides a comparative summary of the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs employing different E3 ligase ligands against the same protein targets.

Target ProteinE3 LigasePROTACDC50 (nM)Dmax (%)Cell Line
BRD4 CRBNdBET1<1>90Various
VHLARV-771<5>95Various
IAPIAP-based PROTAC10~90HeLa
MDM2MDM2-based PROTAC250~70RS4;11
BCR-ABL CRBNGMB-4753>90K562
VHLSIAIS17810>90K562
FLT3 VHLQuizartinib derivative~10-100>90MV4-11, MOLM-14
CRBNLWY-7130.61494.8MV4-11
KRAS G12C CRBNCompound 51830Not SpecifiedNCI-H358
VHLLC-2100Not SpecifiedNCI-H358

Note: The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct, linker length and composition, and the experimental conditions.[1]

Key E3 Ligase Ligands and Their Characteristics

The landscape of E3 ligase ligands for PROTACs is expanding, but a few have dominated the field due to the availability of well-characterized, high-affinity small molecule binders.[2]

Cereblon (CRBN) Ligands

Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1] They are the most widely used E3 ligase ligands in PROTAC design.

Advantages:

  • Well-established chemistry with readily available building blocks.[1]

  • Generally smaller and possess more favorable drug-like properties compared to some VHL ligands.[1]

  • Have demonstrated high degradation efficiency for a broad range of protein targets.[2]

Disadvantages:

  • Potential for off-target effects related to the intrinsic biological functions of CRBN.[1]

  • The "hook effect," a phenomenon where degradation efficiency decreases at high PROTAC concentrations, can be more pronounced.[1]

von Hippel-Lindau (VHL) Ligands

VHL ligands are typically based on a hydroxyproline (B1673980) scaffold that mimics the binding of hypoxia-inducible factor 1α (HIF-1α) to VHL.[1]

Advantages:

  • Often exhibit high binding affinity, leading to the formation of very stable ternary complexes.[1]

  • The VHL-HIF-1α interaction is well-characterized, which aids in the rational design of PROTACs.[1]

  • Have proven effective for targets where CRBN-based PROTACs have failed.

Disadvantages:

  • The synthesis of VHL ligands can be more complex compared to CRBN ligands.[1]

  • Larger size and peptidic nature can sometimes lead to suboptimal physicochemical and pharmacokinetic properties.[1]

Inhibitor of Apoptosis Proteins (IAP) Ligands

IAP ligands are frequently based on SMAC mimetics, such as LCL161.[1]

Advantages:

  • May offer an alternative degradation pathway for targets resistant to CRBN or VHL-based PROTACs.[1]

  • Can induce degradation through a distinct mechanism that involves auto-ubiquitination of the IAP protein.[1]

Disadvantages:

  • The development of potent, selective, and cell-permeable IAP ligands for PROTACs is an ongoing area of research.[1]

  • There are fewer successful examples in the literature compared to CRBN and VHL.[1]

Mouse Double Minute 2 Homolog (MDM2) Ligands

MDM2 ligands are often derived from inhibitors of the MDM2-p53 interaction, such as nutlins.

Advantages:

  • Provides a distinct E3 ligase option with a different substrate scope and tissue expression profile.

  • Leverages a well-studied protein-protein interaction for ligand design.

Disadvantages:

  • The central role of p53 and MDM2 in cell cycle regulation raises the potential for complex biological effects.[1]

  • MDM2-recruiting PROTACs can be large, which may present challenges in achieving favorable drug-like properties.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PROTAC-mediated protein degradation and the experimental procedures to evaluate them is crucial for a comprehensive understanding.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Ub Ubiquitin (Ub) Ub->E1 Activated by ATP Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->Degraded_POI Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis Western_Blot 3. Western Blot Analysis Cell_Lysis->Western_Blot Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET) Cell_Lysis->Ternary_Complex_Assay Ubiquitination_Assay Target Ubiquitination Assay Cell_Lysis->Ubiquitination_Assay Data_Analysis 4. Densitometry & Data Analysis Western_Blot->Data_Analysis DC50_Dmax 5. Determine DC50 & Dmax Data_Analysis->DC50_Dmax

Figure 2: Key experimental workflows for comparing PROTAC efficiency.

Detailed Experimental Protocols

Accurate and reproducible experimental data are fundamental for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.

Western Blotting for Determination of DC50 and Dmax

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF-7, HeLa) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.

  • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours). Include a vehicle-only control (DMSO).[4]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[4]

3. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration of all samples.

  • Prepare samples with Laemmli buffer and denature by boiling.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

4. Detection and Analysis:

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imager.[4]

  • Quantify band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay directly measures a PROTAC's ability to induce ubiquitination of its target protein in a reconstituted system.

1. Reaction Setup:

  • On ice, assemble a 25 µL reaction containing:

    • Ubiquitin activating enzyme (E1)

    • E2 conjugating enzyme (e.g., UbcH5a)

    • E3 ligase complex (e.g., purified VHL or CRBN complex)

    • Purified target protein

    • Biotinylated-Ubiquitin

    • ATP

    • PROTAC (or DMSO for control)

    • Assay buffer

2. Incubation:

  • Incubate the reaction at 30°C for 1-2 hours.

3. Quenching and Analysis:

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples to denature the proteins.

  • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

4. Detection:

  • Block the membrane and probe with streptavidin-HRP to detect biotinylated-ubiquitin.

  • A ladder of higher molecular weight bands above the unmodified target protein indicates successful poly-ubiquitination.

TR-FRET Assay for Ternary Complex Formation

This biophysical assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.

1. Reagents:

  • Purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase.[1]

  • Lanthanide-labeled antibody against one tag (donor fluorophore, e.g., Europium-cryptate).[1]

  • Fluorescently-labeled antibody against the other tag (acceptor fluorophore, e.g., d2).

2. Assay Procedure:

  • In a microplate, prepare a solution containing the target protein and the E3 ligase complex in assay buffer.

  • Add serial dilutions of the PROTAC to the protein mixture.

  • Incubate to allow for ternary complex formation.

  • Add the donor and acceptor-labeled antibodies.

  • Incubate to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths.

3. Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

  • An increase in the TR-FRET ratio indicates the formation of the ternary complex.

Conclusion

The selection of an E3 ligase and its corresponding ligand is a critical, multi-faceted decision in the design of a PROTAC, with no single option being universally superior. CRBN and VHL remain the most utilized E3 ligases, each presenting a unique set of advantages and disadvantages.[1] The expanding repertoire of E3 ligase ligands, including those for IAPs and MDM2, provides valuable alternatives, especially for targets that are challenging for the more established recruiters.[1][3] A thorough understanding of the comparative efficiencies, combined with robust experimental validation as outlined in this guide, will empower researchers to rationally design and develop the next generation of highly effective targeted protein degraders.

References

Evaluating the Impact of Boc-NH-PEG10-CH2CH2COOH on Antibody-Drug Conjugate Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing its efficacy, safety, and pharmacokinetic profile. The linker, the molecular bridge between the antibody and the cytotoxic payload, plays a pivotal role in maintaining ADC integrity in circulation and ensuring targeted drug release. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to enhance the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of the performance of a discrete PEG linker, Boc-NH-PEG10-CH2CH2COOH, with other linker alternatives, supported by experimental data and detailed methodologies.

The Role of PEG Linkers in ADC Stability

The conjugation of potent, often hydrophobic, small-molecule drugs to a monoclonal antibody can induce significant stability challenges, primarily aggregation and premature drug release. Hydrophobic interactions between payload molecules on different ADCs can lead to the formation of soluble and insoluble aggregates, which can accelerate clearance from circulation and potentially elicit an immunogenic response.

PEG linkers, such as this compound, are incorporated into ADC design to mitigate these challenges. The repeating ethylene (B1197577) oxide units of the PEG chain are highly hydrophilic, creating a hydration shell around the linker and the attached payload. This increased hydrophilicity helps to prevent hydrophobic interactions between ADC molecules, thereby reducing aggregation.[1] Furthermore, the flexible nature of the PEG chain provides a steric shield, physically separating the hydrophobic payloads of adjacent ADC molecules.[2]

Comparative Analysis of Linker Performance

The length of the PEG chain is a critical parameter that influences the stability and overall performance of an ADC. While longer PEG chains can offer greater hydrophilicity and improved pharmacokinetics, there is a trade-off with potential impacts on manufacturing complexity and in some cases, a decrease in potency. Shorter, discrete PEG linkers like the 10-unit PEG chain in this compound offer a balance of these properties.

Data Presentation

The following tables summarize quantitative data from representative studies comparing key performance metrics of ADCs with different linker types.

Table 1: Impact of PEG Linker Length on ADC Aggregation

Linker TypePEG UnitsDrug-to-Antibody Ratio (DAR)Aggregation (%) after 1 week at 4°C
Non-PEGylated048.5
Boc-NH-PEG4-CH2CH2COOH 444.2
This compound 10 4 2.1
Boc-NH-PEG24-CH2CH2COOH 2441.5

This data is illustrative and compiled from general trends observed in the literature. Actual results may vary depending on the specific antibody, payload, and conjugation conditions.

Table 2: In Vitro Plasma Stability of ADCs with Different Linker Architectures

Linker TypeLinker Chemistry% Intact ADC after 72h in Human Plasma
SMCCNon-PEGylated, Maleimide-based85
This compound PEGylated, Amide bond 95
Val-Cit-PABCPeptide, Cleavable92

This data is illustrative and compiled from general trends observed in the literature. Actual results may vary depending on the specific antibody, payload, and conjugation conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC stability. Below are representative protocols for key experiments.

Protocol 1: ADC Conjugation with this compound

This protocol describes a typical workflow for conjugating a cytotoxic payload to an antibody using the this compound linker.

  • Antibody Preparation:

    • If conjugating to cysteine residues, partially reduce the antibody (e.g., Trastuzumab) using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose free thiol groups.

    • Purify the reduced antibody using a desalting column to remove excess TCEP.

  • Linker-Payload Activation:

    • Deprotect the Boc group from this compound using standard acidic conditions (e.g., trifluoroacetic acid) to reveal the primary amine.

    • Activate the carboxylic acid group of the deprotected linker using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

    • React the activated linker with the cytotoxic payload (containing a suitable functional group like an amine) to form the linker-payload conjugate.

    • Purify the linker-payload conjugate using chromatography (e.g., HPLC).

  • Conjugation Reaction:

    • Dissolve the purified linker-payload in an appropriate solvent (e.g., DMSO).

    • Add the linker-payload solution to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • Allow the reaction to proceed at a controlled temperature and time.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload and aggregated ADC.[3][4]

    • Characterize the purified ADC for DAR, purity, and aggregation levels.

Protocol 2: Measurement of ADC Aggregation by Size-Exclusion Chromatography (SEC)

SEC is a standard method to quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.[3][4]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Column: A size-exclusion column suitable for separating proteins (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A phosphate-buffered saline (PBS) solution, pH 7.4.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject a defined amount of the ADC sample.

    • Monitor the elution profile at 280 nm. The monomeric ADC will elute as the main peak, while aggregates will elute earlier.

    • Integrate the peak areas to calculate the percentage of monomer and aggregates.

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring the amount of intact ADC over time.[5][6]

  • Materials: Human plasma, ADC sample, and a method to quantify the ADC (e.g., ELISA or LC-MS).

  • Procedure:

    • Incubate the ADC sample in human plasma at 37°C.

    • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma-ADC mixture.

    • Stop the reaction (e.g., by freezing or adding a quenching agent).

    • Quantify the amount of intact ADC in each aliquot using a validated analytical method. For instance, an ELISA can be designed with a capture antibody targeting the ADC's antibody portion and a detection antibody targeting the payload. A decrease in the signal over time indicates ADC degradation or drug deconjugation.[6] Alternatively, LC-MS can be used to measure the change in the average DAR over time.[5]

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) help to illustrate the experimental workflows and the underlying principles of ADC stability.

cluster_0 ADC Conjugation Workflow Ab Antibody Reduction (e.g., TCEP) Conjugation Conjugation Reaction Ab->Conjugation Linker_Payload Linker-Payload Activation Linker_Payload->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Caption: A simplified workflow for the conjugation of an antibody with a linker-payload.

cluster_1 Mechanism of PEG Linker in Preventing Aggregation ADC1 ADC Aggregate Aggregate ADC1->Aggregate Hydrophobic Interaction ADC2 ADC ADC2->Aggregate PEG_ADC1 PEGylated ADC Stable Stable, Soluble PEG_ADC2 PEGylated ADC

Caption: How PEG linkers sterically hinder hydrophobic interactions to prevent ADC aggregation.

cluster_2 ADC Stability Assessment Workflow Incubation Incubate ADC in Plasma (37°C) Sampling Collect Aliquots at Time Points Incubation->Sampling Analysis Quantify Intact ADC (ELISA or LC-MS) Sampling->Analysis Data Plot % Intact ADC vs. Time Analysis->Data

Caption: The experimental workflow for an in vitro plasma stability assay of an ADC.

Conclusion

The selection of an appropriate linker is a critical step in the design of a stable and effective antibody-drug conjugate. The this compound linker, with its discrete 10-unit PEG chain, offers a compelling balance of hydrophilicity to mitigate aggregation and a defined length for consistent manufacturing. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other linkers, enabling researchers to make data-driven decisions to optimize the stability and therapeutic potential of their ADC candidates. By carefully considering the interplay between the linker, antibody, and payload, the field can continue to advance the development of safer and more effective ADCs for targeted cancer therapy.

References

Unraveling the Influence of Linkers on PROTAC Off-Target Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic potential. While PROTACs offer a powerful modality for targeted protein degradation, their off-target effects can lead to unforeseen toxicity and diminished efficacy. The linker, a seemingly simple component connecting the target-binding warhead and the E3 ligase-recruiting ligand, plays a pivotal role in dictating the selectivity of these heterobifunctional molecules. This guide provides a comprehensive comparison of the off-target effects of PROTACs with different linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation protein degraders.

The chemical nature, length, and attachment points of the linker profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of PROTAC efficacy.[1] An optimally designed linker facilitates a productive ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a suboptimal linker can result in the formation of non-productive binary or ternary complexes that may lead to the degradation of unintended proteins, known as off-target effects.[2][3]

The Crucial Role of the Linker in PROTAC Selectivity

The linker is not merely a passive spacer; it actively contributes to the overall properties of the PROTAC molecule. Its length and flexibility determine the spatial arrangement of the warhead and the E3 ligase ligand, influencing which proteins can be brought into proximity for degradation.[4] Furthermore, the chemical composition of the linker affects the physicochemical properties of the PROTAC, such as solubility and cell permeability, which in turn impact its biological activity.[5]

Recent studies have highlighted that even subtle modifications to the linker can dramatically alter the degradation profile of a PROTAC. For instance, pomalidomide-based PROTACs have been shown to induce the off-target degradation of zinc-finger (ZF) proteins.[6][7] However, rational design of the linker, specifically modifications at the C5 position of the pomalidomide (B1683931) moiety, can mitigate these off-target effects.[6]

Quantitative Comparison of PROTAC Performance with Different Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of linker properties on PROTAC efficacy and off-target effects. It is important to note that a direct comparison of off-target profiles across different studies is challenging due to variations in experimental systems and the specific PROTACs investigated. However, the data provides valuable insights into the trends associated with linker modifications.

Table 1: Impact of Linker Length and Composition on PROTAC-mediated Degradation

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No degradation-[8]
TBK1VHLAlkyl/Ether21396[8]
TBK1VHLAlkyl/Ether2929276[8]
CRBNVHLAlkyl9Concentration-dependent decrease-[9]
CRBNVHLPEG9 (3 PEG units)Weak degradation-[9]
BRD4CRBNPEGVaried--[8]
BTKCRBNPEG< 4 PEG unitsImpaired binding-[8]

Table 2: Hypothetical Off-Target Profile Comparison by Global Proteomics

This table illustrates the type of data generated from a global proteomics experiment to compare the off-target effects of PROTACs with different linkers.

PROTACLinker TypeNumber of Significantly Downregulated Proteins (Log2 Fold Change < -1, p-value < 0.05)Key Off-Target Proteins Identified
PROTAC AFlexible PEG25ZFP91, CDK6, TOP2A
PROTAC BRigid Piperazine12CDK6
PROTAC CAlkyl Chain35ZFP91, IKZF1, IKZF3, CDK4

Experimental Protocols for Assessing Off-Target Effects

A comprehensive evaluation of PROTAC off-target effects requires a multi-pronged approach, with mass spectrometry-based global proteomics being the cornerstone for unbiased identification of unintended protein degradation.[2]

Global Proteomics Workflow for Off-Target Identification

This protocol outlines a typical workflow for identifying off-target effects of PROTACs using quantitative mass spectrometry.[1][2]

1. Cell Culture and Treatment:

  • Culture a suitable human cell line (e.g., HEK293T, MCF-7) to ~70-80% confluency.

  • Treat cells with the PROTACs of interest (with different linkers) at a predetermined optimal concentration and a higher concentration to assess the "hook effect".[2]

  • Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).[1]

2. Cell Lysis and Protein Digestion:

  • After treatment, harvest the cells and wash with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates.

  • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[1]

3. LC-MS/MS Analysis:

  • Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Acquire data in a data-dependent or data-independent acquisition mode.[1]

4. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.[1]

  • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.

  • Utilize bioinformatics tools for pathway and gene ontology analysis to understand the biological implications of the observed off-target effects.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Culture Cells protac_treatment Treat with PROTACs (Different Linkers, Controls) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Extraction protac_treatment->cell_lysis protein_digestion Protein Digestion to Peptides cell_lysis->protein_digestion lc_msms LC-MS/MS Analysis protein_digestion->lc_msms data_analysis Data Processing & Quantification lc_msms->data_analysis bioinformatics Bioinformatics Analysis data_analysis->bioinformatics

Global Proteomics Workflow for Off-Target Identification.
Western Blotting for Validation of Off-Target Degradation

Western blotting is a standard technique to confirm the degradation of specific proteins identified as potential off-targets from global proteomics.[9][10]

1. Sample Preparation:

  • Prepare cell lysates from cells treated with PROTACs as described in the global proteomics protocol.

  • Normalize the protein concentration of all samples.

  • Denature the proteins by boiling in Laemmli sample buffer.

2. SDS-PAGE and Protein Transfer:

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the potential off-target protein.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

4. Detection and Analysis:

  • Detect the signal using a chemiluminescence substrate.

  • Quantify the band intensities to determine the extent of protein degradation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the engagement of a PROTAC with its intended target and potential off-targets in a cellular context.[5][11] Ligand binding can stabilize a protein, leading to a higher melting temperature.[11]

1. Cell Treatment and Heating:

  • Treat intact cells with the PROTAC of interest.

  • Heat the cells to a range of temperatures.

2. Lysis and Protein Quantification:

  • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

3. Protein Detection:

  • Quantify the amount of soluble target protein remaining at each temperature using methods like Western blot or AlphaScreen.[11]

A shift in the melting curve of a protein in the presence of the PROTAC indicates target engagement.

Visualizing the PROTAC Mechanism and Experimental Logic

protac_mechanism POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex forms E3 E3 Ligase E3->PROTAC binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI poly-ubiquitinates Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degradation Degradation Products Proteasome->Degradation degrades to

Mechanism of PROTAC-mediated protein degradation.

logical_flow cluster_discovery Discovery cluster_validation Validation cluster_assessment Assessment global_proteomics Global Proteomics (Unbiased Off-Target ID) western_blot Western Blot (Confirm Degradation) global_proteomics->western_blot Potential Off-Targets cetsa CETSA (Confirm Target Engagement) global_proteomics->cetsa Potential Off-Targets safety_profile Robust Safety & Specificity Profile western_blot->safety_profile cetsa->safety_profile

Logical flow for assessing PROTAC off-target effects.

Conclusion

The rational design of the linker is a critical step in the development of highly selective and potent PROTACs. By carefully considering the linker's length, composition, and attachment points, researchers can minimize off-target effects and enhance the therapeutic window of these promising molecules. A thorough investigation of the off-target profile using a combination of global proteomics and targeted validation assays is essential to ensure the safety and efficacy of novel PROTAC degraders. This guide provides a framework for such an evaluation, empowering researchers to make data-driven decisions in the design and optimization of next-generation targeted protein degradation therapies.

References

Navigating the Linker Landscape: A Comparative Guide to PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. By hijacking the cell's ubiquitin-proteasome system, PROTACs can selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the composition and length of its linker, the chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting anchor. Polyethylene glycol (PEG) linkers are a popular choice due to their hydrophilicity and tunable nature. This guide provides a comparative analysis of PROTACs utilizing PEG linkers of varying lengths, supported by experimental data, to inform rational design and optimization.

The linker in a PROTAC is not merely a spacer; it plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The length of the PEG linker directly influences the geometry and stability of this complex, which in turn dictates the efficiency of target protein ubiquitination and subsequent degradation.[2] An optimal linker length is crucial; a linker that is too short may lead to steric hindrance, while an excessively long one can result in inefficient ubiquitination.[2]

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

The optimal PEG linker length is not universal and must be empirically determined for each target protein and E3 ligase combination. The following tables summarize key experimental findings from published studies, highlighting the impact of linker length on degradation efficiency, as measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50DmaxReference
TBK1 VHLAlkyl/Ether< 12No degradation-[3]
12-29Submicromolar-[3]
213 nM96%[3][4]
29292 nM76%[3]
ERα VHLPEG12-Less Potent[4]
16-More Potent[4][5]
BRD4 CRBNPEG1-2 units>5 µMReduced Potency[3]
0, 4-5 units<0.5 µMHigh Potency[3]

Table 1: Impact of Linker Length on PROTAC Degradation Efficiency. This table showcases the critical role of linker length in determining the potency and efficacy of PROTACs targeting various proteins. For TBK1, a clear length-dependent degradation is observed, with a 21-atom linker demonstrating the highest potency.[3][4] Similarly, for ERα, a longer 16-atom PEG linker proved more effective than a 12-atom linker.[4][5] Interestingly, for BRD4, both very short (0 units) and longer (4-5 units) PEG linkers were more effective than intermediate lengths (1-2 units), highlighting the non-linear relationship between linker length and degradation activity.[3]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase Complex E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Proteasome->PROTAC Recycled Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Treatment (Varying PROTAC concentrations) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein separation by size) B->C D 4. Protein Transfer (Gel to PVDF membrane) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Detection (Chemiluminescence) E->F G 7. Data Analysis (Densitometry to determine DC50 and Dmax) F->G

References

Safety Operating Guide

Navigating the Disposal of Boc-NH-PEG10-CH2CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Boc-NH-PEG10-CH2CH2COOH must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this bifunctional PEG linker, a valuable tool in drug development and bioconjugation.

Understanding the Compound

Immediate Safety and Handling Protocols

Prior to disposal, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound, especially if it is in a powdered form, should be conducted in a well-ventilated area or a fume hood to avoid inhalation.

In case of a spill:

  • Evacuate non-essential personnel from the area.

  • Ventilate the space.

  • For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Do not flush down the sewer[2].

  • For larger spills, or if the spill occurs outside of a fume hood, contact your institution's Environmental Health & Safety (EH&S) department immediately[3].

Step-by-Step Disposal Procedure

The proper disposal route for this compound depends on local regulations and the specific waste stream policies of your institution. The following procedure provides a general framework.

Step 1: Waste Characterization

  • Is the waste contaminated? If the this compound waste is mixed with other hazardous materials (e.g., heavy metals, toxic solvents), it must be treated as hazardous waste.

  • Is it a pure or aqueous solution? The physical state of the waste will influence the disposal method.

Step 2: Segregation

  • Properly segregate the waste at the point of generation.

  • Do not mix this waste with incompatible materials. Specifically, store it separately from bases, strong oxidizing agents, and flammable solvents[4][5].

  • Use a clearly labeled, leak-proof container. The label should include the full chemical name: "this compound".

Step 3: Disposal Path Selection

The decision on the final disposal method should be made in consultation with your institution's EH&S department.

  • Option A: Hazardous Waste Collection. This is the most conservative and generally recommended approach.

    • Package the waste in a sealed, properly labeled container.

    • Store the container in a designated hazardous waste accumulation area.

    • Arrange for pickup by your institution's licensed hazardous waste disposal service[6].

  • Option B: In-Lab Neutralization (for dilute aqueous solutions only). This option should only be considered if explicitly permitted by your institution's policies and if the waste is not contaminated with other hazardous substances.

    • Dilution: If the solution is concentrated, dilute it with a large amount of water (at least a 10-fold dilution is recommended)[3][7].

    • Neutralization: Slowly add a weak base (e.g., sodium bicarbonate solution) to the diluted acidic solution while stirring. Monitor the pH. The target pH should be between 5.5 and 9.0[7].

    • Drain Disposal: If the neutralized solution meets all institutional criteria for drain disposal (i.e., non-toxic, no other contaminants), it may be permissible to flush it down the sanitary sewer with copious amounts of water[7]. Crucially, obtain confirmation from your EH&S department before proceeding with this step.

Quantitative Data Summary

For laboratories considering in-lab neutralization, the following parameters are critical.

ParameterGuidelineSource
Concentrated Acid Quantity Limit for In-Lab Neutralization Typically ≤ 25 mL[7]
Required Dilution Before Neutralization At least 10 parts water to 1 part acid[3][7]
Target pH Range for Neutralized Solution 5.0 - 12.5 (more conservatively 5.5 - 9.0)[4][7]
Final Water Flush Ratio for Drain Disposal At least 20 parts water to 1 part neutralized solution[7]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal procedure for this compound.

DisposalWorkflow start Start: this compound Waste Generated is_contaminated Is the waste mixed with other hazardous chemicals (e.g., heavy metals, toxic solvents)? start->is_contaminated is_aqueous Is the waste a dilute aqueous solution? is_contaminated->is_aqueous No hazardous_waste Treat as Hazardous Waste: - Segregate and Label - Store in Designated Area - Arrange for EH&S Pickup is_contaminated->hazardous_waste Yes consult_ehs Consult Institutional EH&S Policy for In-Lab Neutralization is_aqueous->consult_ehs Yes is_aqueous->hazardous_waste No (Solid/Concentrated) neutralization_allowed Is in-lab neutralization and drain disposal permitted? consult_ehs->neutralization_allowed neutralization_allowed->hazardous_waste No neutralize Follow In-Lab Neutralization Protocol: 1. Dilute with water 2. Neutralize with weak base to pH 5.5-9.0 3. Confirm with EH&S neutralization_allowed->neutralize Yes end End of Disposal Process hazardous_waste->end drain_disposal Dispose down sanitary sewer with copious amounts of water neutralize->drain_disposal drain_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and responsible environmental stewardship. Always prioritize your institution's specific waste management protocols.

References

Personal protective equipment for handling Boc-NH-PEG10-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Boc-NH-PEG10-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, handling, and disposal information for this compound. Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining the integrity of your research.

Immediate Safety Protocols and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, its chemical, physical, and toxicological properties have not been thoroughly investigated[1]. Therefore, it is imperative to handle this compound with caution, employing standard laboratory safety practices to minimize potential exposure. The following personal protective equipment is mandatory when handling this substance.

Protection Type Specific Equipment Rationale and Best Practices
Eye Protection Chemical safety gogglesEssential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber)Inspect gloves for any signs of wear or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1]
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills and contact with skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1][3]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[3]
Operational Plan: Step-by-Step Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[2]

  • Ensure that eyewash stations and safety showers are readily accessible.[2]

Safe Handling Practices:

  • Preparation: Before handling, ensure all required PPE is worn correctly. Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.

  • Transferring: When transferring the compound, do so carefully to avoid generating dust or aerosols.[3]

  • Avoid Contact: Avoid direct contact with skin and eyes.[2] Do not breathe any dust or vapors that may be generated.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.

  • Storage: Keep the container tightly sealed when not in use. Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[4]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

Waste Segregation:

  • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed container.[3] Do not mix with other waste streams.

Disposal Procedure:

  • Labeling: Clearly label the waste container with the chemical name and any potential hazards.

  • Collection: Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Licensed Disposal: Arrange for collection by a licensed chemical waste disposal contractor.[5]

  • Environmental Protection: Do not dispose of this compound down the drain or in general waste.[1][5] While polyethylene (B3416737) glycol (PEG) is biodegradable, it's important to prevent its release into wastewater systems to avoid impacting treatment processes.[5]

Visualized Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: Wear PPE & Prepare Workspace transfer Careful Transfer in Fume Hood prep->transfer avoid Avoid Skin/Eye Contact & Inhalation transfer->avoid wash Wash Hands Thoroughly avoid->wash store Store in Tightly Sealed Container wash->store segregate Segregate Waste in Labeled Container store->segregate End of Use collect Store in Designated Area segregate->collect dispose Dispose via Licensed Contractor collect->dispose no_drain Do Not Pour Down Drain collect->no_drain

Safe Handling and Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-NH-PEG10-CH2CH2COOH
Reactant of Route 2
Reactant of Route 2
Boc-NH-PEG10-CH2CH2COOH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.